molecular formula C3H5NO2 B155165 Dehydroalanine CAS No. 1948-56-7

Dehydroalanine

Katalognummer: B155165
CAS-Nummer: 1948-56-7
Molekulargewicht: 87.08 g/mol
InChI-Schlüssel: UQBOJOOOTLPNST-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

2-aminoacrylic acid is a 2,3-dehydroamino acid that is alanine which has been dehydrogenated to introduce a double bond between positions 2 and 3. It has a role as an alkylating agent, a human metabolite and a mouse metabolite. It is an enamine, an alpha,beta-unsaturated monocarboxylic acid, a non-proteinogenic alpha-amino acid and a 2,3-dehydroamino acid. It is a conjugate acid of a 2-aminoacrylate. It is a tautomer of a 2-ammonioprop-2-enoate, a 2-iminopropionic acid and a 2-iminiopropionate.
2-Aminoacrylic acid is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).
2-aminoprop-2-enoate is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).
Dehydroalanine is a natural product found in Arabidopsis thaliana, Homo sapiens, and other organisms with data available.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

2-aminoprop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H5NO2/c1-2(4)3(5)6/h1,4H2,(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQBOJOOOTLPNST-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H5NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90173131
Record name Dehydroalanine
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Molecular Weight

87.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 2-Aminoacrylic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0003609
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

1948-56-7, 28453-71-6
Record name Dehydroalanine
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Record name Dehydroalanine
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Record name 2,3-Didehydroalanine
Source DrugBank
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Record name Dehydroalanine
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Record name DEHYDROALANINE
Source FDA Global Substance Registration System (GSRS)
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name 2-Aminoacrylic acid
Source Human Metabolome Database (HMDB)
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Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

The Dehydroalanine Enigma: A Technical Guide to its Spontaneous Formation, Consequences, and Exploitation in Proteins

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Jekyll and Hyde of Protein Chemistry

To researchers, scientists, and drug development professionals, the landscape of protein post-translational modifications (PTMs) is one of immense complexity and profound significance. Among these modifications, dehydroalanine (Dha) stands out as a fascinating and enigmatic residue. It is a non-proteinogenic, α,β-unsaturated amino acid that is not encoded by DNA but arises from the modification of proteinogenic precursors.[1] Its presence is a double-edged sword. On one hand, the spontaneous formation of Dha is a hallmark of protein damage, aging, and aggregation, implicated in pathologies ranging from food science to neurodegenerative disease.[2][3] On the other hand, its unique electrophilic nature makes it a powerful and versatile chemical handle for site-specific protein engineering, bioconjugation, and the development of novel therapeutics.[4]

This in-depth technical guide moves beyond a mere description of Dha. As a senior application scientist, my objective is to provide a foundational understanding of the core chemical principles governing Dha formation, to detail its significant biological ramifications, and to present robust, field-proven methodologies for its detection and strategic utilization. We will explore the causality behind its formation, the logic of its detection, and the innovative potential of its application.

Chapter 1: The Chemistry of this compound Formation

The genesis of a this compound residue within a polypeptide chain is fundamentally a process of elimination. This transformation can be enzyme-mediated, as seen in the biosynthesis of lantibiotic peptides, or it can occur spontaneously under specific physiological or environmental conditions.[5] The primary precursors for Dha are cysteine and serine residues.[1]

Formation from Cysteine: The β-Elimination Pathway

The most common route for the spontaneous formation of Dha is the base-catalyzed β-elimination of hydrogen sulfide (H₂S) from a cysteine residue. This process is highly dependent on the local chemical environment, particularly pH.[6]

Causality of the Mechanism: The core of this reaction lies in the acidity of the α-proton on the cysteine backbone. Under neutral to alkaline conditions, a base (e.g., a hydroxide ion or a nearby basic amino acid residue) can abstract this proton, forming a carbanion intermediate. This intermediate is unstable and rapidly resolves by eliminating the thiol group (-SH) as a leaving group, resulting in the formation of a carbon-carbon double bond characteristic of this compound. Factors like heat and high pH significantly accelerate this reaction.[3][6]

G Figure 1: Mechanism of Dha Formation from Cysteine cluster_0 Cysteine Residue cluster_1 Base Abstraction cluster_2 Elimination Cys Protein-NH-CH(CH₂SH)-CO-Protein Carbanion Protein-NH-C⁻(CH₂SH)-CO-Protein Cys->Carbanion  + B⁻ (α-proton abstraction) Base B: Dha Protein-NH-C(=CH₂)-CO-Protein (this compound) Carbanion->Dha β-elimination LeavingGroup HS⁻ + BH

Caption: Base-catalyzed β-elimination of H₂S from a cysteine residue.

Formation from Serine and Phosphoserine

Serine can also undergo elimination to form Dha, although this typically requires harsher conditions (e.g., very high temperatures) or enzymatic activity to proceed efficiently.[4] However, a more physiologically relevant pathway involves the elimination of phosphoric acid from a phosphoserine (pSer) residue. This has been observed as a consequence of protein aging.[6] The phosphate group is an excellent leaving group, making the α-proton more susceptible to abstraction and subsequent elimination. Evidence from mass spectrometry shows that loss of phosphoric acid from phosphopeptides is a minor channel for Dha formation in the gas phase.[7]

Chapter 2: The Biological Fallout: Crosslinking, Aggregation, and Disease

The significance of Dha in biology stems from its chemical reactivity. The α,β-unsaturated carbonyl system makes the β-carbon of Dha a potent electrophile, susceptible to nucleophilic attack via a Michael addition reaction.[8] This reactivity is the primary driver of its detrimental biological effects.

Protein Crosslinking: The Molecular Glue

Once formed, a Dha residue can react with nucleophilic side chains of other amino acids, creating stable, covalent intra- or intermolecular crosslinks. The two most prominent examples are:

  • Lysinoalanine (LAL): Formed by the addition of a lysine ε-amino group to Dha.[9]

  • Lanthionine (LAN): Formed by the addition of a cysteine thiol group to Dha.[10]

These crosslinks are highly stable and can irreversibly alter protein structure, leading to the formation of non-functional aggregates. This process is implicated in the loss of nutritional quality in heat-treated foods and is a significant factor in protein aging.[1][3]

G Figure 2: Dha-Mediated Protein Crosslinking cluster_1 Michael Addition Dha Protein-NH-C(=CH₂)-CO-Protein (this compound) Crosslink Protein-NH-CH(CH₂-NH-(CH₂)₄-CH)-CO-Protein (Lysinoalanine Crosslink) Dha->Crosslink Nucleophilic Attack (Michael Addition) Lysine Protein-NH-CH((CH₂)₄NH₂)-CO-Protein (Lysine)

Caption: Michael addition of a lysine residue to Dha forms a lysinoalanine crosslink.

This compound in Human Disease

The spontaneous formation of Dha and subsequent crosslinking is not merely a chemical curiosity; it is increasingly recognized as a key event in human pathology.

  • Cataracts: The lens of the eye is a site of extensive protein aging. Dha and dehydrobutyrine (from threonine) formation leads to crosslinking of crystallin proteins, contributing to their aggregation and the lens opacity characteristic of cataracts.[11]

  • Alzheimer's Disease (AD): Recent groundbreaking research has identified a significant number of Dha sites and their crosslinks within the protein aggregates found in the brains of AD patients.[2] These modifications were discovered to be over 10-fold more abundant in key aggregating proteins like Tau in AD samples compared to controls, suggesting Dha-mediated crosslinking may be a critical, previously unknown factor in the formation of neurofibrillary tangles.[2][12]

Chapter 3: A Guide to Detection and Characterization

Identifying the transient and reactive Dha residue within a complex protein sample presents a significant analytical challenge. The cornerstone of modern Dha detection is mass spectrometry (MS), often coupled with strategic chemical derivatization to "trap" and stabilize the residue for analysis.

Mass Spectrometry Signatures

In a bottom-up proteomics workflow, the presence of Dha can be inferred by a characteristic mass shift in a tryptic peptide.

  • Formation from Cysteine results in a mass loss of 33.9877 Da (the mass of H₂S).

  • Formation from Serine results in a mass loss of 18.0106 Da (the mass of H₂O).

During tandem mass spectrometry (MS/MS), peptides containing Dha exhibit unique fragmentation patterns. Specifically, they show enhanced cleavage of the N-Cα bond of the Dha residue, leading to the formation of c- and z-type fragment ions , which are not commonly observed for other amino acids under low-energy collision-induced dissociation (CID).[7] This distinctive fragmentation can be used to pinpoint the location of the Dha residue within the peptide sequence.

Field Protocol: Dha Detection via Thiol-Addition and LC-MS/MS

This protocol describes a robust, self-validating workflow for the detection and confirmation of Dha in a purified protein sample. The principle is to react the protein with a thiol-containing nucleophile, which will specifically add to any Dha residues present, creating a stable thioether adduct with a predictable mass increase. This adduct is then identified by mass spectrometry.

Core Logic (Self-Validation): The protocol includes a positive control (a sample treated to induce Dha formation) and a negative control (the native, untreated protein). The specific mass shift caused by the thiol adduct will only be observed in samples containing Dha, providing high confidence in the identification.

Experimental Protocol:

  • Sample Preparation:

    • Prepare three aliquots of your purified protein of interest (e.g., 1 mg/mL in a phosphate buffer, pH 7.5).

    • Negative Control: Store one aliquot at 4°C.

    • Test Sample: This is your experimental sample suspected of containing Dha.

    • Positive Control (Optional but Recommended): Treat one aliquot under conditions known to induce Dha formation (e.g., incubate at 60°C in a pH 9.0 buffer for 4 hours). Note: Conditions must be optimized for your specific protein.

  • Thiol Labeling Reaction:

    • To each of the three aliquots, add a fresh solution of a thiol probe, such as 2-mercaptoethanol or dithiothreitol (DTT), to a final concentration of 50 mM.

    • Incubate all samples at 37°C for 2 hours with gentle agitation. This allows the thiol to add across the double bond of any Dha residues.

  • Sample Processing for Mass Spectrometry:

    • Denaturation & Reduction: To each sample, add urea to 8 M and DTT to 10 mM. Incubate at 56°C for 30 minutes. (This step ensures the protein is unfolded and any remaining disulfides are reduced).

    • Alkylation: Add iodoacetamide to a final concentration of 25 mM and incubate in the dark at room temperature for 30 minutes. (This caps all cysteine residues, preventing them from re-forming disulfides or reacting further).

    • Buffer Exchange/Cleanup: Remove excess reagents using a desalting column or by precipitating the protein with acetone. Resuspend the protein pellet in a digestion buffer (e.g., 50 mM ammonium bicarbonate).

    • Proteolytic Digestion: Add trypsin at a 1:50 (enzyme:protein) ratio and incubate overnight at 37°C.

  • LC-MS/MS Analysis:

    • Analyze the resulting peptide mixtures by reverse-phase liquid chromatography coupled to a high-resolution mass spectrometer (e.g., an Orbitrap or Q-TOF instrument).

    • Acquire data in a data-dependent acquisition (DDA) mode, selecting the most intense precursor ions for MS/MS fragmentation.

  • Data Analysis:

    • Search the generated MS/MS data against the sequence of your protein of interest using a suitable search engine (e.g., MaxQuant, Proteome Discoverer).

    • Crucially, include a variable modification corresponding to the mass of your thiol probe added to an alanine residue (since Dha reverts to an alanine backbone upon addition).

      • For 2-mercaptoethanol addition: +78.0211 Da

      • For DTT addition (assuming one thiol reacts): +154.0142 Da

    • Validation: A confident Dha identification is made when a peptide with this specific mass modification is identified in the Test Sample and/or Positive Control, but is absent in the Negative Control. The MS/MS spectrum should be manually inspected to confirm high-quality fragment ion matches.

G Figure 3: Workflow for Dha Detection cluster_0 Sample Preparation cluster_1 Proteomics Processing cluster_2 Analysis cluster_3 Result Prot_Sample Protein Sample (Test, Neg Ctrl, Pos Ctrl) Thiol_Label Add Thiol Probe (e.g., Mercaptoethanol) Prot_Sample->Thiol_Label Denature Denature, Reduce, Alkylate Thiol_Label->Denature Digest Tryptic Digestion Denature->Digest LCMS LC-MS/MS Analysis Digest->LCMS Data_Analysis Database Search with Variable Modification LCMS->Data_Analysis Result Identification of Adduct-Modified Peptide Data_Analysis->Result

Caption: A robust workflow for identifying Dha residues in proteins.

Chapter 4: The Silver Lining: Harnessing Dha for Biotechnology

While spontaneous Dha formation is often detrimental, its unique reactivity can be intentionally harnessed for precise protein engineering. The ability to convert a genetically encoded cysteine or serine into a Dha residue provides a powerful platform for site-specific bioconjugation.[4][8]

Chemically-Induced Dha Formation

Several methods have been developed to efficiently and selectively convert cysteine to Dha under mild, biocompatible conditions. These methods are far more controlled than relying on spontaneous elimination at high pH.

ReagentMechanismTypical ConditionsYield (%)Reference
DBHDA (2,5-dibromohexanediamide)Bis-alkylation-eliminationpH 8.0, 37°C, 1 hr>95%[13]
NTCB (2-nitro-5-thiocyanatobenzoic acid)S-cyanylation followed by β-eliminationpH 7.0, 37°C, 16 hr~60-80%[8]

Expert Insight: The choice of reagent depends on the protein context and desired outcome. DBHDA is often very efficient for accessible cysteines. The NTCB method can be effective, but reaction efficiency can vary depending on whether the cysteine is in a flexible region of the protein.[8]

Applications in Drug Development

The Dha residue, once installed, serves as a versatile "handle" for attaching a wide range of molecules via Michael addition:

  • Drug-Payloads: Creating antibody-drug conjugates (ADCs) with a specific drug-to-antibody ratio.

  • Imaging Agents: Attaching fluorescent dyes or PET labels for in vivo tracking.

  • Polymers: Modifying proteins with PEG (PEGylation) to improve their pharmacokinetic properties.

  • PTM Analogues: Installing mimics of natural post-translational modifications to study their function.[8]

This "chemo-enzymatic" approach, combining genetic encoding of a cysteine with a chemical conversion/addition step, provides unparalleled control over the site and stoichiometry of protein modification, a critical requirement in the development of sophisticated protein therapeutics.

Conclusion

This compound represents a critical nexus of protein degradation and protein engineering. Its spontaneous formation is a key mechanism of damage that can lead to aggregation and disease, with emerging links to neurodegeneration that demand further investigation. Yet, the very reactivity that makes it problematic can be masterfully controlled and exploited. For the modern researcher and drug developer, understanding the chemistry of Dha, mastering the techniques for its detection, and harnessing its potential for bioconjugation are essential skills. The Dha enigma, once a marker of decay, is now also a powerful tool for creation.

References

  • Wang, Z., Gong, T., Li, J., & Wu, Y. (2021). Site-Specific Conversion of Cysteine in a Protein to this compound Using 2-Nitro-5-thiocyanatobenzoic Acid. Molecules, 26(9), 2565. [Link]

  • Koehler, C. J., Turecek, F., & McLuckey, S. A. (2016). The this compound effect in the fragmentation of ions derived from polypeptides. Journal of mass spectrometry : JMS, 51(9), 711–720. [Link]

  • Chalker, J. M., Gunnoo, S. B., Boutureira, O., et al. (2011). Methods for converting cysteine to this compound on peptides and proteins. Chemical Science, 2(9), 1666-1676. [Link]

  • Chalker, J. M., Gunnoo, S. B., Boutureira, O., et al. (2011). Methods for converting cysteine to this compound on peptides and proteins. ResearchGate. [Link]

  • Wikipedia contributors. (2024). This compound. Wikipedia, The Free Encyclopedia. [Link]

  • Bar-Or, R., Rael, L. T., & Bar-Or, D. (2008). This compound derived from cysteine is a common post-translational modification in human serum albumin. Rapid communications in mass spectrometry : RCM, 22(5), 711–716. [Link]

  • Chalker, J. M., Gunnoo, S. B., Boutureira, O., et al. (2011). Methods for converting cysteine to this compound on peptides and proteins. Royal Society of Chemistry. [Link]

  • Grant, T. D., & Lukens, A. K. (2020). Dehydroamino acid chemical biology: an example of functional group interconversion on proteins. RSC Chemical Biology, 1(5), 336-340. [Link]

  • Stindt, J. W., & van der Donk, W. A. (2019). Structure and chemistry of lysinoalanine crosslinking in the spirochaete flagella hook. The FEBS journal, 286(16), 3123–3127. [Link]

  • Stadler, R., De-Eknamkul, W., & Schey, K. L. (2023). This compound and dehydrobutyrine in aging and cataractous lenses reveal site-specific consequences of spontaneous protein degradation. Experimental eye research, 237, 109701. [Link]

  • Markovich, S. J., Schweppe, D. K., & Schey, K. L. (2024). Dehydroamino acids and their crosslinks in Alzheimer's disease aggregates. bioRxiv. [Link]

  • Rombouts, I., Lambrecht, M. A., & Delcour, J. A. (2017). Reaction mechanism of dehydroamino acid-derived cross-linking. ResearchGate. [Link]

  • Markovich, S. J., Schweppe, D. K., & Schey, K. L. (2024). Dehydroamino acids and their crosslinks in Alzheimer's disease aggregates. ResearchGate. [Link]

  • Markovich, S. J., Schweppe, D. K., & Schey, K. L. (2024). Discovery of dehydroamino acids and their crosslinks in Tau and other aggregating proteins of Alzheimer's disease. bioRxiv. [Link]

  • van der Donk, W. A. (2012). Life imitates cookery: lysinoalanine crosslinks in peptides and proteins. The FEBS journal, 279(19), 3537–3538. [Link]

  • Friedman, M. (1999). Lysinoalanine in food and in antimicrobial proteins. Advances in experimental medicine and biology, 459, 145–159. [Link]

  • Markovich, S. J., Schweppe, D. K., & Schey, K. L. (2025). Dehydroamino acids and their crosslinks in Alzheimer's disease aggregates. PubMed. [Link]

Sources

Dehydroalanine: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Unique Role of Dehydroalanine in Chemical Biology and Therapeutics

This compound (Dha) is an α,β-unsaturated amino acid that, while not one of the 20 proteinogenic amino acids, plays a pivotal role in both natural product biosynthesis and the development of novel therapeutics and research tools. Unlike its saturated counterpart, alanine, the double bond in Dha's side chain renders it a potent electrophile, specifically a Michael acceptor, which underpins its diverse reactivity and biological significance. This guide provides an in-depth exploration of the physical and chemical properties of this compound, offering field-proven insights and detailed methodologies for its synthesis, modification, and application.

Naturally occurring as a post-translational modification in peptides, Dha is biosynthesized from serine or cysteine residues through enzymatic dehydration or desulfurization, respectively. It is a key structural component of numerous antimicrobial peptides, including the lantibiotic nisin, where it participates in the formation of thioether cross-links like lanthionine. This unique reactivity has been harnessed by chemists and biologists to site-specifically modify peptides and proteins, install post-translational modifications, and develop targeted covalent inhibitors.

This technical guide will delve into the fundamental properties of this compound, its synthesis and reactivity, and its burgeoning applications in drug discovery and chemical biology, providing researchers with the foundational knowledge and practical protocols to effectively utilize this versatile amino acid.

Physicochemical Properties of this compound

This compound in its free form is unstable and readily hydrolyzes to pyruvate and ammonia. However, when incorporated within a peptide backbone (as an N-acylated derivative), it exhibits significantly greater stability, allowing for its study and manipulation.

Structural and Conformational Characteristics

The sp²-hybridized α-carbon of the this compound residue imparts a planar geometry, which can significantly influence the local conformation of a peptide. This planarity can induce specific secondary structures, such as inverse γ-turns, in peptide chains. The conformational constraints imposed by Dha are a valuable tool in peptide design, enabling the stabilization of desired bioactive conformations.

Spectroscopic Signature

The unique electronic and vibrational properties of the this compound residue give rise to distinct spectroscopic signatures that are invaluable for its identification and characterization within a peptide sequence.

Spectroscopic TechniqueCharacteristic Signature of this compound Residue
¹H NMR Resonances for the alkene protons (CβH₂) are typically observed.
¹³C NMR Resonances for the alkene carbons (Cα and Cβ) are present.
FTIR An alkene stretch (C=C) is typically observed around 1625 cm⁻¹, and an alkene out-of-plane bend is seen near 902 cm⁻¹. Amide I and Amide II bands are also present.
UV-Visible Shows a strong absorption maximum around 220 nm, with absorption extending to nearly 300 nm.
Fluorescence Poly(this compound) has been shown to exhibit strong intrinsic blue fluorescence, with an emission maximum around 440 nm when excited at approximately 354 nm.

Chemical Synthesis and Reactivity

The generation of this compound-containing peptides is typically achieved through post-synthetic modification of existing amino acid residues, most commonly cysteine or serine.

Synthesis of this compound-Containing Peptides

A prevalent and efficient method for generating Dha residues in peptides is the conversion of cysteine. This can be achieved through a bis-alkylation-elimination strategy.

Experimental Protocol: Conversion of Cysteine to this compound in a Peptide

Objective: To site-specifically convert a cysteine residue within a peptide to this compound.

Materials:

  • Peptide containing one or more cysteine residues

  • Methyl 2,5-dibromovalerate

  • Ammonium bicarbonate buffer (pH ~8.5)

  • Solvents for HPLC purification (e.g., water, acetonitrile, trifluoroacetic acid)

  • Lyophilizer

  • HPLC system

  • Mass spectrometer

Methodology:

  • Peptide Dissolution: Dissolve the cysteine-containing peptide in an aqueous buffer (e.g., 50 mM ammonium bicarbonate, pH 8.5) to a final concentration of approximately 1-5 mg/mL.

  • Reagent Addition: Add a solution of methyl 2,5-dibromovalerate in a minimal amount of organic co-solvent (e.g., acetonitrile or DMSO) to the peptide solution. A 10-50 fold molar excess of the dibromo-reagent per cysteine residue is typically used.

  • Reaction Incubation: Gently mix the reaction and incubate at room temperature for 1-4 hours. The progress of the reaction can be monitored by LC-MS to observe the disappearance of the starting peptide and the appearance of the Dha-containing product (mass difference of -34 Da for each converted cysteine).

  • Quenching (Optional): The reaction can be quenched by the addition of a thiol-containing scavenger, such as β-mercaptoethanol, although this is often not necessary.

  • Purification: Purify the this compound-containing peptide from the reaction mixture using reverse-phase HPLC.

  • Characterization and Storage: Confirm the identity of the product by mass spectrometry. Lyophilize the purified peptide and store at -20°C or below.

Causality Behind Experimental Choices:

  • pH: The elimination reaction is base-catalyzed, hence the use of a slightly alkaline buffer (pH 8.5).

  • Reagent Excess: A significant excess of the bis-alkylating agent is used to drive the reaction to completion and minimize the formation of stapled by-products, especially when multiple cysteines are present.

  • Monitoring: LC-MS is a critical tool for real-time monitoring of the reaction, allowing for optimization of reaction time and preventing over-reaction or degradation.

Synthesis_from_Cysteine Cys_Peptide Cysteine-containing Peptide Sulfonium_Intermediate Cyclic Sulfonium Intermediate Cys_Peptide->Sulfonium_Intermediate Alkylation Dha_Peptide This compound-containing Peptide Sulfonium_Intermediate->Dha_Peptide Elimination Reagent bis-Alkylating Agent (e.g., Methyl 2,5-dibromovalerate) Reagent->Sulfonium_Intermediate Base Base (e.g., pH 8.5 buffer) Base->Dha_Peptide

Caption: Conversion of Cysteine to this compound.

Michael Addition: The Keystone Reactivity of this compound

The electrophilic nature of the β-carbon in the this compound residue makes it highly susceptible to conjugate addition by a wide range of soft nucleophiles. This "Michael addition" is the most powerful and widely exploited reaction of Dha, enabling the site-specific introduction of a vast array of chemical functionalities into peptides and proteins.

Experimental Protocol: Michael Addition of a Thiol to a this compound-Containing Peptide

Objective: To conjugate a thiol-containing molecule to a this compound residue in a peptide.

Materials:

  • This compound-containing peptide

  • Thiol-containing molecule (e.g., a fluorescent probe, a drug molecule, or another peptide)

  • Aqueous buffer (e.g., sodium phosphate buffer, pH 7.0-8.0)

  • Organic co-solvent (e.g., DMSO or acetonitrile), if necessary for solubility

  • HPLC system

  • Mass spectrometer

Methodology:

  • Peptide and Thiol Dissolution: Dissolve the Dha-containing peptide in the chosen aqueous buffer to a final concentration of 1-5 mg/mL. Separately, prepare a stock solution of the thiol-containing molecule.

  • Reaction Initiation: Add the thiol solution to the peptide solution. A 1.1 to 5-fold molar excess of the thiol is typically sufficient. If the thiol is not readily soluble in the aqueous buffer, a minimal amount of a water-miscible organic co-solvent can be added.

  • Incubation: Incubate the reaction mixture at room temperature or 37°C. The reaction is often rapid, and completion can be monitored by LC-MS by observing the mass increase corresponding to the addition of the thiol.

  • Purification: Once the reaction is complete, purify the resulting conjugate by reverse-phase HPLC.

  • Characterization: Confirm the identity and purity of the final product by mass spectrometry and other analytical techniques as required.

Causality Behind Experimental Choices:

  • pH: The reaction is generally faster at slightly basic pH values, as this promotes the formation of the more nucleophilic thiolate anion.

  • Aqueous Conditions: A remarkable rate acceleration for the Michael addition of thiols and amines to this compound has been observed in water, making it the solvent of choice for these bioconjugation reactions.

  • Stoichiometry: A small excess of the thiol is usually sufficient to drive the reaction to completion without the need for large excesses that may complicate purification.

Michael_Addition Dha_Peptide This compound-containing Peptide Enolate_Intermediate Enolate Intermediate Dha_Peptide->Enolate_Intermediate Nucleophilic Attack Nucleophile Nucleophile (e.g., R-SH, R-NH2) Nucleophile->Enolate_Intermediate Adduct Conjugate Adduct Enolate_Intermediate->Adduct Protonation

Caption: Michael Addition to this compound.

Applications in Drug Development and Chemical Biology

The unique reactivity of this compound has positioned it as a valuable tool in the development of novel therapeutics and chemical probes.

This compound as a "Warhead" in Targeted Covalent Inhibitors

Targeted covalent inhibitors (TCIs) are a class of drugs that form a permanent covalent bond with their protein target, often leading to enhanced potency and duration of action. The electrophilic nature of this compound makes it an attractive "warhead" for the design of TCIs. By incorporating a Dha residue into a peptide or small molecule scaffold that directs it to the active site of a target enzyme, a covalent bond can be formed with a nucleophilic amino acid residue (such as cysteine) in the active site, leading to irreversible inhibition.

Probes for Enzyme Activity

This compound-containing peptides can be designed as activity-based probes (ABPs) to study enzyme function. For example, diubiquitin probes containing a Dha residue near the isopeptide bond have been synthesized to study the activity of deubiquitinating enzymes (DUBs). The Dha acts as an electrophilic trap for the active site cysteine of the DUB, leading to a covalent adduct that can be detected and quantified.

Biosynthesis of Lantibiotics and Formation of Lanthionine/Lysinoalanine

In nature, this compound is a key intermediate in the biosynthesis of lantibiotics. The intramolecular Michael addition of a cysteine thiol to a this compound residue within the same peptide chain leads to the formation of a lanthionine bridge. This thioether cross-link is critical for the structure and antimicrobial activity of these peptides. Similarly, the addition of a lysine side-chain amine to this compound results in the formation of a lysinoalanine cross-link. Understanding these natural processes provides inspiration for the chemical synthesis of novel constrained peptides with enhanced stability and biological activity.

Lanthionine_Formation Peptide Peptide with Cys and Ser/Cys Dehydrated_Peptide Peptide with Dha and Cys Peptide->Dehydrated_Peptide Dehydration/Desulfurization Lanthionine_Peptide Lanthionine-bridged Peptide Dehydrated_Peptide->Lanthionine_Peptide Intramolecular Michael Addition

Caption: Lanthionine Bridge Formation via this compound.

Conclusion and Future Outlook

This compound stands as a testament to the power of non-proteinogenic amino acids in expanding the chemical space of peptides and proteins. Its unique combination of conformational constraint and electrophilic reactivity has made it an indispensable tool for researchers in chemical biology and drug discovery. The ability to site-specifically introduce Dha into peptides and subsequently modify it through robust and efficient Michael addition chemistry opens up myriad possibilities for the creation of novel bioconjugates, therapeutic agents, and biological probes. As our understanding of the biological roles of post-translational modifications continues to grow, and the demand for more sophisticated and targeted therapeutics increases, the applications of this compound are poised to expand even further, solidifying its place as a cornerstone of modern peptide science.

References

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Dehydroalanine: A Technical Guide to a Versatile Non-Canonical Amino Acid in Modern Drug Discovery and Chemical Biology

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Dehydroalanine (Dha) has emerged from the realm of obscure, naturally occurring amino acid residues to become a cornerstone of modern peptide and protein chemistry. Its unique α,β-unsaturated structure endows it with a potent electrophilicity, transforming it into a versatile chemical handle for a vast array of bioconjugation strategies. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of this compound, from its fundamental properties to its cutting-edge applications. We will delve into the intricacies of its synthesis, both chemical and enzymatic, explore its diverse reactivity, and provide detailed protocols for its incorporation and modification. Furthermore, this guide will illuminate the profound impact of Dha on peptide conformation and its burgeoning role in the development of novel therapeutics.

The Unique Chemistry of this compound: Structure, Properties, and Natural Occurrence

This compound is an α,β-unsaturated amino acid with the chemical formula C₃H₅NO₂. In its free form, it is unstable and readily hydrolyzes to pyruvate and ammonia.[1] However, when incorporated within a peptide backbone, the N-acylated derivative is stable and imparts unique chemical and structural properties to the molecule.[1] The defining feature of a Dha residue is the exocyclic double bond between the α- and β-carbons, which creates a planar, sp²-hybridized α-carbon.[2][3] This electron-withdrawing α,β-unsaturated carbonyl system renders the β-carbon highly electrophilic and susceptible to nucleophilic attack, a property that is central to its utility in chemical biology.[1][3][4]

Physicochemical Properties
PropertyValueReference
Chemical Formula C₃H₅NO₂[1]
Molar Mass 87.08 g/mol [1]
Key Structural Feature α,β-unsaturated carbonyl[4]
Reactivity Electrophilic Michael acceptor[1][4]
Natural Occurrence and Biosynthesis

This compound is not one of the 20 proteinogenic amino acids but is found in a variety of naturally occurring peptides, particularly those of microbial origin.[1] It is a key component of lantibiotics, a class of ribosomally synthesized and post-translationally modified peptide antibiotics, such as nisin.[5][6][7] In these natural products, Dha residues are formed post-translationally through the enzymatic dehydration of serine or cysteine residues.[1][5] This transformation is catalyzed by a class of enzymes known as dehydratases (e.g., NisB in nisin biosynthesis).[5][8][9][10] The biosynthesis of lanthipeptides involves the glutamylation of serine/threonine residues by a dehydratase, followed by glutamate elimination to form this compound/dehydrobutyrine.[5][9][10]

Synthesis of this compound-Containing Peptides: A Chemist's Toolkit

The unique reactivity of this compound precludes its direct incorporation during standard solid-phase peptide synthesis (SPPS).[11] Therefore, its introduction into a peptide sequence is typically achieved through the post-synthetic modification of a precursor amino acid. This "tag-and-modify" approach offers remarkable flexibility and control over the site-specific installation of Dha.[12]

Chemical Synthesis from Precursor Amino Acids

The conversion of cysteine to this compound is a widely used and robust method due to the high nucleophilicity of the thiol side chain, which allows for mild and selective modification.[12] Several strategies have been developed, with the bis-alkylation/elimination approach being one of the most effective.[1][4]

Experimental Protocol: Conversion of Cysteine to this compound using 2,5-Dibromohexanediamide (DBHDA)

This protocol describes the conversion of a cysteine-containing peptide to its this compound counterpart in solution.

Materials:

  • Cysteine-containing peptide

  • 2,5-Dibromohexanediamide (DBHDA)

  • Ammonium bicarbonate buffer (50 mM, pH 8.5)

  • Tris(2-carboxyethyl)phosphine (TCEP)

  • HPLC-grade water and acetonitrile

  • Trifluoroacetic acid (TFA)

  • Cold diethyl ether

  • Reverse-phase HPLC system

  • Mass spectrometer

Procedure:

  • Peptide Preparation: Dissolve the cysteine-containing peptide in ammonium bicarbonate buffer to a final concentration of 1-5 mg/mL. If the peptide has disulfide bonds, reduce them by adding a 2-5 fold molar excess of TCEP and incubating at room temperature for 1 hour.

  • DBHDA Addition: Prepare a stock solution of DBHDA in a suitable organic solvent like DMF or DMSO. Add a 10-50 fold molar excess of the DBHDA solution to the peptide solution.

  • Reaction: Incubate the reaction mixture at 37°C for 1-4 hours. Monitor the progress of the reaction by LC-MS. The conversion of cysteine to this compound results in a mass decrease of 34 Da.

  • Quenching: Quench the reaction by adding a thiol-containing scavenger, such as β-mercaptoethanol or glutathione, to consume any unreacted DBHDA.

  • Purification: Acidify the reaction mixture with TFA and purify the this compound-containing peptide by preparative reverse-phase HPLC using a water/acetonitrile gradient containing 0.1% TFA.[13][14][15][16]

  • Characterization: Lyophilize the pure fractions and confirm the identity and purity of the final product by mass spectrometry.

The use of selenocysteine (Sec) as a precursor offers a highly chemoselective route to this compound.[17] The selenocysteine residue can be incorporated into peptides using standard SPPS techniques as a protected derivative, such as Fmoc-Se-(phenyl)selenocysteine.[17]

Experimental Protocol: Oxidative Elimination of Phenylselenocysteine

This protocol outlines the on-resin synthesis of a peptide containing a phenylselenocysteine residue and its subsequent conversion to this compound.

Materials:

  • Fmoc-Se-(phenyl)selenocysteine

  • Standard SPPS resins and reagents (e.g., Rink Amide resin, HBTU, DIPEA)

  • Hydrogen peroxide (H₂O₂) (30% solution)

  • Sodium periodate (NaIO₄)

  • HPLC-grade water, acetonitrile, and DMF

  • TFA cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% TIS)

Procedure:

  • SPPS: Synthesize the peptide on a solid support using standard Fmoc-based SPPS protocols.[18][19] Incorporate Fmoc-Se-(phenyl)selenocysteine at the desired position using standard coupling conditions.

  • Oxidation: After completion of the synthesis and while the peptide is still on the resin, wash the resin thoroughly with DMF. Treat the resin with a solution of 10 equivalents of hydrogen peroxide or sodium periodate in DMF/water (1:1) for 1-2 hours at room temperature.[17]

  • Washing: Wash the resin extensively with DMF, DCM, and methanol to remove excess oxidant and byproducts.

  • Cleavage and Deprotection: Cleave the peptide from the resin and remove side-chain protecting groups using a standard TFA cleavage cocktail for 2-3 hours at room temperature.[18]

  • Purification and Characterization: Precipitate the crude peptide in cold diethyl ether, and then purify and characterize it as described in the previous protocol.

In biological systems, the elimination of a phosphate group from phosphoserine (pSer) can lead to the formation of this compound. This can be mimicked chemically, although it often requires basic conditions that may not be compatible with all peptide sequences.[12]

Experimental Protocol: Base-Mediated Elimination of Phosphoserine

This protocol describes the conversion of a phosphoserine-containing peptide to its this compound analogue.

Materials:

  • Phosphoserine-containing peptide (synthesized using Fmoc-Ser(PO(OBzl)OH)-OH during SPPS)[20][21]

  • Barium hydroxide (Ba(OH)₂) or another suitable base

  • HPLC-grade water and acetonitrile

  • TFA

Procedure:

  • Peptide Synthesis: Synthesize the phosphoserine-containing peptide using Fmoc-SPPS. The phosphorylated serine residue is incorporated using a suitably protected phosphoserine building block.[20][21]

  • Elimination Reaction: Dissolve the purified phosphopeptide in water and add a saturated solution of barium hydroxide to raise the pH to >10. Incubate the reaction at 50°C for 1-2 hours.

  • Neutralization and Purification: Neutralize the reaction mixture with a dilute acid (e.g., TFA) and purify the resulting this compound-containing peptide by reverse-phase HPLC.

  • Characterization: Confirm the product by mass spectrometry, observing a mass loss of 98 Da corresponding to the elimination of phosphoric acid.

Enzymatic Synthesis

The biosynthesis of lanthipeptides provides a blueprint for the enzymatic generation of this compound.[5][8][10] Dehydratases, such as NisB from the nisin biosynthetic pathway, can be used in vitro to convert serine and threonine residues within a specific precursor peptide (containing a leader peptide sequence) to this compound and dehydrobutyrine, respectively.[9][22] This approach offers exquisite specificity and mild reaction conditions.

Experimental Workflow: Enzymatic Dehydration using NisB

This workflow provides a general overview of the enzymatic synthesis of a this compound-containing peptide.

Components:

  • NisA precursor peptide (containing the leader peptide and the core peptide with serine/threonine residues to be modified)

  • Purified NisB enzyme

  • ATP

  • Glutamyl-tRNA synthetase

  • tRNAGlu

  • L-Glutamic acid

  • Reaction buffer (e.g., Tris-HCl with MgCl₂)

Procedure:

  • Precursor Peptide Expression and Purification: Express the NisA precursor peptide in a suitable host (e.g., E. coli) and purify it.

  • Enzymatic Reaction Setup: Combine the NisA precursor peptide, purified NisB, and the necessary cofactors (ATP, glutamyl-tRNA synthetase, tRNAGlu, L-glutamic acid) in the reaction buffer.

  • Incubation: Incubate the reaction mixture at the optimal temperature for NisB activity (typically 30-37°C) for several hours.

  • Monitoring and Analysis: Monitor the progress of the dehydration reaction by mass spectrometry, looking for the characteristic mass loss of 18 Da for each dehydration event.

  • Purification: Purify the modified peptide using reverse-phase HPLC.

The Reactivity of this compound: A Gateway to Diverse Modifications

The electrophilic nature of the β-carbon in this compound makes it a prime target for a variety of nucleophilic addition reactions, most notably the Michael addition.[23] This reactivity allows for the site-specific introduction of a wide range of chemical moieties, effectively enabling a form of "chemical mutagenesis".[1][23][24]

Michael Addition with Thiols and Amines

The conjugate addition of thiols to this compound is a highly efficient and widely used reaction for peptide and protein modification.[25] It allows for the introduction of various functionalities, including fluorescent dyes, affinity tags, and mimics of post-translational modifications.[11] Similarly, primary and secondary amines can also serve as nucleophiles in aza-Michael additions.

Experimental Protocol: Thiol-Michael Addition to a this compound-Containing Peptide

This protocol details the modification of a this compound-containing peptide with a thiol-containing molecule.

Materials:

  • This compound-containing peptide

  • Thiol-containing molecule of interest (e.g., a fluorescent dye with a thiol linker, glutathione)

  • Phosphate buffer (100 mM, pH 7.5)

  • TCEP (optional, to keep the thiol in its reduced state)

Procedure:

  • Reaction Setup: Dissolve the this compound-containing peptide in the phosphate buffer. Add a 5-10 fold molar excess of the thiol-containing molecule. If necessary, add a small amount of TCEP.

  • Incubation: Incubate the reaction mixture at room temperature for 1-4 hours. The reaction is often rapid and can be monitored by LC-MS.

  • Purification: Purify the modified peptide by reverse-phase HPLC.

  • Characterization: Confirm the successful conjugation by mass spectrometry, observing the expected mass increase corresponding to the addition of the thiol-containing molecule.

Palladium-Catalyzed Cross-Coupling Reactions

The versatility of this compound can be further expanded through the use of palladium-catalyzed cross-coupling reactions.[11] This allows for the formation of carbon-carbon bonds, opening up avenues for the introduction of aryl and vinyl groups, creating non-natural amino acid residues directly within the peptide backbone.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling on a this compound Residue

This protocol provides a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling of an arylboronic acid to a this compound-containing peptide.

Materials:

  • This compound-containing peptide

  • Arylboronic acid

  • Water-soluble palladium catalyst (e.g., Pd(OAc)₂ with a water-soluble phosphine ligand)

  • Base (e.g., sodium carbonate or potassium phosphate)

  • Aqueous buffer (e.g., phosphate or borate buffer, pH 8-9)

Procedure:

  • Reaction Setup: In an inert atmosphere (e.g., under argon), dissolve the this compound-containing peptide, arylboronic acid (2-5 equivalents), palladium catalyst (5-10 mol%), and base in the aqueous buffer.

  • Incubation: Heat the reaction mixture to 37-50°C and stir for 4-16 hours.

  • Monitoring and Workup: Monitor the reaction by LC-MS. Upon completion, the reaction can be quenched and the palladium catalyst removed by precipitation with a scavenger like methylthioglycolate.[11]

  • Purification and Characterization: Purify the arylated peptide by reverse-phase HPLC and characterize by mass spectrometry.

Analytical Characterization of this compound-Containing Peptides

The successful synthesis and modification of this compound-containing peptides rely on robust analytical techniques for their characterization. Mass spectrometry and NMR spectroscopy are the two primary tools for this purpose.

Mass Spectrometry

Mass spectrometry is indispensable for confirming the presence of this compound and its subsequent modifications. High-resolution mass spectrometry provides accurate mass measurements to verify the elemental composition. Tandem mass spectrometry (MS/MS) is used to sequence the peptide and pinpoint the location of the Dha residue.[12][26][27] Peptides containing this compound exhibit a characteristic fragmentation pattern upon collision-induced dissociation (CID), often showing enhanced cleavage of the N-Cα bond of the Dha residue, leading to the formation of c- and z-type fragment ions.[12] This "this compound effect" can be a diagnostic tool for identifying the presence and location of Dha within a peptide sequence.[12]

NMR Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the three-dimensional structure and conformational dynamics of this compound-containing peptides in solution.[28] The presence of the Cα=Cβ double bond in Dha introduces a conformational constraint in the peptide backbone.[2][3][29] 2D NMR experiments, such as COSY, TOCSY, and NOESY, can be used to assign the proton resonances and determine through-bond and through-space connectivities.[28][30] The analysis of nuclear Overhauser effects (NOEs) can provide distance restraints that are crucial for calculating the 3D structure of the peptide. Studies have shown that Dha residues can induce β-turn or other ordered structures in peptides.[2][3]

Applications in Drug Discovery and Chemical Biology

The unique properties of this compound have positioned it as a valuable tool in both drug discovery and fundamental biological research.

Engineering Novel Bioactive Peptides

The ability to introduce a wide array of chemical functionalities via Dha modification allows for the rapid generation of peptide libraries with diverse properties. This is particularly valuable in the optimization of peptide-based drugs, where modifications can enhance proteolytic stability, receptor binding affinity, and pharmacokinetic profiles.[6][7][31] For instance, the modification of the lantibiotic nisin with various chemical groups has been explored to generate analogues with improved antimicrobial activity.[6][7][31]

Probing Biological Systems

This compound can be used as a chemical probe to study enzyme mechanisms and protein-protein interactions. Its electrophilic nature allows it to act as a "warhead" that can covalently react with nucleophilic residues in the active site of an enzyme, leading to irreversible inhibition. This has been utilized to study deubiquitinases and other enzymes.[1]

Synthesis of Post-Translationally Modified Proteins

This compound serves as a versatile platform for the synthesis of homogeneously modified proteins containing various post-translational modifications (PTMs).[1][23][24] By installing Dha at a specific site and then reacting it with a thiol- or amine-containing PTM mimic, researchers can generate proteins with precisely controlled modifications, which is crucial for studying the functional roles of PTMs in cellular processes.[1][23][24]

Future Perspectives

The field of this compound chemistry is continuously evolving. Future advancements are likely to focus on the development of even milder and more selective methods for Dha installation, particularly enzymatic and chemoenzymatic approaches. The expansion of the repertoire of chemical transformations that can be performed on Dha will further broaden its utility. As our understanding of the structural and functional consequences of incorporating Dha and its derivatives into peptides and proteins grows, we can expect to see the emergence of novel Dha-based therapeutics, diagnostics, and research tools with unprecedented capabilities.

Conclusion

This compound has transitioned from a chemical curiosity to an indispensable tool in the modern chemical biologist's and drug developer's arsenal. Its unique reactivity, coupled with the development of robust synthetic methods for its incorporation and modification, has opened up new frontiers in peptide and protein engineering. This guide has provided a comprehensive overview of the core principles and practical methodologies associated with this compound, with the aim of empowering researchers to harness the full potential of this remarkable non-canonical amino acid.

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  • Kuipers, A., de Boef, E., Rink, R., Fekken, S., Kluskens, L. D., Driessen, A. J. M., & Moll, G. N. (2023). Lipidated variants of the antimicrobial peptide nisin produced via incorporation of methionine analogs for click chemistry show improved bioactivity. The Journal of biological chemistry, 299(5), 104677. [Link]

  • Benavides, I., Raftery, E. D., Bell, A. G., Evans, D., Scott, W. A., Houk, K. N., & Deming, T. J. (2022). Poly(this compound): Synthesis, Properties, and Functional Diversification of a Fluorescent Polypeptide. Journal of the American Chemical Society, 144(9), 4129–4138. [Link]

  • Zhang, Q., & van der Donk, W. A. (2012). Evolution of lanthipeptide synthetases. Proceedings of the National Academy of Sciences of the United States of America, 109(43), 17397–17402. [Link]

  • Lubelski, J., Rink, R., Khusainov, R., Moll, G. N., & Kuipers, O. P. (2014). Pharmacological Properties Improvement by Engineering of Nisin. Encyclopedia. [Link]

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  • Soltero, S. A., & Vachet, R. W. (2011). Mass Spectrometry Characterization of the Thermal Decomposition/Digestion (TDD) at Cysteine in Peptides and Proteins in the Condensed Phase. Journal of the American Society for Mass Spectrometry, 22(11), 2052–2060. [Link]

  • Benavides, I., Raftery, E. D., Bell, A. G., Evans, D., Scott, W. A., Houk, K. N., & Deming, T. J. (2022). Poly(this compound): Synthesis, Properties, and Functional Diversification of a Fluorescent Polypeptide. eScholarship. [Link]

  • Ortega, M. A., Cogan, D. P., & van der Donk, W. A. (2017). Characterization of Leader Peptide Binding During Catalysis by the Nisin Dehydratase NisB. Journal of the American Chemical Society, 139(39), 13937–13945. [Link]

  • Pedersen, S. W., Armishaw, C. J., & Strømgaard, K. (2013). Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group. Methods in molecular biology (Clifton, N.J.), 1047, 65–80. [Link]

  • Valerio, R. M., Perich, J. W., Kitas, E. A., Alewood, P. F., & Johns, R. B. (1989). Synthesis of phosphotyrosyl-containing phosphopeptides by solid-phase peptide synthesis. Australian journal of chemistry, 42(9), 1519-1528. [Link]

  • Jensen, K. J., & Brask, J. (2012). Preparative RP-HPLC Method For Purifying Peptides.
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  • Muthukumar, G., & Balaram, P. (2018). Application of this compound as a building block for the synthesis of selenocysteine-containing peptides. Organic & biomolecular chemistry, 16(48), 9403–9407. [Link]

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  • Field, D., Quigley, L., O'Connor, P. M., Ross, R. P., Hill, C., & Cotter, P. D. (2012). Structure of nisin A. Modified residues are in grey. Ala-S-Ala, Lanthionine... ResearchGate. [Link]

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Visualizations

Dehydroalanine_Synthesis_and_Modification cluster_synthesis Synthesis of Dha-Peptide cluster_modification Modification of Dha-Peptide Cys Cysteine-Peptide Dha_Peptide This compound-Peptide Cys->Dha_Peptide Bis-alkylation/ Elimination pSer Phosphoserine-Peptide pSer->Dha_Peptide Base-mediated Elimination Sec Selenocysteine-Peptide Sec->Dha_Peptide Oxidative Elimination Ser Serine-Peptide Ser->Dha_Peptide Enzymatic Dehydration (NisB) Dha_Peptide_Mod This compound-Peptide Thiol Thiol (R-SH) Modified_Thiol Thioether-Peptide Amine Amine (R-NH2) Modified_Amine Amine-Peptide ArylBoronicAcid Arylboronic Acid Modified_Aryl Arylated-Peptide Dha_Peptide_Mod->Modified_Thiol Michael Addition Dha_Peptide_Mod->Modified_Amine Aza-Michael Addition Dha_Peptide_Mod->Modified_Aryl Pd-catalyzed Cross-Coupling SPPS_Dha_Workflow Resin Solid Support (e.g., Rink Amide Resin) Attach_AA1 Attach First Amino Acid (Fmoc-AA-OH) Resin->Attach_AA1 Deprotection1 Fmoc Deprotection (Piperidine/DMF) Attach_AA1->Deprotection1 Coupling_AA2 Couple Second Amino Acid (Fmoc-AA-OH, HBTU, DIPEA) Deprotection1->Coupling_AA2 Repeat Repeat Deprotection and Coupling Cycles Coupling_AA2->Repeat Incorporate_Precursor Incorporate Dha Precursor (e.g., Fmoc-Cys(Trt)-OH) Repeat->Incorporate_Precursor Final_Deprotection Final Fmoc Deprotection Incorporate_Precursor->Final_Deprotection On_Resin_Conversion On-Resin Conversion to Dha (e.g., Oxidative Elimination of Sec) Final_Deprotection->On_Resin_Conversion Cleavage Cleavage from Resin (TFA Cocktail) On_Resin_Conversion->Cleavage Purification Purification (RP-HPLC) Cleavage->Purification Characterization Characterization (Mass Spectrometry, NMR) Purification->Characterization

Figure 2: A generalized workflow for the solid-phase synthesis of a this compound-containing peptide via a precursor amino acid.

Sources

Basic principles of dehydroalanine reactivity.

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Core Principles of Dehydroalanine Reactivity

For Researchers, Scientists, and Drug Development Professionals

This compound (Dha), a non-proteinogenic amino acid, has emerged as a powerful tool in chemical biology and drug development due to its unique electrophilic nature. This guide provides a comprehensive overview of the fundamental principles governing Dha reactivity. We will delve into the electronic properties that make Dha an excellent Michael acceptor, explore the various methods for its generation in peptides and proteins, and detail its versatile reactions with a range of nucleophiles. Through an examination of its applications in site-specific protein modification, bioconjugation, and the synthesis of complex biomolecules, this document aims to equip researchers with the foundational knowledge to effectively harness the potential of this compound chemistry.

Introduction to this compound: The Unsaturated Enigma

This compound (CH₂=C(NH₂)COOH) is an α,β-unsaturated amino acid that, in its free form, is unstable and readily hydrolyzes to pyruvate and ammonia.[1] However, when incorporated as a residue within a peptide or protein, N-acylated Dha is stable and serves as a potent and versatile chemical handle.[1] Unlike the 20 proteinogenic amino acids, Dha possesses a reactive double bond, rendering it a unique target for chemoselective modifications.[1][2]

Naturally, Dha residues are found in a variety of microbial peptides, including the antimicrobial bacteriocin nisin and other lantibiotics.[1][3] In these natural products, Dha is typically formed via a post-translational modification involving the enzymatic dehydration of serine or desulfhydration of cysteine residues.[1][3] This natural precedent has inspired chemists to develop a suite of synthetic methods to introduce Dha into peptides and proteins, thereby unlocking its vast potential for biological research and therapeutic development.[4][5]

The Electrophilic Core: Understanding this compound's Reactivity

The reactivity of this compound stems from its α,β-unsaturated carbonyl moiety. This electron-withdrawing group polarizes the Cα=Cβ double bond, making the β-carbon atom highly electrophilic and susceptible to nucleophilic attack. This classic reactivity pattern is known as a Michael addition or conjugate addition .[2][6]

The general mechanism involves the attack of a nucleophile on the β-carbon of the Dha residue, leading to the formation of a transient enolate intermediate, which then protonates to yield the final adduct. This reaction is highly efficient and can proceed under mild, biocompatible conditions, making it ideal for the modification of sensitive biological molecules.[6][7]

Caption: General mechanism of Michael addition to a this compound residue.

Generation of this compound in Peptides and Proteins

The site-specific incorporation of Dha is a prerequisite for its use in targeted modifications. Several reliable methods have been developed for this purpose.

Biosynthetic Generation

As mentioned, Dha is often generated in nature through the post-translational modification of serine or cysteine residues.[1][3] While powerful, recapitulating these enzymatic processes in vitro can be challenging.

Chemical Synthesis from Serine and Cysteine Precursors

A common chemical approach involves the conversion of serine or cysteine residues into Dha. This is typically a two-step process: activation of the side chain hydroxyl or thiol group, followed by elimination. For instance, cysteine can be converted to S-cyano-cysteine using reagents like 2-nitro-5-thiocyanatobenzoic acid (NTCB), which then undergoes elimination to form Dha.[8]

Oxidative Elimination of Selenocysteine

A highly efficient and chemoselective method for Dha synthesis involves the incorporation of the unnatural amino acid phenylselenocysteine (Sec(Ph)) into a peptide, followed by oxidative elimination.[9][10] This method is compatible with a wide range of other amino acid residues, including those with sensitive functional groups.[9]

  • Solid-Phase Peptide Synthesis (SPPS): Incorporate Fmoc-Sec(Ph)-OH into the desired position of the peptide sequence using standard Fmoc-based SPPS protocols.[10]

  • Cleavage and Deprotection: Cleave the peptide from the resin and remove all protecting groups using a standard cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O).

  • Purification: Purify the crude selenopeptide by reverse-phase HPLC.

  • Oxidative Elimination:

    • Dissolve the purified selenopeptide in a suitable buffer (e.g., 50 mM Tris, pH 8.0).

    • Add a mild oxidizing agent, such as sodium periodate (NaIO₄) or hydrogen peroxide (H₂O₂), in a slight molar excess.[9]

    • Incubate the reaction at room temperature for 1-2 hours.

    • Monitor the reaction progress by LC-MS to confirm the conversion of the selenopeptide to the Dha-containing peptide.

  • Final Purification: Purify the final Dha-containing peptide by reverse-phase HPLC to remove the oxidant and any byproducts.

The Versatile Reactivity of this compound with Nucleophiles

The electrophilic nature of Dha allows it to react with a broad spectrum of nucleophiles, leading to the formation of stable covalent bonds. This versatility is the cornerstone of its utility in chemical biology.[2][4]

Nucleophile ClassExample NucleophileResulting BondKey Applications
Thiols Cysteine, Glutathione, Thiol-probesThioether (C-S)Site-specific labeling, protein cross-linking, synthesis of lanthionines, installation of PTM mimics.[2][11]
Amines Lysine, Amino-probesAmine (C-N)Protein cross-linking, installation of unnatural amino acids.[2]
Selenols SelenocysteineSelenoether (C-Se)Synthesis of selenocysteine-containing peptides.[6][12]
Phosphines Phosphine-probesPhosphonium ylide (C-P)Staudinger ligation, bioorthogonal chemistry.[2]
Sulfinic Acids Aryl/Alkyl Sulfinic AcidsSulfone (C-S)Novel bioconjugation strategies.[13][14]
Carbon Nucleophiles Organometallic reagentsCarbon-Carbon (C-C)Synthesis of unnatural amino acids.[15]
Experimental Protocol: Thia-Michael Addition for Protein Labeling
  • Protein Preparation: Prepare the Dha-containing protein in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).

  • Thiol Reagent: Dissolve the thiol-containing probe (e.g., a fluorescent dye with a thiol handle) in a compatible solvent (e.g., DMSO).

  • Reaction Setup: Add the thiol reagent to the protein solution in a 10-50 fold molar excess.

  • Incubation: Incubate the reaction mixture at room temperature or 37°C for 1-4 hours. The reaction progress can be monitored by LC-MS or SDS-PAGE.

  • Quenching (Optional): The reaction can be quenched by the addition of a small molecule thiol scavenger, such as N-ethylmaleimide.

  • Purification: Remove the excess unreacted thiol probe and byproducts by size-exclusion chromatography or dialysis.

  • Characterization: Confirm the successful labeling of the protein by mass spectrometry and assess the labeling efficiency using appropriate analytical techniques (e.g., UV-Vis spectroscopy for a dye-labeled protein).

Dha_Modification_Workflow cluster_synthesis Dha Peptide Synthesis cluster_modification Site-Specific Modification SPPS 1. Solid-Phase Peptide Synthesis (Incorporate Sec(Ph)) Cleave 2. Cleavage & Deprotection SPPS->Cleave Purify1 3. HPLC Purification of Selenopeptide Cleave->Purify1 Oxidize 4. Oxidative Elimination (e.g., NaIO₄) Purify1->Oxidize Purify2 5. HPLC Purification of Dha-Peptide Oxidize->Purify2 React 6. Michael Addition (e.g., with Thiol-Probe) Purify2->React Dha-Peptide Purify3 7. Purification of Modified Peptide React->Purify3 Analyze 8. Characterization (e.g., Mass Spectrometry) Purify3->Analyze

Caption: Workflow for the synthesis and modification of a Dha-containing peptide.

Applications in Drug Development and Chemical Biology

The unique reactivity of this compound has positioned it as a valuable tool in a wide array of applications:

  • Site-Specific Protein Labeling: The chemoselective reaction of Dha with thiol-containing probes allows for the precise attachment of fluorophores, affinity tags, and other labels to proteins for imaging and pull-down experiments.[11][16]

  • Antibody-Drug Conjugates (ADCs): The ability to introduce a reactive handle at a specific site on an antibody is crucial for the development of next-generation ADCs with improved homogeneity and therapeutic indices. Dha chemistry offers a promising avenue for achieving this.[17][18]

  • Synthesis of Post-Translationally Modified Proteins: Dha can serve as a precursor for the synthesis of various post-translationally modified amino acids, enabling the study of their roles in cellular processes.[4][19]

  • Peptide Stapling and Cyclization: Intramolecular Michael additions involving Dha can be used to create cyclic peptides with enhanced stability and bioactivity.[20]

  • Development of Covalent Inhibitors: The electrophilic nature of Dha can be exploited to design covalent inhibitors that form a permanent bond with a target protein, leading to enhanced potency and duration of action.

Conclusion and Future Outlook

The fundamental principles of this compound reactivity, centered around its electrophilic character, have paved the way for a multitude of innovative applications in chemical biology and drug development. The ability to site-specifically introduce this versatile chemical handle into peptides and proteins provides an unparalleled platform for their modification and functionalization. As our understanding of Dha chemistry continues to grow, we can anticipate the development of even more sophisticated tools for probing biological systems and designing novel therapeutics. The ongoing exploration of new nucleophiles and reaction conditions will undoubtedly expand the synthetic toolbox, further solidifying the position of this compound as an indispensable component in the modern chemical biologist's arsenal.

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A Technical Guide to Dehydroalanine: Leveraging a Minimalist Electrophile for Advanced Bioconjugation and Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Dehydroalanine (Dha), a non-proteinogenic amino acid characterized by an α,β-unsaturated backbone, represents a uniquely potent tool in chemical biology and therapeutic development. While rare in nature, its intrinsic electrophilicity serves as a versatile chemical handle for site-specific protein modification, the synthesis of complex natural products, and the design of targeted covalent inhibitors. This guide provides an in-depth exploration of the fundamental chemistry of Dha, from its synthesis and incorporation into peptides to its strategic application in creating novel biologics and therapeutics. We will dissect the causality behind established experimental protocols and showcase how the unique reactivity of this minimalist amino acid can be harnessed to address complex challenges in protein science and drug discovery.

The Fundamental Chemistry of this compound (Dha)

Structure and the Origin of Electrophilicity

This compound is structurally one of the simplest α,β-unsaturated amino acids, featuring a double bond between its α- and β-carbons.[1] This configuration is the source of its unique reactivity. Unlike its saturated counterpart, alanine, Dha possesses an electron-deficient β-carbon due to the electron-withdrawing nature of the adjacent carbonyl group. This α,β-unsaturated carbonyl system renders the β-carbon highly susceptible to nucleophilic attack, making Dha an excellent Michael acceptor.[1][2] This intrinsic electrophilicity is the cornerstone of its utility in chemical biology. While the free form of this compound is unstable and hydrolyzes to pyruvate, it is stable when incorporated as a residue within a peptide backbone.[1]

Natural Occurrence and Biological Roles

This compound is not incorporated into proteins during translation but is formed through post-translational modification, typically via the enzymatic dehydration of serine or cysteine residues.[1][3] It is a key structural component in a variety of naturally occurring peptides, particularly those of microbial origin.[1] Notable examples include:

  • Lantibiotics: A class of antimicrobial peptides, such as nisin, which contain lanthionine and methyllanthionine bridges.[1][3] These thioether cross-links are formed by the intramolecular Michael addition of cysteine thiols onto Dha or dehydrobutyrine (Dhb) residues, creating the characteristic cyclic structures that are crucial for their potent biological activity.[3]

  • Microcystins: Potent peptide toxins produced by cyanobacteria that also feature Dha within their cyclic structure.[1][4]

The presence of Dha in these molecules is not merely structural; its electrophilic nature can be integral to their mechanism of action, sometimes acting as a "warhead" that covalently modifies target proteins.[5]

Figure 1: Structure of this compound vs. Alanine and the origin of its electrophilicity.

Generation of this compound in Peptides and Proteins

The strategic placement of Dha within a peptide or protein is the critical first step for its application. This can be achieved through several reliable methods, each with distinct advantages depending on the experimental context.

Post-Translational Conversion from Cysteine or Serine

The most common and versatile method for introducing Dha is through the chemical modification of existing cysteine or serine residues.[2][4] Cysteine is often preferred due to its higher nucleophilicity and lower abundance, which typically allows for greater site-selectivity.

  • From Cysteine: This is often a two-step "tag-and-eliminate" process. The cysteine thiol is first alkylated to form a stable intermediate, which then undergoes base-promoted elimination to yield Dha. A key consideration here is the choice of the alkylating agent to prevent unwanted side reactions. For instance, early methods using dibromo-compounds could lead to unwanted cross-linking between multiple cysteines. The development of unsymmetrical reagents like methyl 2,5-dibromovalerate mitigates this by ensuring mono-alkylation occurs rapidly on all cysteine residues before any slower, competing intramolecular reactions can take place.[6]

  • From Serine: Serine can be converted to Dha via a similar elimination strategy. The hydroxyl group is first activated by converting it into a better leaving group (e.g., a mesylate or tosylate), followed by base-catalyzed elimination.[4]

  • From Selenocysteine: An alternative route involves the incorporation of phenylselenocysteine (SecPh), which can be converted to Dha via a mild oxidative elimination process.[5][7] This method is particularly useful in solid-phase peptide synthesis.

Protocol 1: Site-Specific Conversion of Cysteine to this compound

This protocol describes a robust method for converting a cysteine residue within a purified protein to this compound using 2-nitro-5-thiocyanatobenzoic acid (NTCB), which proceeds via an S-cyanylation and subsequent elimination mechanism.

Rationale: This method is advantageous as it is often a one-pot reaction that proceeds under mild conditions. The NTCB reagent rapidly and specifically cyanylates the cysteine's nucleophilic thiolate.[8] The resulting S-cyano-cysteine intermediate is unstable and, particularly at a flexible protein terminus, readily undergoes elimination of thiocyanate to form the this compound residue.[8]

Materials:

  • Cysteine-containing protein/peptide of interest in a suitable buffer (e.g., 50 mM Tris, 150 mM NaCl, pH 8.0)

  • Tris(2-carboxyethyl)phosphine (TCEP) hydrochloride

  • 2-nitro-5-thiocyanatobenzoic acid (NTCB) solution (100 mM in DMSO)

  • Buffer for reaction: 50 mM sodium phosphate, pH 7.2

Procedure:

  • Protein Preparation: Dissolve the purified, lyophilized protein containing a single cysteine residue in the reaction buffer to a final concentration of 1-5 mg/mL.

  • Reduction of Cysteine: Add TCEP to the protein solution to a final concentration of 1 mM. Incubate at room temperature for 30 minutes to ensure the target cysteine is in its reduced, free thiol state.

    • Causality Note: Complete reduction is critical. Oxidized cysteines (disulfides) will not react with NTCB. TCEP is a stable, odorless reducing agent effective over a wide pH range.

  • S-Cyanylation and Elimination: Add the NTCB stock solution to the protein solution to achieve a 10-fold molar excess relative to the cysteine concentration.

  • Incubation: Gently mix and incubate the reaction at 37°C. Monitor the reaction progress over 2-16 hours. The optimal time will vary depending on the protein and the position of the cysteine residue. Cysteines at flexible C-terminal ends tend to react more efficiently.[8]

  • Reaction Quenching & Purification: The reaction can often be stopped by proceeding directly to purification. Remove the excess NTCB and byproducts by size-exclusion chromatography (e.g., PD-10 desalting column) or dialysis against a suitable storage buffer.

  • Verification: Confirm the conversion of cysteine to this compound via mass spectrometry. A successful conversion will result in a mass decrease of 47 Da (loss of SH and addition of H, equivalent to the mass of H₂S).

The Michael Addition: The Chemical Workhorse of Dha

The electrophilic nature of the Dha residue is most powerfully exploited through the Michael addition (or conjugate addition) reaction. This allows for the site-specific formation of a new covalent bond, enabling a vast array of protein modifications.[2][9] The reaction is typically performed under mild, aqueous conditions (neutral to slightly basic pH), which is crucial for maintaining protein integrity.[2]

cluster_workflow The 'Tag-and-Modify' Workflow Start Protein with Cysteine Residue Tag Step 1: Tagging (e.g., Elimination Reaction) Start->Tag Dha_Intermediate Protein with This compound (Dha) Tag->Dha_Intermediate Modify Step 2: Modification (Michael Addition) Dha_Intermediate->Modify End Modified Protein (New Covalent Bond) Modify->End Nucleophile Nucleophile (Thiol, Amine, etc.) Nucleophile->Modify

Figure 2: The "Tag-and-Modify" workflow for site-specific protein engineering via Dha.

Thia-Michael Addition (Thiols)

The reaction of Dha with thiol-containing molecules is the most widely used modification strategy.[6] The high nucleophilicity of the thiolate anion (RS⁻) allows the reaction to proceed efficiently and with high selectivity. This has been used to:

  • Install PTMs: Reacting Dha with thiophosphate can mimic phosphorylation, or with glycosyl-thiols to install glycans.[3]

  • Label Proteins: Fluorophores, biotin tags, or other probes equipped with a thiol handle can be conjugated to the protein.[6]

  • Create Unnatural Side Chains: A vast array of chemical functionalities can be introduced to modulate protein function.[6]

Aza-Michael Addition (Amines)

Primary and secondary amines, such as the ε-amino group of lysine, can also serve as nucleophiles in aza-Michael additions. This reaction is fundamental to the formation of lysinoalanine cross-links found in some natural products and can also occur during alkaline food processing.[1][3] In a laboratory setting, it provides a route to form stable C-N bonds for protein modification.

Applications in Drug Development and Discovery

The unique reactivity of Dha provides a powerful platform for addressing key challenges in modern drug discovery.

Application AreaDescriptionRationale & Key Advantage
Covalent Inhibitors Dha can be incorporated into a peptide or small molecule scaffold to act as an electrophilic "warhead".It forms a permanent covalent bond with a nucleophilic residue (e.g., Cys) in the target protein's active site, leading to irreversible inhibition and potentially enhanced potency and duration of action.[5]
PTM Mimicry The Dha residue serves as a versatile precursor for installing a wide range of PTM mimics.This allows for the production of homogeneous populations of modified proteins, which is extremely difficult to achieve through biological expression systems. This is critical for studying the specific functional role of a single PTM.[3]
Activity-Based Probes A Dha residue can be placed within a substrate sequence for a specific enzyme family (e.g., ubiquitin ligases).Upon binding, the electrophilic Dha traps the catalytic nucleophile of the enzyme, forming a covalent adduct. This allows for the specific labeling and identification of active enzymes in complex biological samples.[3]
Peptide Stapling/Cyclization Dha is the key intermediate in the biosynthesis of lanthipeptides.This chemistry can be co-opted to create synthetic cyclic peptides. Cyclization often enhances metabolic stability, cell permeability, and binding affinity by reducing conformational flexibility.[3]

Advanced Methodologies: Beyond Michael Addition

While Michael addition is the dominant reaction, the reactivity of Dha's double bond can be exploited in other advanced transformations.

Palladium-Mediated Cross-Coupling

Recent advances have shown that the Dha residue can participate in palladium-catalyzed cross-coupling reactions, such as the Heck reaction, with partners like arylboronic acids.[10]

Significance: This methodology is transformative because it allows for the formation of carbon-carbon bonds, significantly expanding the chemical diversity that can be introduced. A key feature is that under certain conditions, the reaction can proceed while retaining the sp² hybridization of the α-carbon, preserving the unique planar geometry of the residue.[10] This opens the door to creating novel phenylalanine analogues and other complex side chains directly on a protein scaffold under mild, aqueous conditions.[10]

Protocol 2: Thiol-Michael Addition to a Dha-Containing Peptide

This protocol provides a general method for conjugating a thiol-containing molecule to a peptide that has a pre-existing this compound residue.

Rationale: The reaction is driven by the high nucleophilicity of the thiol group towards the electrophilic β-carbon of Dha. It is typically performed at a pH slightly above the pKa of the thiol (~8-8.5) to ensure a sufficient population of the more reactive thiolate anion, while still being mild enough to prevent protein denaturation or side reactions.

Materials:

  • Dha-containing peptide (1 mM stock in water or buffer)

  • Thiol-containing molecule (e.g., N-acetylcysteamine, a fluorescent probe with a thiol linker) (10 mM stock in water or DMSO)

  • Reaction Buffer: 100 mM sodium phosphate, pH 7.5

  • Quenching Solution: 10% Acetic Acid in water

Procedure:

  • Reaction Setup: In a microcentrifuge tube, combine the following in order:

    • 50 µL of Reaction Buffer (100 mM sodium phosphate, pH 7.5)

    • 10 µL of Dha-peptide stock (1 mM, final concentration 0.1 mM)

    • 40 µL of Thiol-molecule stock (10 mM, final concentration 4 mM, a 40-fold excess)

    • Causality Note: A large excess of the thiol is used to drive the reaction to completion and minimize potential side reactions or dimerization of the peptide if it contains other reactive groups.

  • Incubation: Incubate the reaction mixture at 37°C for 2-4 hours. The reaction can be monitored by LC-MS by taking small aliquots over time.

  • Quenching: Once the reaction is complete (as determined by LC-MS analysis showing consumption of the starting peptide), quench the reaction by adding 10 µL of the 10% acetic acid solution. This acidifies the mixture, protonating any remaining thiolate and stopping the reaction.

  • Purification: Purify the resulting conjugate from excess thiol reagent and salts using reverse-phase HPLC (RP-HPLC).

  • Verification: Confirm the successful conjugation via mass spectrometry. The final product's mass should equal the sum of the Dha-peptide mass and the thiol-molecule mass.

Conclusion and Future Outlook

This compound has firmly established itself as more than a biological curiosity; it is a cornerstone of modern protein chemistry. Its minimalist structure belies a powerful and versatile reactivity that chemists can precisely control. The ability to install Dha site-specifically and then modify it under biocompatible conditions provides an unparalleled platform for probing biological systems, designing next-generation therapeutics, and creating novel biomaterials. Future innovations will likely focus on expanding the repertoire of reactions that Dha can undergo, developing new enzymatic and chemo-enzymatic methods for its generation, and applying this powerful electrophile to solve increasingly complex challenges in in-vivo imaging, drug delivery, and cellular biology.

References

  • The this compound effect in the fragmentation of ions derived from polypeptides. (n.d.). National Center for Biotechnology Information. [Link]

  • This compound. (n.d.). Wikipedia. [Link]

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  • Direct Difunctionalization of Unsaturated Peptides: A Strategy for Concurrent Incorporation of Trifluoromethyl and Alkynyl Groups. (2026). Organic Letters. [Link]

  • de Bruijn, A. D., & Roelfes, G. (2018). Catalytic Modification of this compound in Peptides and Proteins by Palladium-Mediated Cross-Coupling. Chemistry – A European Journal, 24(50), 12728-12732. [Link]

  • Morrison, P. M., Foley, P. J., Warriner, S. L., & Webb, M. E. (2015). Chemical generation and modification of peptides containing multiple dehydroalanines. Organic & Biomolecular Chemistry, 13(35), 9227-9231. [Link]

  • Application of this compound as a building block for the synthesis of selenocysteine-containing peptides. (2018). RSC Publishing. [Link]

  • Dadova, J., & Davis, B. G. (2018). Synthesis of modified proteins via functionalization of this compound. Current Opinion in Chemical Biology, 46, 71-81. [Link]

  • Katzenipsky, Y., & Suga, H. (2012). Ribosomal Synthesis of this compound Containing Peptides. Journal of the American Chemical Society, 134(16), 6936-6939. [Link]

  • Wu, H., & Chen, P. R. (2021). Site-Specific Conversion of Cysteine in a Protein to this compound Using 2-Nitro-5-thiocyanatobenzoic Acid. Molecules, 26(9), 2548. [Link]

  • Wang, H., & Giedroc, D. P. (2019). Co(III)-Catalyzed C-H Amidation of this compound for the Site-Selective Structural Diversification of Thiostrepton. Organic Letters, 21(15), 5748-5752. [Link]

  • This compound-containing peptides: preparation from phenylselenocysteine and utility in convergent ligation strategies. (2010). Nature Protocols. [Link]

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Methodological & Application

Application Notes and Protocols: Site-Specific Incorporation of Dehydroalanine into Proteins

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

Dehydroalanine (Dha) is a non-proteinogenic, α,β-unsaturated amino acid that serves as a versatile chemical handle for protein engineering and modification.[1][2] Its electrophilic nature makes it a prime target for various nucleophilic and radical additions, enabling the site-specific installation of a wide array of functionalities, including post-translational modifications (PTMs), fluorescent labels, and drug conjugates.[3][4] This guide provides a comprehensive overview of the principal methodologies for the site-specific incorporation of Dha into proteins, offering detailed, field-proven protocols and the scientific rationale behind experimental choices.

Introduction: The Power of a Minimalist Handle

In the quest for precise protein modification, this compound has emerged as a powerful tool.[2] Unlike larger, more complex unnatural amino acids, Dha's minimalist structure belies its significant chemical reactivity. This reactivity, primarily as a Michael acceptor, allows for the formation of stable carbon-sulfur, carbon-nitrogen, and carbon-carbon bonds under biocompatible conditions.[1] This "tag-and-modify" strategy, where Dha is first installed and then functionalized, opens up avenues for:

  • Mimicking Post-Translational Modifications: Synthesizing homogeneously modified proteins to study the functional roles of phosphorylation, glycosylation, ubiquitination, and methylation.[1][5]

  • Developing Antibody-Drug Conjugates (ADCs): Creating precisely defined bioconjugates with optimal drug-to-antibody ratios.

  • Protein Labeling and Imaging: Attaching fluorescent probes or biotin tags for visualization and pull-down experiments.[3]

  • Fundamental Biological Studies: Probing enzyme mechanisms and protein-protein interactions.[1]

This document will detail the most robust and widely adopted methods for generating Dha at specific sites within a protein sequence.

Strategic Pathways for Dha Incorporation

The site-specific generation of Dha in proteins is primarily achieved through the chemical or enzymatic modification of naturally occurring amino acid residues. The choice of strategy depends on factors such as the desired site, the protein's properties, and available expertise.

Core Methodologies:
  • Post-Translational Modification of Cysteine: The most common and versatile approach due to the unique nucleophilicity of the cysteine thiol.[6][7]

  • Post-Translational Modification of Serine/Threonine: Mimics the natural enzymatic route for Dha formation in some organisms.[5][8]

  • Modification of Selenocysteine: An efficient method that leverages the unique reactivity of selenium.[9]

  • Genetic Code Expansion: Direct ribosomal incorporation of a Dha precursor.[10][11]

Below is a logical workflow illustrating the decision-making process for selecting a Dha incorporation strategy.

Dha_Strategy_Workflow start Define Target Site & Protein Context cys_available Is a Cysteine residue present or can it be mutagenically introduced? start->cys_available ser_thr_available Is a Serine or Threonine residue the target? cys_available->ser_thr_available No cys_mod Cysteine Modification (e.g., Bis-alkylation) cys_available->cys_mod Yes gce_system Is a Genetic Code Expansion system available? ser_thr_available->gce_system No ser_mod Serine/Threonine Modification ser_thr_available->ser_mod Yes sec_mod Selenocysteine Modification gce_system->sec_mod No gce_mod Genetic Code Expansion gce_system->gce_mod Yes

Caption: Decision workflow for selecting a Dha incorporation method.

Protocol I: Dha Generation via Cysteine Modification

The conversion of cysteine to this compound is a cornerstone of protein chemistry.[12] This is typically achieved through a two-step process: activation of the cysteine thiol, followed by an elimination reaction. The bis-alkylation/elimination method is particularly robust and widely used.[13][14]

3.1. Principle: The Bis-Alkylation/Elimination Cascade

This method relies on the high nucleophilicity of the cysteine thiol to initiate a reaction with a bis-electrophile, such as 1,4-dibromobutane or methyl 2,5-dibromovalerate.[3] The initial alkylation is followed by an intramolecular cyclization, forming a cyclic sulfonium salt intermediate.[3] This intermediate is unstable and readily undergoes a base-catalyzed E2 elimination to yield the this compound residue and a stable cyclic thioether byproduct.

Cys_to_Dha_Mechanism cluster_0 Bis-Alkylation & Cyclization cluster_1 Elimination Cys Protein-Cys-SH Intermediate1 Protein-Cys-S-(CH2)n-Br Cys->Intermediate1 + Alkylating_Agent Br-(CH2)n-Br (Bis-electrophile) Alkylating_Agent->Intermediate1 + Sulfonium Cyclic Sulfonium Salt Intermediate Intermediate1->Sulfonium Intramolecular Cyclization Dha Protein-Dha Sulfonium->Dha Base (e.g., pH > 8.0) E2 Elimination Byproduct Thioether Byproduct Sulfonium->Byproduct

Caption: Mechanism of Cysteine to this compound conversion.

3.2. Experimental Protocol: Bis-Alkylation of Cysteine

This protocol is adapted from established methods and provides a reliable framework for converting a unique cysteine residue to Dha.[3][13]

Materials:

  • Purified protein containing a single cysteine residue (in a buffer such as PBS or HEPES, pH 7.0-7.5)

  • Tris(2-carboxyethyl)phosphine (TCEP) hydrochloride

  • 1,4-Diodobutane or Methyl 2,5-dibromovalerate

  • Reaction Buffer: 100 mM Sodium Phosphate, 150 mM NaCl, pH 8.5

  • Quenching Solution: 100 mM N-acetylcysteine

  • Desalting columns (e.g., PD-10) or tangential flow filtration (TFF) system for buffer exchange and purification.

Procedure:

  • Protein Preparation & Reduction:

    • Start with a solution of your purified protein at a concentration of 1-10 mg/mL.

    • Add TCEP to a final concentration of 10-20 molar equivalents relative to the cysteine concentration. This ensures the target cysteine is in its reduced, reactive state.

    • Incubate at room temperature for 30 minutes. The causality here is critical: any disulfide bonds, either intramolecular or with small molecules, will inhibit the alkylation. TCEP is preferred over DTT as it does not have a free thiol that could compete in the subsequent reaction.

  • Alkylation & Elimination Reaction:

    • Buffer exchange the reduced protein into the Reaction Buffer (pH 8.5). The elevated pH is crucial as it deprotonates the cysteine thiol, increasing its nucleophilicity, and facilitates the final elimination step.

    • Prepare a stock solution of the bis-alkylating agent (e.g., 1 M 1,4-diiodobutane in DMF or DMSO).

    • Add the alkylating agent to the protein solution to a final concentration of 50-100 mM. The large excess drives the reaction to completion.

    • Incubate the reaction at 37°C for 4-16 hours with gentle agitation. The reaction progress should be monitored.

  • Monitoring the Reaction:

    • The conversion can be monitored by mass spectrometry (LC-MS). The mass of the protein will decrease by 34 Da (the mass of H₂S) upon successful conversion of cysteine to Dha. This provides a direct and unambiguous validation of the reaction's success.

  • Quenching and Purification:

    • Once the reaction is complete, quench any remaining alkylating agent by adding the Quenching Solution to a final concentration of 200 mM.

    • Incubate for 30 minutes at room temperature.

    • Purify the Dha-containing protein from excess reagents and byproducts using desalting columns or TFF, exchanging it into a suitable storage buffer (e.g., PBS, pH 7.4).

Self-Validation and Trustworthiness:

  • Mass Spectrometry: The primary method for confirming the conversion is a measured mass loss of ~34 Da.

  • Ellman's Test: The disappearance of free thiols can be confirmed using Ellman's reagent (DTNB), providing an orthogonal validation. A lack of reactivity with Ellman's reagent post-reaction indicates successful cysteine modification.

Protocol II: Dha Generation via Selenocysteine Modification

The conversion of selenocysteine (Sec) to Dha offers a milder and often more efficient alternative to cysteine modification.[9][15] This method involves the incorporation of a phenylselenocysteine residue, followed by a mild oxidative elimination.[9]

4.1. Principle: Oxidative Elimination of Selenocysteine

A protein containing a phenylselenocysteine residue is expressed, typically using genetic code expansion techniques or solid-phase peptide synthesis.[9] The selenide in the side chain is then chemoselectively oxidized to a selenoxide using a mild oxidant like hydrogen peroxide.[9][15] This selenoxide intermediate is unstable and undergoes a spontaneous syn-elimination at room temperature to form this compound and phenylselenenic acid.

4.2. Experimental Protocol: Oxidative Elimination

Materials:

  • Purified protein containing a phenylselenocysteine residue.

  • Reaction Buffer: 100 mM Sodium Phosphate, pH 7.4.

  • Hydrogen Peroxide (H₂O₂), 30% solution.

Procedure:

  • Protein Preparation:

    • Dissolve or buffer exchange the Sec-containing protein into the Reaction Buffer at a concentration of 1-5 mg/mL.

  • Oxidative Elimination:

    • Cool the protein solution to 4°C.

    • Add a small molar excess (e.g., 10-50 equivalents) of H₂O₂ to the protein solution. The reaction is typically very fast. The rationale for using a mild oxidant like H₂O₂ is to avoid the oxidation of other sensitive residues, such as methionine.

    • Incubate the reaction at 4°C for 1-2 hours.

  • Monitoring and Purification:

    • Monitor the reaction by LC-MS. The expected mass change is a loss of 157 Da (mass of the phenylselenyl group).

    • Once complete, remove any excess H₂O₂ by buffer exchange into the desired final buffer.

Comparison of Cysteine vs. Selenocysteine Methods:

FeatureCysteine ModificationSelenocysteine Modification
Precursor Cysteine (natural or mutated)Phenylselenocysteine (requires GCE)
Reagents Bis-alkylating agents, baseMild oxidant (e.g., H₂O₂)
Conditions pH 8.5, 37°C, 4-16 hpH 7.4, 4°C, 1-2 h
Efficiency Generally high, but can be protein-dependentVery high and rapid
Side Reactions Potential for modification of other nucleophilic residuesHighly chemoselective for selenocysteine
Downstream Applications: Chemoselective Modification of Dha

Once incorporated, the Dha residue is ready for modification. Its electrophilic β-carbon is a prime target for Michael addition reactions.

5.1. Thiol-Michael Addition for PTM Mimics

The conjugate addition of thiols to Dha is a highly efficient way to install various modifications.[3][13] For instance, reacting a Dha-containing protein with thiophosphate can mimic serine phosphorylation.

Dha_Modification Dha_Protein Protein-Dha Modified_Protein Modified Protein (Protein-Ala-S-R) Dha_Protein->Modified_Protein Thiol-Michael Addition (pH 7.5-8.5) Thiol R-SH (e.g., Thiophosphate, Glycanthiol) Thiol->Modified_Protein

Caption: General scheme for Dha modification via Thiol-Michael addition.

Protocol Snapshot: Thiol Addition

  • Prepare Dha-protein: Ensure the protein is in a suitable buffer (e.g., 100 mM HEPES, pH 8.0).

  • Prepare Thiol Reagent: Dissolve the thiol-containing molecule of interest (e.g., glutathione, a synthetic glycanthiol) in the same buffer.

  • Reaction: Mix the Dha-protein with a 10-50 fold molar excess of the thiol reagent.

  • Incubation: Incubate at room temperature for 1-4 hours.

  • Analysis & Purification: Monitor by LC-MS for the expected mass addition and purify the final conjugate by size-exclusion chromatography or other appropriate methods.

Conclusion and Future Outlook

The site-specific incorporation of this compound has become an indispensable technique in chemical biology and drug development. The methods described herein, particularly the conversion from cysteine and selenocysteine, provide robust and validated pathways to generate this versatile chemical handle. As new bioconjugation chemistries emerge, the utility of this compound as a reactive hub on the protein surface will only continue to expand, enabling the creation of novel biologics, research tools, and therapeutic agents.

References
  • Bernardes, G. J. L., Chalker, J. M., Errey, J. C., & Davis, B. G. (2008). Facile Conversion of Cysteine and Alkyl Cysteines to this compound on Protein Surfaces: Versatile and Switchable Access to Functionalized Proteins. Journal of the American Chemical Society, 130(15), 5052–5053. [Link]

  • Dadová, J., Wu, K.-J., Isenegger, P. G., Errey, J. C., Bernardes, G. A. J., Chalker, J. M., ... & Davis, B. G. (2017). Precise probing of residue roles by post-translational β, γ-C, N aza-Michael mutagenesis in enzyme active sites. ACS Central Science, 3(11), 1168–1173. [Link]

  • Chalker, J. M., Wood, C. S., & Davis, B. G. (2011). Methods for converting cysteine to this compound on peptides and proteins. Chemical Science, 2(9), 1665-1676. [Link]

  • Boutureira, O., & Bernardes, G. J. L. (2018). Synthesis of modified proteins via functionalization of this compound. Current Opinion in Chemical Biology, 46, 71–81. [Link]

  • Zhang, L., Wang, P., & Liu, W. R. (2021). Site-Specific Conversion of Cysteine in a Protein to this compound Using 2-Nitro-5-thiocyanatobenzoic Acid. Molecules, 26(9), 2568. [Link]

  • van der Veken, P., De Geest, N., Leirs, K., De Meester, I., & Joossens, J. (2017). Chemical generation and modification of peptides containing multiple dehydroalanines. RSC Advances, 7(64), 40228-40232. [Link]

  • Levengood, M. R., & van der Donk, W. A. (2006). This compound-containing peptides: preparation from phenylselenocysteine and utility in convergent ligation strategies. Nature Protocols, 1(6), 3001-3010. [Link]

  • Konstantinidis, G., Wu, K. J., Zhang, L., & Liu, W. R. (2021). This compound in Proteins: A Versatile Chemical Handle for Protein Post-Translational Modifications. Accounts of Chemical Research, 54(11), 2643–2655. [Link]

  • van der Veken, P., De Geest, N., Leirs, K., De Meester, I., & Joossens, J. (2017). Chemical generation and modification of peptides containing multiple dehydroalanines. RSC Advances, 7(64), 40228-40232. [Link]

  • Zhang, L., Wang, P., & Liu, W. R. (2021). Site-Specific Conversion of Cysteine in a Protein to this compound Using 2-Nitro-5-thiocyanatobenzoic Acid. Molecules, 26(9), 2568. [Link]

  • Wikipedia contributors. (2023, December 2). This compound. In Wikipedia, The Free Encyclopedia. Retrieved January 23, 2026, from [Link]

  • Chalker, J. M., Wood, C. S., & Davis, B. G. (2011). Methods for converting cysteine to this compound on peptides and proteins. Chemical Science, 2(9), 1665-1676. [Link]

  • Zhang, L., Wang, P., & Liu, W. R. (2021). Site-Specific Conversion of Cysteine in a Protein to this compound Using 2-Nitro-5-thiocyanatobenzoic Acid. PubMed. [Link]

  • van Oosten, B., & van der Marel, G. A. (2018). Catalytic Modification of this compound in Peptides and Proteins by Palladium-Mediated Cross-Coupling. Chemistry – A European Journal, 24(53), 14039-14042. [Link]

  • Levengood, M. R., & van der Donk, W. A. (2006). This compound-containing peptides: preparation from phenylselenocysteine and utility in convergent ligation strategies. Nature protocols, 1(6), 3001-3010. [Link]

  • Bar-Or, D., Bar-Or, R., Rael, L. T., Gardner, D. K., Slone, D. S., & Craun, M. L. (2005). This compound derived from cysteine is a common post-translational modification in human serum albumin. Rapid communications in mass spectrometry, 19(3), 309-314. [Link]

  • Chalker, J. M., Wood, C. S., & Davis, B. G. (2011). Methods for converting cysteine to this compound on peptides and proteins. Chemical Science, 2(9), 1665-1676. [Link]

  • Mugesh, G. (2018). Application of this compound as a building block for the synthesis of selenocysteine-containing peptides. Organic & Biomolecular Chemistry, 16(46), 8969-8973. [Link]

  • Zhang, Y., Lu, H., & Chen, Y. (2022). Poly(this compound): Synthesis, Properties, and Functional Diversification of a Fluorescent Polypeptide. Journal of the American Chemical Society, 144(9), 4046–4053. [Link]

  • Liu, C. C. (2019). Genetically Introducing Biochemically Reactive Amino Acids this compound and Dehydrobutyrine in Proteins. Angewandte Chemie International Edition, 58(30), 10225-10229. [Link]

  • Liu, C. C. (2024). Genetic Code Expansion: Recent Developments and Emerging Applications. Chemical Reviews. [Link]

  • Lang, K., & Chin, J. W. (2014). Recent Development of Genetic Code Expansion for Posttranslational Modification Studies. ACS chemical biology, 9(1), 16-28. [Link]

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Application Notes & Protocols: Leveraging Dehydroalanine for Site-Specific Post-Translational Modification Mimicry

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Overcoming the Complexity of Post-Translational Modifications

Post-translational modifications (PTMs) are the master regulators of the proteome, dynamically altering protein function, localization, and interaction networks. From phosphorylation cascades that drive cell signaling to glycosylation events that mediate cell recognition, PTMs are fundamental to virtually all biological processes. However, studying the precise functional consequences of a single PTM event is immensely challenging. Cellular proteins often exist as a complex mixture of isoforms with different modifications (proteoforms), making it difficult to isolate a homogeneously modified protein for functional studies.[1]

To deconstruct this complexity, chemical biologists have developed powerful "tag-and-modify" strategies to generate proteins with specific PTMs or their stable mimics.[1] Among the chemical tools available, the non-canonical amino acid dehydroalanine (Dha) has emerged as an exceptionally versatile and reactive handle.[2] Dha contains an α,β-unsaturated carbonyl moiety, a powerful Michael acceptor that can react with a wide array of nucleophiles under biocompatible conditions.[3][4] This unique reactivity allows for the site-specific installation of moieties that mimic natural PTMs, providing researchers with access to homogeneous protein populations to rigorously interrogate biological function.

This guide provides a comprehensive overview of the principles and protocols for using this compound as a central hub for PTM mimicry, from its strategic incorporation into recombinant proteins to its conversion into a diverse range of PTM analogues.

Core Principle: The Michael Addition Chemistry of this compound

The utility of Dha is rooted in its electrophilic nature. The double bond between its α- and β-carbons is activated by the adjacent carbonyl group, making the β-carbon susceptible to nucleophilic attack. This conjugate addition, or Michael addition, reaction is the cornerstone of Dha-based protein modification.[4] It allows for the formation of stable, covalent carbon-sulfur (C-S), carbon-nitrogen (C-N), or carbon-phosphorus (C-P) bonds under mild, aqueous conditions.[5][6]

The power of this approach lies in its modularity: a single protein containing a Dha residue can be converted into dozens of distinct PTM mimics simply by varying the nucleophile used in the subsequent addition reaction.

G

The table below summarizes common nucleophiles and the PTMs they can be used to mimic.

Nucleophile ClassExample NucleophileResulting LinkagePTM Mimicked / Application
Thiols Thiol-modified sugars (e.g., Thio-GlcNAc)Thioether (C-S)S-linked Glycosylation[4][7]
EthanethiolThioether (C-S)Methionine analogue
GlutathioneThioether (C-S)Glutathionylation[8]
Amines MethylamineSecondary Amine (C-N)Monomethyl-lysine analogue
N-acetyl-lysineSecondary Amine (C-N)Acetylated lysine mimic
Phosphines Tris(hydroxymethyl)phosphinePhosphonium (C-P)Stable, non-hydrolyzable Phosphorylation mimic[6]
Organometallics Arylboronic acids (with Palladium catalyst)C-C bondUnnatural amino acid incorporation[9]

Strategic Incorporation of this compound into Proteins

The first critical step is the site-specific installation of Dha into the protein of interest. This is achieved by converting a natural amino acid residue into Dha post-translationally. Several methods exist, each with distinct advantages.[2][5] The choice of method depends on the experimental context, such as whether the target is a synthetic peptide or a recombinantly expressed protein.

G Start What is your target molecule? Recombinant Recombinant Protein Start->Recombinant Protein Peptide Synthetic Peptide Start->Peptide Peptide Cys_Method Cysteine (Cys) Conversion - Introduce Cys via site-directed mutagenesis. - Mild, highly efficient chemical conversion. Recombinant->Cys_Method Recommended Ser_Method Serine (Ser) Conversion - Requires phosphorylation to pSer first. - Elimination requires harsh basic conditions. Recombinant->Ser_Method Alternative Sec_Method Selenocysteine (Sec) Conversion - Incorporate Fmoc-Sec(Ph)-OH during SPPS. - Mild oxidative elimination. Peptide->Sec_Method

Method A: Conversion from Cysteine (Recommended for Recombinant Proteins)

This is the most versatile and widely used method for proteins expressed in cellular systems.[1]

  • Causality: Cysteine is one of the least abundant amino acids, minimizing off-target modifications. A unique Cys residue can be easily introduced at any desired position using standard site-directed mutagenesis. The high nucleophilicity of the cysteine thiol allows for its selective chemical conversion under mild conditions that preserve protein integrity.

  • Mechanism: The most robust method is a bis-alkylation–elimination reaction.[7][10] The cysteine thiol first reacts with a bifunctional alkylating agent (e.g., 1,3-dibromopropane or methyl-2,5-dibromovalerate[4]), forming a cyclic thioether intermediate. A subsequent base-mediated elimination breaks the ring and eliminates the thiol group, yielding the this compound double bond.

Method B: Conversion from Serine

Serine can be converted to Dha via β-elimination, but it first requires activation.

  • Causality: The hydroxyl group of serine is a poor leaving group. It is typically converted to a better leaving group, most commonly by phosphorylation to phosphoserine (pSer).[5] Base-catalyzed elimination of the phosphate group then generates Dha.[8]

  • Limitations: While useful, this method often requires harsh basic conditions (e.g., Ba(OH)₂) which can be detrimental to the stability of many proteins.[5]

Method C: Conversion from Selenocysteine (For Solid-Phase Peptide Synthesis)

For chemically synthesized peptides, selenocysteine (Sec) provides a highly efficient route to Dha.

  • Causality: The selenium atom in Sec is readily oxidized. During solid-phase peptide synthesis (SPPS), a protected phenylselenocysteine (PhSeCys) residue is incorporated. After synthesis and deprotection, a mild oxidant (e.g., hydrogen peroxide or sodium periodate) triggers an oxidative elimination of the phenylselenyl group to cleanly form Dha.[11][12]

Detailed Experimental Protocols

The following protocols provide a self-validating system for generating a PTM mimic in a recombinant protein using the recommended Cysteine-to-Dha conversion pathway.

Protocol 1: Site-Specific Generation of Dha from Cysteine

This protocol details the conversion of a unique Cys residue in a purified protein to Dha.

A. Materials & Reagents

  • Purified protein with a single Cys residue in a suitable buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.5).

  • Tris(2-carboxyethyl)phosphine (TCEP), 1 M stock in H₂O.

  • Reagent for Conversion: Methyl-2,5-dibromovalerate (MDBV) or 1,3-dibromopropane.

  • Reaction Buffer: 100 mM HEPES, pH 8.0.

  • Quenching Solution: 1 M N-acetylcysteine.

  • PD-10 desalting columns or equivalent system for buffer exchange.

  • Access to Electrospray Ionization Mass Spectrometry (ESI-MS).

B. Step-by-Step Methodology

  • Protein Preparation (Pre-reaction):

    • Start with your purified protein at a concentration of 1-5 mg/mL.

    • Rationale: Ensure the protein solution is free of any thiol-containing reagents from purification (e.g., DTT, β-mercaptoethanol). If necessary, perform a buffer exchange into the reaction buffer.

    • Add TCEP to a final concentration of 1 mM. Incubate for 30 minutes at room temperature.

    • Rationale: TCEP is a potent, non-thiol reducing agent that ensures the target cysteine is in its reduced, reactive state without competing in the subsequent alkylation step.

  • Cys-to-Dha Conversion Reaction:

    • Prepare a 100 mM stock solution of the conversion reagent (e.g., MDBV) in DMSO or DMF.

    • Add the conversion reagent to the protein solution to a final concentration of 10-20 mM (a 10-20 fold molar excess over the protein).

    • Incubate the reaction at 37°C for 4-6 hours, or overnight at room temperature.

    • Rationale: The reaction proceeds via a two-step bis-alkylation and elimination. The slightly basic pH (8.0) facilitates both the initial nucleophilic attack by the thiolate and the final elimination step. The optimal time and temperature may need to be optimized for your specific protein.

  • Reaction Quenching & Purification:

    • Add N-acetylcysteine to a final concentration of 50 mM to quench any unreacted alkylating agent.

    • Immediately purify the protein from the reaction components using a desalting column, exchanging it into a storage buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.0).

  • Validation by Mass Spectrometry (Critical Step):

    • Analyze a sample of the starting protein and the final product by ESI-MS.

    • Expected Result: The successful conversion of a cysteine residue (C₁₀₃H) to this compound (C₈₇H) results in a characteristic mass loss of -34 Da . This mass shift provides unambiguous confirmation of Dha formation at the target site.

Protocol 2: Michael Addition to Install a PTM Mimic

This protocol describes the conjugation of a nucleophile to the Dha-containing protein. Here, we use a thiol-containing molecule as an example.

A. Materials & Reagents

  • Lyophilized or buffer-exchanged Dha-containing protein.

  • Nucleophile: e.g., 2-mercaptoethanol (as a simple test case) or a thiol-functionalized molecule of interest (e.g., Thio-GlcNAc).

  • Conjugation Buffer: 100 mM Phosphate buffer, pH 7.5.

B. Step-by-Step Methodology

  • Conjugation Reaction:

    • Dissolve the Dha-containing protein in the conjugation buffer to a concentration of ~1 mg/mL.

    • Add the thiol-containing nucleophile to a final concentration of 5-10 mM (a significant molar excess).

    • Incubate the reaction for 1-2 hours at room temperature.

    • Rationale: The Michael addition of thiols to Dha is typically rapid and efficient at neutral to slightly basic pH, where a sufficient population of the nucleophilic thiolate anion exists.

  • Purification:

    • Remove the excess nucleophile by buffer exchange using a desalting column or dialysis.

  • Validation by Mass Spectrometry:

    • Analyze the Dha-protein and the final conjugated product by ESI-MS.

    • Expected Result: The mass of the final product should be equal to the mass of the Dha-protein plus the mass of the added nucleophile. For example, adding 2-mercaptoethanol (MW = 78.13 Da) will result in a mass increase of +78 Da.

Application Spotlight: Generating Stable Phospho-mimics

A major application of Dha chemistry is the creation of non-hydrolyzable mimics of protein phosphorylation, which is critical for studying kinases and phosphatases.

G

By following the protocols above, a researcher can introduce a Cys residue at a key phosphorylation site (e.g., Ser10 on Histone H3), convert it to Dha, and then react it with a nucleophilic phosphine.[1][6] The resulting C-P bond is resistant to phosphatase activity, allowing for the assembly of stable, homogeneously "phosphorylated" nucleosomes to study how this specific PTM influences chromatin structure and gene regulation.[1]

References

  • Dadová, J., Galan, S. R., & Davis, B. G. (2018). Synthesis of modified proteins via functionalization of this compound. Current Opinion in Chemical Biology, 46, 71–81. [Link]

  • Wright, T. H., & Davis, B. G. (2018). Synthesis of modified proteins via functionalization of this compound. Current Opinion in Chemical Biology, 46, 71-81. [Link]

  • Vila-Perelló, M., & Muir, T. W. (2010). The this compound effect in the fragmentation of ions derived from polypeptides. Journal of the American Society for Mass Spectrometry, 21(7), 1095–1107. [Link]

  • Wikipedia contributors. (2023). This compound. In Wikipedia, The Free Encyclopedia. [Link]

  • van der Vlist, J., Koning, B., van den Heuvel, D., & van Maarseveen, J. H. (2018). Catalytic Modification of this compound in Peptides and Proteins by Palladium‐Mediated Cross‐Coupling. Chemistry – A European Journal, 24(50), 13079-13083. [Link]

  • Lin, H., & Wang, Y. (2021). Site-Specific Conversion of Cysteine in a Protein to this compound Using 2-Nitro-5-thiocyanatobenzoic Acid. Molecules, 26(9), 2548. [Link]

  • Levengood, M. R., & van der Donk, W. A. (2006). This compound-containing peptides: Preparation from phenylselenocysteine and utility in convergent ligation strategies. Nature Protocols, 1(6), 3001-3010. [Link]

  • Odoi, K. A., Forster, A. C., & Suga, H. (2006). Ribosomal Synthesis of this compound-Containing Peptides. Journal of the American Chemical Society, 128(50), 16032–16033. [Link]

  • Morrison, P. M., Foley, P. J., Warriner, S. L., & Webb, M. E. (2015). Chemical generation and modification of peptides containing multiple dehydroalanines. Organic & Biomolecular Chemistry, 13(34), 9026–9030. [Link]

  • Chalker, J. M., Gunnoo, S. B., Boutureira, O., et al. (2011). Methods for converting cysteine to this compound on peptides and proteins. Chemical Science, 2(9), 1666-1676. [Link]

  • Levengood, M. R., & van der Donk, W. A. (2006). This compound-containing peptides: preparation from phenylselenocysteine and utility in convergent ligation strategies. Nature Protocols, 1, 3001–3010. [Link]

  • Hooi, M. Y., & Loo, J. A. (2013). Human protein aging: modification and crosslinking through this compound and dehydrobutyrine intermediates. Aging Cell, 12(6), 1067–1076. [Link]

  • Dadová, J., Galan, S. R., & Davis, B. G. (2018). Synthesis of modified proteins via functionalization of this compound. Current Opinion in Chemical Biology, 46, 71-81. [Link]

  • de Gruiter, L., van der Vlist, J., Jongkees, S. A. K., & van Maarseveen, J. H. (2021). Phosphine addition to this compound for peptide modification. Chemical Communications, 57(67), 8352-8355. [Link]

  • Chalker, J. M., Gunnoo, S. B., Boutureira, O., et al. (2011). Methods for converting cysteine to this compound on peptides and proteins. Chemical Science, 2(9), 1666-1676. [Link]

Sources

Application Notes & Protocols: Dehydroalanine in Native Chemical Ligation Strategies

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide for Researchers and Drug Development Professionals

Introduction: Dehydroalanine, a Versatile Linchpin in Protein Synthesis

In the landscape of chemical biology and protein engineering, the pursuit of methods for the precise construction of complex proteins is paramount. Native Chemical Ligation (NCL) has emerged as a cornerstone technology, enabling the synthesis of large proteins from smaller, unprotected peptide fragments.[1][2] The classic NCL reaction involves the chemoselective ligation of a peptide with a C-terminal thioester to another peptide bearing an N-terminal cysteine.[2][3] While powerful, the strict requirement for an N-terminal cysteine at the ligation junction can be a limitation.

This guide explores the strategic use of this compound (Dha), an unsaturated amino acid, to expand the capabilities of NCL and other protein modification strategies.[4][5] Dha's unique electrophilic nature makes it a highly reactive handle for various bioconjugation reactions, particularly the Michael addition of thiols.[6][7] This reactivity provides a powerful avenue for convergent peptide ligation and the site-specific installation of post-translational modifications (PTMs), labels, and therapeutic payloads.[4][8][9] This document provides a detailed overview of the principles, methodologies, and practical protocols for incorporating and utilizing this compound in advanced protein synthesis.

Part 1: Generating the this compound Handle

The successful application of Dha-based strategies hinges on its efficient and site-selective installation into a peptide or protein. Several robust methods have been developed, primarily involving the chemical conversion of naturally occurring amino acids like cysteine and serine, or the incorporation of a synthetic precursor like phenylselenocysteine.[10][11]

Conversion of Cysteine to this compound

Cysteine is the most common precursor for generating Dha due to the reactivity of its thiol side chain.[11] The general principle involves converting the thiol into a good leaving group, followed by a base-mediated β-elimination.

A highly effective and general method is the bis-alkylation of the cysteine thiol, followed by elimination.[11] This approach minimizes side reactions and is compatible with a wide range of peptide sequences.

G Cys Peptide-Cys Intermediate1 S-alkylated Intermediate Cys->Intermediate1 Alkylation Intermediate2 Sulfonium Salt Intermediate1->Intermediate2 Intramolecular Alkylation Dha Peptide-Dha Intermediate2->Dha β-Elimination Base Base Reagent Alkylating Agent (e.g., α,α'-dibromo-o-xylene)

Caption: Bis-alkylation and elimination of cysteine to form this compound.

This protocol is adapted from methods described for the efficient conversion of cysteine residues in peptides and proteins.[11]

Materials:

  • Cysteine-containing peptide

  • 1,4-Dibromobutane or α,α'-dibromo-o-xylene

  • Sodium bicarbonate (NaHCO₃) buffer (0.1 M, pH 8.5)

  • Acetonitrile (ACN)

  • Trifluoroacetic acid (TFA)

  • RP-HPLC system for purification

Procedure:

  • Dissolution: Dissolve the cysteine-containing peptide in the NaHCO₃ buffer to a final concentration of 1-5 mg/mL.

  • Alkylation: Add a 10-fold molar excess of the bis-alkylating agent (e.g., 1,4-dibromobutane) dissolved in a minimal amount of ACN.

  • Reaction: Incubate the reaction mixture at 37 °C for 4-6 hours. Monitor the reaction progress by LC-MS to observe the formation of the sulfonium ion intermediate.

  • Elimination: Adjust the pH of the reaction mixture to ~11.5 with 1 M NaOH. Incubate at 37 °C for 1-2 hours to induce β-elimination to this compound. Monitor the conversion to the Dha-peptide by LC-MS.

  • Quenching and Purification: Quench the reaction by adding TFA to acidify the solution (pH 2-3). Purify the Dha-containing peptide using RP-HPLC.

  • Verification: Confirm the mass of the purified product by mass spectrometry. The conversion from cysteine to this compound results in a mass loss of 34 Da (the mass of H₂S).

Self-Validation:

  • LC-MS Monitoring: The sequential appearance of the mono-alkylated, sulfonium intermediate, and final Dha-peptide peaks provides real-time validation of the reaction progress.

  • Mass Spectrometry: A clear mass shift corresponding to the loss of H₂S confirms the successful conversion.

Conversion of Phenylselenocysteine to this compound

An alternative and highly efficient method involves the incorporation of Fmoc-Se-phenylselenocysteine (Fmoc-Sec(Ph)) during solid-phase peptide synthesis (SPPS), followed by oxidative elimination.

The selenium atom in the phenylselenocysteine side chain is selectively oxidized, typically with hydrogen peroxide or sodium periodate, to a selenoxide.[12] This intermediate readily undergoes syn-elimination to form the this compound residue and phenylselenenic acid.

G SecPh Peptide-Sec(Ph) Selenoxide Selenoxide Intermediate SecPh->Selenoxide Oxidation Dha Peptide-Dha Selenoxide->Dha Syn-Elimination Oxidant Oxidant (H₂O₂ or NaIO₄)

Caption: Oxidative elimination of phenylselenocysteine to this compound.

This protocol outlines the post-SPPS conversion of a Sec(Ph)-containing peptide to a Dha-peptide.

Materials:

  • Purified, deprotected peptide containing a phenylselenocysteine residue

  • Aqueous buffer (e.g., 0.1 M phosphate buffer, pH 7.4)

  • Hydrogen peroxide (H₂O₂) (30% solution) or Sodium periodate (NaIO₄)

  • RP-HPLC system

Procedure:

  • Peptide Synthesis: Synthesize the peptide using standard Fmoc-SPPS, incorporating Fmoc-Sec(Ph)-OH at the desired position. Cleave and deprotect the peptide using a standard TFA cocktail. Purify the Sec(Ph)-peptide by RP-HPLC.

  • Dissolution: Dissolve the purified Sec(Ph)-peptide in the aqueous buffer to a concentration of 1 mg/mL.

  • Oxidation: Cool the solution on ice. Add a 5- to 10-fold molar excess of H₂O₂ or NaIO₄.

  • Reaction: Allow the reaction to proceed at room temperature for 30-60 minutes. The reaction is typically rapid. Monitor the formation of the Dha-peptide by LC-MS.

  • Purification: Once the reaction is complete, directly purify the Dha-peptide by RP-HPLC to remove the oxidant and byproducts.

  • Verification: Confirm the final product by mass spectrometry. The conversion results in a mass loss corresponding to the phenylselenenyl group (157 Da).

Self-Validation:

  • Chromatographic Shift: The Dha-peptide typically has a different retention time on RP-HPLC compared to the starting Sec(Ph)-peptide.

  • Mass Spectrometry: A precise mass loss of 157 Da is a definitive indicator of successful conversion.

Part 2: this compound in Convergent Ligation Strategies

The electrophilic nature of the Dha side chain makes it an excellent Michael acceptor for soft nucleophiles, most notably thiols.[6][13] This reactivity forms the basis of Dha-based ligation strategies.

Thiol-Michael Addition for Peptide Ligation

This strategy involves the reaction of a Dha-containing peptide with a peptide bearing a C-terminal cysteine or another thiol-containing moiety. The thiol adds across the double bond of Dha, forming a stable thioether linkage.[7]

The reaction proceeds via a conjugate addition mechanism, where the thiolate anion acts as the nucleophile, attacking the β-carbon of the this compound residue.

G cluster_reactants Reactants Peptide1_Dha Peptide 1 (with Dha) Ligated_Product Ligated Product (Thioether Linkage) Peptide1_Dha->Ligated_Product Thiol-Michael Addition Peptide2_SH Peptide 2 (with Thiol) Peptide2_SH->Ligated_Product Thiol-Michael Addition

Caption: Ligation of two peptides via Thiol-Michael addition to Dha.

This protocol describes a general procedure for ligating a thiol-containing peptide to a Dha-containing peptide.

Materials:

  • Purified Dha-containing peptide

  • Purified peptide with a free thiol (e.g., N- or C-terminal cysteine)

  • Ligation buffer (e.g., 0.1 M phosphate buffer, pH 7.5-8.0, containing 6 M Guanidine-HCl for solubility if needed)

  • Tris(2-carboxyethyl)phosphine (TCEP) to maintain a reducing environment

  • RP-HPLC system

Procedure:

  • Dissolution: Dissolve both peptide fragments in the ligation buffer to a final concentration of 1-2 mM each. Add TCEP to a final concentration of 5 mM.

  • Ligation Reaction: Mix the two peptide solutions. Incubate the reaction at room temperature or 37 °C.

  • Monitoring: Monitor the progress of the ligation by LC-MS, observing the consumption of the starting materials and the formation of the ligated product. The reaction time can vary from a few hours to overnight depending on the peptide sequences.

  • Purification: Once the reaction has reached completion, purify the final ligated protein by RP-HPLC.

  • Characterization: Confirm the identity and purity of the final product by high-resolution mass spectrometry.

Self-Validation:

  • LC-MS Analysis: A single peak corresponding to the sum of the masses of the two reactant peptides confirms the successful ligation.

  • Tandem MS (MS/MS): Fragmentation analysis can be used to confirm the sequence and pinpoint the newly formed thioether linkage.

Part 3: Quantitative Data and Considerations

Parameter Cysteine to Dha (Bis-Alkylation) Sec(Ph) to Dha (Oxidative Elimination) Thiol-Michael Ligation
Typical Yield 60-90%>90%70-95%
Reaction Time 5-8 hours30-60 minutes2-24 hours
Key Reagents Bis-alkylating agent, BaseH₂O₂ or NaIO₄TCEP
pH 8.5 (alkylation), 11.5 (elimination)7.47.5 - 8.0
Compatibility Good, but requires pH changesExcellent, very mild conditionsExcellent, biocompatible
Side Reactions Potential for side reactions at other nucleophilic residues if not controlled.Minimal, highly chemoselective for selenium.Minimal, highly specific for thiols.

Conclusion and Future Perspectives

This compound-based chemical ligation strategies offer a robust and versatile platform for the synthesis of complex proteins and bioconjugates. The ability to efficiently generate Dha from common amino acid precursors, coupled with its specific reactivity towards thiols, allows for the convergent assembly of large proteins and the precise installation of functional moieties.[9][13] These methods are invaluable for academic researchers exploring protein function and for professionals in drug development creating novel antibody-drug conjugates, peptide therapeutics, and other protein-based biologics. As new methods for Dha generation and new Dha-reactive chemistries continue to emerge, the utility of this versatile amino acid in protein science is set to expand even further.

References

  • Chalker, J. M., Gunnoo, S. B., Boutureira, O., Gerstberger, S. C., Fernández-González, M., Bernardes, G. J. L., Griffin, L., Hailu, H., Schofield, C. J., & Davis, B. G. (2011). Methods for converting cysteine to this compound on peptides and proteins. Chemical Science, 2(9), 1666-1676. [Link]

  • Levengood, M. R., & van der Donk, W. A. (2008). This compound-containing peptides: preparation from phenylselenocysteine and utility in convergent ligation strategies. Nature Protocols, 3(5), 775–783. [Link]

  • Conibear, A. C., Watson, E. E., Payne, R. J., & Becker, C. F. W. (2018). Native chemical ligation in protein synthesis and semi-synthesis. Chemical Society Reviews, 47(24), 9046–9068. [Link]

  • Qiao, Y., Ye, G., Liu, S. Z., & Liu, W. R. (2021). Site-Specific Conversion of Cysteine in a Protein to this compound Using 2-Nitro-5-thiocyanatobenzoic Acid. Molecules, 26(9), 2549. [Link]

  • Dadova, J., Galan, S. R. G., & Davis, B. G. (2018). Synthesis of modified proteins via functionalization of this compound. Current Opinion in Chemical Biology, 46, 71–81. [Link]

  • Levengood, M. R., & van der Donk, W. A. (2008). This compound-containing peptides: preparation from phenylselenocysteine and utility in convergent ligation strategies. PubMed, 18451786. [Link]

  • Dadova, J., Galan, S. R. G., & Davis, B. G. (2018). Synthesis of modified proteins via functionalization of this compound. ResearchGate. [Link]

  • Kaur, H., Singh, A., & Sharma, S. (2022). Native Chemical Ligation: A Boon to Peptide Chemistry. Molecules, 27(19), 6667. [Link]

  • Chalker, J. M., Gunnoo, S. B., Boutureira, O., Gerstberger, S. C., Fernández-González, M., Bernardes, G. J. L., Griffin, L., Hailu, H., Schofield, C. J., & Davis, B. G. (2011). Methods for converting cysteine to this compound on peptides and proteins. Chemical Science. [Link]

  • Baumann, A. L., & Hilvert, D. (2018). Modern Ligation Methods to Access Natural and Modified Proteins. CHIMIA International Journal for Chemistry, 72(4), 204-213. [Link]

  • Yu, C., Bao, G., & Sun, W. (2025). Recent Advances on this compound-Specific Modification and Diversification of Peptides and Proteins. ChemBioChem, e202500349. [Link]

  • Wang, Z., Rejtar, T., Zhou, Z. S., & Karger, B. L. (2010). Desulfurization of cysteine-containing peptides resulting from sample preparation for protein characterization by mass spectrometry. Rapid communications in mass spectrometry : RCM, 24(3), 267–275. [Link]

  • Reddy, K. M., & Mugesh, G. (2019). Application of this compound as a building block for the synthesis of selenocysteine-containing peptides. RSC Advances, 9(1), 24-29. [Link]

  • Yu, C., Bao, G., & Sun, W. (2025). Recent Advances on this compound-Specific Modification and Diversification of Peptides and Proteins. PubMed. [Link]

  • Reddy, K. M., & Mugesh, G. (2019). Application of this compound as a building block for the synthesis of selenocysteine-containing peptides. RSC Publishing. [Link]

  • Bernardes, G. J. L., Chalker, J. M., Errey, J. C., & Davis, B. G. (2017). Chemoselective Installation of Amine Bonds on Proteins through Aza-Michael Ligation. Journal of the American Chemical Society, 139(50), 18341-18345. [Link]

  • Thompson, R. E., & Muir, T. W. (2020). Recent Advances in the Synthesis of C-Terminally Modified Peptides. Peptide Science, 112(5), e24183. [Link]

  • Bernardes, G. J. L., & Davis, B. G. (2006). Michael Addition of Amines and Thiols to this compound Amides: A Remarkable Rate Acceleration in Water. Angewandte Chemie International Edition, 45(25), 4160-4164. [Link]

  • Zhang, Y., Cremer, P. S., & Pellois, J.-P. (2024). Poly-Dha Sequences as Pro-polypeptides: An Original Mechanistic Postulate Leads to the Discovery of a Long-Acting Vasodilator KU04212. JACS Au, 4(10), 3469-3481. [Link]

  • Repasky, S. E., & van der Donk, W. A. (2023). The mechanism of thia-Michael addition catalyzed by LanC enzymes. Proceedings of the National Academy of Sciences, 120(3), e2216170120. [Link]

  • Fan, B., & He, C. (2016). Poly(this compound): synthesis, properties and functional diversification of a fluorescent polypeptide. Chemical Science, 7(1), 312-317. [Link]

  • Zieliński, M., & Dziadek, S. (2025). Shining a Light on Peptide and Protein Synthesis: Light-Emitting-Diode-Driven Desulfurization of Cysteine to Alanine with Rose Bengal. Organic Letters, 27(3), 564-569. [Link]

  • Wang, Z., Rejtar, T., Zhou, Z. S., & Karger, B. L. (2010). Desulfurization of Cysteine-Containing Peptides Resulting from Sample Preparation for Protein Characterization by MS. Rapid Communications in Mass Spectrometry, 24(3), 267-275. [Link]

  • Dadova, J., Galan, S. R. G., & Davis, B. G. (2018). Synthesis of modified proteins via functionalization of this compound. ResearchGate. [Link]

  • Webb, M. E., & Warriner, S. L. (2017). Late-stage lipidation of peptides via aqueous thiol-michael addition to this compound (Dha). Chemical Communications, 53(2), 332-335. [Link]

Sources

Application Note: A Convergent Strategy for Glycopeptide Synthesis via Dehydroalanine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Challenge and Opportunity in Glycopeptide Synthesis

Glycosylation is a critical post-translational modification (PTM) that dictates protein folding, stability, and function.[1][2] The synthesis of homogeneous glycopeptides is essential for deciphering the roles of specific glycan structures in biology and for developing novel therapeutics, including vaccines and targeted drug delivery systems.[1][3] However, the chemical synthesis of these complex biomolecules is challenging due to the inherent heterogeneity of natural glycosylation and the lability of the glycosidic bond under standard peptide synthesis conditions.[1]

Traditional methods often rely on a "building block" approach, where a pre-glycosylated amino acid is incorporated during solid-phase peptide synthesis (SPPS).[1][4] While effective, this requires the often-laborious synthesis of numerous unique glycosyl-amino acid building blocks. A more convergent and flexible strategy utilizes dehydroalanine (Dha) as a versatile, reactive intermediate.[5][6] Dha, an unsaturated amino acid, does not occur in the standard genetic code but is found in nature in various peptide antibiotics.[7][8] Its α,β-unsaturated system renders it a potent electrophile, readily undergoing Michael addition reactions with a wide range of nucleophiles, including amines and thiols.[5][9]

This application note details a robust methodology for glycopeptide synthesis that leverages the post-synthetic generation of a this compound residue within a peptide backbone, followed by the chemoselective addition of a glycosyl nucleophile. This approach circumvents the challenges of direct Dha incorporation during SPPS and provides a powerful platform for creating diverse S-linked and N-linked glycopeptides.[6][9] We will focus on the well-established and reliable method of generating Dha from a phenylselenocysteine (SecPh) precursor.[10][11]

Principle of the Method: A Three-Stage Convergent Synthesis

The core of this strategy is to build the peptide chain first, then introduce the reactive Dha handle, and finally attach the desired glycan. This modularity is a key advantage, allowing for late-stage diversification of the glycan structure without re-synthesizing the entire peptide.

The workflow can be broken down into three main stages:

  • Peptide Elongation with a Dha Precursor: A stable, non-proteinogenic amino acid, Fmoc-Se-phenylselenocysteine (Fmoc-SecPh), is incorporated into the desired peptide sequence using standard Fmoc-based SPPS.[10][11] This precursor is stable to the repeated cycles of Fmoc deprotection and amino acid coupling.

  • Post-Synthetic Generation of this compound: After the full peptide sequence is assembled, the SecPh residue is converted into Dha. This is achieved through a mild and highly chemoselective oxidative elimination process. The selenium atom is oxidized to a selenoxide, which then spontaneously undergoes a syn-elimination reaction to form the α,β-unsaturated Dha residue, releasing phenylselenenic acid as a byproduct.[11][12]

  • Glycosylation via Michael Addition: The Dha-containing peptide, which is now an electrophile, is reacted with a nucleophilic sugar derivative. Typically, a glycosyl thiol (for S-linked glycans) or a glycosylamine (for N-linked mimics) is used. The nucleophile adds across the double bond of the Dha residue in a conjugate Michael addition reaction, forming a stable thioether or amine linkage to the peptide backbone.[7][13]

G cluster_0 Stage 1: Peptide Synthesis cluster_1 Stage 2: Dha Formation cluster_2 Stage 3: Glycosylation & Final Product A 1. Synthesize Fmoc-Sec(Ph)-OH Precursor B 2. Incorporate into Peptide via Fmoc-SPPS A->B Standard Coupling C 3. Mild Oxidation (e.g., H₂O₂) B->C Peptide on Resin D 4. Spontaneous syn-Elimination C->D Forms Selenoxide Intermediate E 5. Michael Addition with Glycosyl Nucleophile D->E Dha-Peptide on Resin F 6. Cleavage, Deprotection & Purification E->F Global Deprotection G Final Homogeneous Glycopeptide F->G

Figure 1: Overall workflow for glycopeptide synthesis via the this compound intermediate method.

Detailed Protocols and Methodologies

Protocol 1: Synthesis of Fmoc-Se-phenylselenocysteine [Fmoc-Sec(Ph)-OH]

This precursor is not commercially available and must be synthesized. The protocol described by van der Donk and others is a reliable multi-step synthesis.[11] The key steps involve the synthesis of phenylselenyl bromide, reaction with an appropriate protected serine derivative, and final Fmoc protection. For the purpose of this note, we will assume the user has access to or can synthesize this precursor following established literature procedures.

Protocol 2: Solid-Phase Peptide Synthesis (SPPS)

The incorporation of Fmoc-Sec(Ph)-OH uses standard, well-established Fmoc-SPPS protocols.[1]

  • Resin: Wang or Rink Amide resin, depending on the desired C-terminus (acid or amide).

  • Deprotection: 20% piperidine in DMF (v/v) for 5-10 minutes, repeated once.

  • Coupling:

    • Pre-activate a solution of Fmoc-amino acid (4 eq), HBTU (3.9 eq), and HOBt (4 eq) in DMF with DIPEA (8 eq) for 2 minutes.

    • Add the activated mixture to the deprotected resin.

    • Agitate for 1-2 hours at room temperature.

    • Causality: Standard amino acids are coupled using these conditions. For the incorporation of Fmoc-Sec(Ph)-OH, the same conditions are generally effective. It is crucial to ensure complete coupling, which can be monitored by a Kaiser test. Incomplete coupling will result in deletion sequences, complicating purification.

Protocol 3: On-Resin Formation of this compound

This step is performed after the full peptide sequence is assembled but before cleavage from the resin.

  • Resin Preparation: Wash the peptide-resin thoroughly with DCM (5x) and then with the reaction buffer (e.g., 50% MeCN/H₂O) (3x).

  • Oxidation:

    • Prepare a solution of sodium periodate (NaIO₄, 10 eq) or hydrogen peroxide (H₂O₂, 20-30 eq) in an appropriate aqueous buffer (e.g., water or a water/acetonitrile mixture).[11]

    • Add the oxidant solution to the resin and agitate at 4°C to room temperature.

    • Causality: The oxidation is the critical step for converting the selenoether to a selenoxide.[12] Lower temperatures (4°C) are often used initially to control the reaction rate and minimize potential side reactions, such as oxidation of methionine or tryptophan if present.

  • Monitoring: Monitor the reaction by taking small resin samples, cleaving the peptide, and analyzing by LC-MS. The desired product will show a mass loss corresponding to the phenylselenyl group (C₆H₅Se, 156.06 Da) and the formation of the Dha residue. The reaction is typically complete within 1-4 hours.

  • Quenching and Washing: Once complete, quench any remaining oxidant with a mild reducing agent like sodium sulfite or methionine. Wash the resin extensively with water, DMF, and DCM before proceeding.

G cluster_chem Chemical Transformation on Peptide Peptide-Sec(Ph) Peptide-Selenoxide Intermediate Peptide-Sec(Ph)->Peptide-Selenoxide [O] (H₂O₂ or NaIO₄) Peptide-Dha Peptide-Selenoxide->Peptide-Dha Spontaneous syn-Elimination Glycopeptide Final Product Peptide-Dha->Glycopeptide + Glycosyl-SH (Michael Addition)

Figure 2: Key chemical transformations from the Sec(Ph) precursor to the final glycopeptide.

Protocol 4: Michael Addition of Glycosyl Thiol

This protocol describes the formation of an S-linked glycopeptide. A similar approach with a glycosylamine can be used for N-linked structures.

  • Preparation: Swell the Dha-containing peptide-resin in a suitable solvent, typically DMF or NMP.

  • Reaction Mixture:

    • Dissolve the per-O-acetylated 1-thio-glycose (e.g., 1-thio-β-D-glucose tetraacetate, 5-10 eq) in the reaction solvent.

    • Add a non-nucleophilic organic base, such as DIPEA or DBU (2-5 eq), to generate the thiolate nucleophile in situ.

    • Causality: The base is essential to deprotonate the thiol, forming the much more nucleophilic thiolate anion required for the Michael addition. Per-O-acetylated sugars are used because they are stable, soluble in organic solvents, and the acetyl groups can be easily removed during the final deprotection step.

  • Reaction: Add the glycosyl thiol/base mixture to the resin and agitate at room temperature for 12-24 hours.

  • Monitoring: Monitor the reaction completion via LC-MS analysis of a cleaved sample. The product will show a mass increase corresponding to the addition of the protected sugar.

  • Washing: After the reaction is complete, wash the resin thoroughly with DMF, DCM, and methanol to remove excess reagents.

ParameterConditionRationale / Notes
Solvent DMF, NMPGood swelling properties for the resin and solubility for reagents.
Base DIPEA, DBUNon-nucleophilic base to generate the thiolate without competing side reactions.
Temperature Room TemperatureSufficient for the reaction; higher temperatures may risk side reactions.
Equivalents (Thiol) 5-10 eqA significant excess is used to drive the reaction to completion.
Reaction Time 12-24 hoursReaction progress should be monitored by LC-MS.

Table 1: Typical Reaction Conditions for Thiol-Michael Addition to Dha-Peptide on Resin.

Protocol 5: Final Cleavage, Deprotection, and Purification
  • Cleavage Cocktail: Prepare a standard cleavage cocktail, such as Reagent K (TFA/phenol/water/thioanisole/EDT, 82.5:5:5:5:2.5).

    • Causality: This strong acid mixture cleaves the peptide from the resin and simultaneously removes most common side-chain protecting groups (e.g., Boc, tBu) and the acetyl groups from the sugar. The scavengers (phenol, thioanisole, EDT) are critical to trap reactive carbocations generated during deprotection, preventing modification of sensitive residues like Trp, Met, and Cys.

  • Cleavage: Treat the dried resin with the cleavage cocktail for 2-3 hours at room temperature.

  • Precipitation and Purification:

    • Filter the resin and precipitate the crude peptide in cold diethyl ether.

    • Centrifuge, wash the pellet with cold ether, and air dry.

    • Dissolve the crude peptide in a water/acetonitrile mixture and purify by reverse-phase HPLC (RP-HPLC).

  • Characterization: Confirm the identity and purity of the final glycopeptide by high-resolution mass spectrometry (HRMS) and analytical RP-HPLC.

Applications and Conclusion

The this compound-mediated strategy offers a highly convergent and flexible route to synthetic glycopeptides. Its primary advantage lies in the ability to perform a late-stage glycosylation, allowing a single peptide precursor to be modified with a diverse library of carbohydrates. This is invaluable for structure-activity relationship (SAR) studies, where the effect of different glycans on peptide function can be systematically investigated.

This method has been successfully used to synthesize mimics of O-linked and N-linked glycoproteins, lipopeptides, and other post-translationally modified proteins.[6][9][13] The ability to precisely control the site and structure of the attached glycan provides researchers with powerful tools to explore the complex world of glycobiology, from fundamental cell signaling to the development of next-generation biopharmaceuticals.

References

  • Deming, T. J., et al. (2022). Poly(this compound): Synthesis, Properties, and Functional Diversification of a Fluorescent Polypeptide. Journal of the American Chemical Society. Available at: [Link]

  • Franke, J., et al. (2012). Ribosomal Synthesis of this compound Containing Peptides. Angewandte Chemie International Edition. Available at: [Link]

  • Bythell, B. J., et al. (2010). The this compound effect in the fragmentation of ions derived from polypeptides. Journal of the American Society for Mass Spectrometry. Available at: [Link]

  • Mishra, S., et al. (2019). Application of this compound as a building block for the synthesis of selenocysteine-containing peptides. RSC Advances. Available at: [Link]

  • Benavides, I., et al. (2022). Poly(this compound): synthesis, properties and functional diversification of a fluorescent polypeptide. ChemRxiv. Available at: [Link]

  • Dadová, J., Galan, S. R., & Davis, B. G. (2018). Synthesis of modified proteins via functionalization of this compound. Current Opinion in Chemical Biology. Available at: [Link]

  • Galan, S. R., et al. (2011). This compound-containing peptides: preparation from phenylselenocysteine and utility in convergent ligation strategies. Nature Protocols. Available at: [Link]

  • Galan, S. R., et al. (2011). This compound-containing peptides: preparation from phenylselenocysteine and utility in convergent ligation strategies. PubMed. Available at: [Link]

  • Wikipedia. This compound. Wikipedia. Available at: [Link]

  • van der Vorm, S., et al. (2019). Chemical Synthesis of Glycopeptides containing l-Arabinosylated Hydroxyproline and Sulfated Tyrosine. Chemistry – A European Journal. Available at: [Link]

  • Concia, A. L., et al. (2020). Synthesis of glycopeptides and glycopeptide conjugates. Organic & Biomolecular Chemistry. Available at: [Link]

  • Jevtic, S., et al. (2021). Synthesis and In Vitro Characterization of Glycopeptide Drug Candidates Related to PACAP1–23. Molecules. Available at: [Link]

  • Li, B., & Wang, L.-X. (2011). Chemoenzymatic synthesis of glycopeptides and glycoproteins through endoglycosidase-catalyzed transglycosylation. Medicinal Research Reviews. Available at: [Link]

  • Mishra, S., et al. (2019). Application of this compound as a building block for the synthesis of selenocysteine-containing peptides. PubMed Central. Available at: [Link]

  • Jones, M. W., et al. (2021). Late-stage lipidation of peptides via aqueous thiol-michael addition to this compound (Dha). Chemical Communications. Available at: [Link]

  • Ordan, M., et al. (2022). The chemoenzymatic synthesis of glycan-terminated oligo(Leu)x. Frontiers in Chemistry. Available at: [Link]

  • Ortega, M. A., et al. (2021). The mechanism of thia-Michael addition catalyzed by LanC enzymes. Proceedings of the National Academy of Sciences. Available at: [Link]

  • Liu, L., et al. (2022). Integrated Chemoenzymatic Approach to Streamline the Assembly of Complex Glycopeptides in the Liquid Phase. Journal of the American Chemical Society. Available at: [Link]

Sources

Application Notes and Protocols: Fluorescent Labeling of Proteins via Dehydroalanine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Power of Precision in Protein Labeling

In the intricate world of cellular biology and drug development, the ability to visualize and track proteins is paramount. Fluorescent labeling has emerged as an indispensable tool, yet traditional methods often lack the precision required for sophisticated applications. Non-specific labeling of abundant residues like lysine can lead to heterogeneous products with unpredictable behavior.[1] Site-specific labeling, in contrast, offers a powerful alternative, enabling the introduction of probes at defined locations to study protein structure, function, and dynamics with unparalleled clarity.

Dehydroalanine (Dha), a non-proteinogenic amino acid, has risen to prominence as a versatile chemical handle for site-specific protein modification.[2] Its α,β-unsaturated carbonyl group makes it a potent Michael acceptor, readily and selectively reacting with a variety of nucleophiles, including thiol-containing fluorescent dyes.[3][4] This "tag-and-modify" approach allows for the precise installation of fluorophores, offering a robust and flexible platform for creating homogeneously labeled proteins for a wide range of downstream applications.[1]

This guide provides a comprehensive overview of the principles and protocols for the fluorescent labeling of proteins via this compound, designed for researchers, scientists, and drug development professionals seeking to leverage this powerful technology.

The Chemical Logic: From Cysteine to a Labeled Protein

The journey to a fluorescently labeled protein via this compound is a two-step process: the site-specific generation of Dha from a natural amino acid residue, followed by the chemoselective reaction with a fluorescent probe.

Step 1: Site-Specific Formation of this compound

The most common and practical method for introducing Dha into a recombinant protein is through the chemical modification of a cysteine residue.[1][4] Cysteine is a relatively rare amino acid, allowing for its site-specific introduction via mutagenesis at the desired labeling position. The conversion of cysteine to Dha proceeds through an elimination reaction. Several reagents have been developed for this purpose, each with its own advantages and considerations. A widely used and effective method involves the use of 2-nitro-5-thiocyanatobenzoic acid (NTCB), which first cyanylates the cysteine, followed by elimination under basic conditions to form Dha.[4]

Alternatively, Dha can be generated from phosphoserine through a base-catalyzed elimination.[1] However, the site-specific incorporation of phosphoserine into recombinant proteins can be more challenging.

Diagram of this compound Formation from Cysteine

G cluster_0 Step 1: Dha Formation Protein-Cys Protein with Cysteine S-cyano-Cys S-cyano-cysteine Intermediate Protein-Cys->S-cyano-Cys  + NTCB (2-nitro-5-thiocyanatobenzoic acid) Protein-Dha Protein with this compound S-cyano-Cys->Protein-Dha  Base (e.g., pH 8-9)

Caption: Conversion of cysteine to this compound.

Step 2: Michael Addition of a Fluorescent Probe

Once the Dha residue is installed, it serves as a reactive "tag" for the introduction of a fluorescent probe. The electrophilic nature of the α,β-unsaturated system in Dha makes it highly susceptible to nucleophilic attack.[3] Thiol-containing fluorescent dyes are excellent nucleophiles for this purpose, reacting specifically with Dha via a Michael addition reaction to form a stable thioether linkage.[4] This reaction is highly chemoselective, proceeding under mild, biocompatible conditions, and does not typically react with other amino acid residues.

Diagram of Fluorescent Labeling via Michael Addition

G cluster_1 Step 2: Labeling Protein-Dha Protein with this compound Labeled-Protein Fluorescently Labeled Protein Protein-Dha->Labeled-Protein  + Fluorescent Thiol Probe (pH ~7-8)

Caption: Michael addition of a fluorescent thiol probe to this compound.

Experimental Protocols

The following protocols provide a general framework for the fluorescent labeling of a protein containing a single cysteine residue. Optimization may be required for specific proteins and fluorescent probes.

Protocol 1: Generation of this compound from Cysteine using NTCB

This protocol is adapted for a protein with a cysteine residue located at a flexible terminus, where the reaction is most efficient.[4]

Materials:

  • Purified protein containing a single cysteine residue (in a buffer without reducing agents, e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.5)

  • 2-nitro-5-thiocyanatobenzoic acid (NTCB) stock solution (100 mM in DMSO)

  • Reaction Buffer: 50 mM sodium phosphate, 150 mM NaCl, pH 7.2

  • Elimination Buffer: 100 mM sodium borate, pH 9.0

  • Quenching Solution: 1 M DTT

  • Desalting column (e.g., PD-10)

Procedure:

  • Protein Preparation: Ensure the protein solution is free of any reducing agents like DTT or β-mercaptoethanol. This can be achieved by buffer exchange using a desalting column. Adjust the protein concentration to 1-5 mg/mL in the Reaction Buffer.

  • Cyanylation Reaction: Add a 10-fold molar excess of the NTCB stock solution to the protein solution.

  • Incubate the reaction at room temperature for 1 hour with gentle mixing.

  • Buffer Exchange: Remove the excess NTCB by buffer exchanging the protein solution into the pre-chilled Elimination Buffer using a desalting column.

  • Elimination Reaction: Incubate the protein solution at 37°C for 4-16 hours. The progress of the reaction can be monitored by mass spectrometry to observe the mass change corresponding to the conversion of cysteine to this compound (-33 Da).

  • Quenching (Optional): If any unreacted S-cyano-cysteine remains, the reaction can be quenched by adding DTT to a final concentration of 10 mM.

  • Final Buffer Exchange: Buffer exchange the Dha-containing protein into the labeling buffer (see Protocol 2) to remove any remaining reagents.

Self-Validation: The formation of Dha should be confirmed by mass spectrometry. A decrease in mass of 33 Da from the original cysteine-containing protein is expected.

ParameterRecommended ValueNotes
Protein Concentration1-5 mg/mLHigher concentrations can improve reaction efficiency.
NTCB Molar Excess10-foldMay need optimization for different proteins.
Cyanylation Time1 hourTypically sufficient for complete cyanylation.
Elimination pH9.0Higher pH facilitates the elimination reaction.
Elimination Temperature37°CCan be performed at room temperature for a longer duration.
Elimination Time4-16 hoursMonitor reaction progress by mass spectrometry.
Protocol 2: Fluorescent Labeling of Dha-Containing Protein

Materials:

  • Dha-containing protein (in a non-nucleophilic buffer, e.g., 50 mM HEPES, 150 mM NaCl, pH 7.5)

  • Thiol-reactive fluorescent dye (e.g., maleimide or thiol-containing dye) stock solution (10 mM in DMSO)

  • Desalting column (e.g., PD-10)

Procedure:

  • Protein Preparation: Adjust the concentration of the Dha-containing protein to 1-2 mg/mL in the labeling buffer.

  • Labeling Reaction: Add a 5- to 20-fold molar excess of the fluorescent dye stock solution to the protein solution.

  • Incubate the reaction at room temperature for 1-4 hours, or at 4°C overnight, protected from light.

  • Removal of Excess Dye: Remove the unreacted fluorescent dye by passing the reaction mixture through a desalting column equilibrated with the desired final buffer.

  • Characterization:

    • Confirm successful labeling and determine the labeling efficiency using UV-Vis spectroscopy by measuring the absorbance of the protein (at 280 nm) and the dye (at its specific maximum absorbance wavelength).

    • Verify the site-specificity and homogeneity of the labeled product by mass spectrometry. An increase in mass corresponding to the mass of the fluorescent probe is expected.

Self-Validation: Successful labeling is confirmed by a combination of UV-Vis spectroscopy and mass spectrometry. The mass spectrum should show a single major peak corresponding to the protein-dye conjugate.

ParameterRecommended ValueNotes
Labeling Buffer pH7.0 - 8.0Balances thiol reactivity with protein stability.[5]
Dye Molar Excess5- to 20-foldHigher excess can drive the reaction to completion.
Labeling Time1-4 hours at RT or overnight at 4°CLonger incubation times may be needed for less reactive dyes.
TemperatureRoom Temperature or 4°CLower temperature can help maintain protein stability.

Overall Workflow Diagram

G Start Purified Protein with Single Cysteine Buffer_Exchange_1 Buffer Exchange (Remove Reducing Agents) Start->Buffer_Exchange_1 Cyanylation Cyanylation with NTCB Buffer_Exchange_1->Cyanylation Buffer_Exchange_2 Buffer Exchange (Into Elimination Buffer) Cyanylation->Buffer_Exchange_2 Elimination Base-Mediated Elimination to form Dha Buffer_Exchange_2->Elimination Buffer_Exchange_3 Buffer Exchange (Into Labeling Buffer) Elimination->Buffer_Exchange_3 Labeling Michael Addition with Fluorescent Thiol Probe Buffer_Exchange_3->Labeling Purification Purification (Remove Excess Dye) Labeling->Purification Characterization Characterization (Mass Spec, UV-Vis) Purification->Characterization End Homogeneously Labeled Fluorescent Protein Characterization->End

Sources

Application Notes and Protocols: Mass Spectrometry Analysis of Dehydroalanine-Containing Peptides

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance and Challenge of Dehydroalanine

This compound (Dha) is a non-proteinogenic, unsaturated amino acid residue that plays a pivotal role in both natural biological systems and biotechnological applications.[1] Found in a variety of natural products, including antibiotics like nisin and toxins such as microcystins, Dha is formed post-translationally from serine or cysteine residues through enzymatic dehydration or elimination of hydrogen sulfide, respectively.[1] Its α,β-unsaturated carbonyl group makes it a potent electrophile, susceptible to Michael addition reactions with various nucleophiles.[2] This reactivity is fundamental to the biosynthesis of lantibiotics and serves as a versatile chemical handle for the site-specific modification of proteins and peptides in research and therapeutic development.

However, the very reactivity that makes Dha a valuable tool also presents significant challenges for its characterization by mass spectrometry (MS). The unsaturated nature of the Dha residue can lead to ambiguous identifications and complex fragmentation patterns, necessitating specialized analytical strategies. This guide provides a comprehensive overview of robust methodologies for the unambiguous analysis of Dha-containing peptides, tailored for researchers, scientists, and drug development professionals.

The Analytical Conundrum: Challenges in Dha-Peptide Mass Spectrometry

Direct analysis of peptides containing Dha residues by mass spectrometry is complicated by several factors:

  • In-source Reactivity and Instability: The electrophilic nature of Dha can lead to unintended reactions with nucleophiles present in the sample matrix or during the electrospray ionization process.

  • Ambiguous Mass Shifts: The formation of Dha from serine results in a mass loss of 18.0106 Da (-H₂O), while its formation from cysteine leads to a mass loss of 33.9877 Da (-H₂S).[3] These mass shifts can sometimes be misinterpreted as other modifications or artifacts.

  • Complex Fragmentation: Under common fragmentation techniques like Collision-Induced Dissociation (CID), Dha-containing peptides exhibit unique fragmentation pathways that can deviate from standard b- and y-ion series, complicating automated sequencing. A characteristic feature is the enhanced cleavage of the N—Cα bond of the Dha residue, leading to the formation of c- and z-type fragment ions.[1] While these can be diagnostic, they are not typically observed for even-electron species and require careful interpretation.

To overcome these challenges, a multi-pronged approach involving chemical derivatization and the selection of appropriate MS/MS fragmentation techniques is essential for reliable and comprehensive analysis.

Strategy 1: Chemical Stabilization via Derivatization

The most effective strategy to mitigate the analytical challenges posed by Dha is to "tame" its reactivity through chemical derivatization. By reacting the electrophilic Dha residue with a nucleophile, it is converted into a stable, modified amino acid that is more amenable to standard mass spectrometric analysis. Thiol-containing reagents are particularly well-suited for this purpose due to the high nucleophilicity of the thiol group, which readily undergoes a Michael addition reaction with Dha.

The Power of Thiol Derivatization

Reacting a Dha-containing peptide with a thiol:

  • Stabilizes the Residue: The resulting thioether linkage is stable under typical MS conditions.

  • Creates a Unique Mass Signature: The addition of the thiol introduces a predictable mass shift, facilitating confident identification.

  • Enables Targeted Analysis: By using thiol-containing reagents with specific properties (e.g., isotopic labels for quantification, affinity tags for enrichment), the analysis can be tailored to specific experimental needs.

Experimental Protocol: Conversion of Cysteine to this compound and Subsequent Thiol Derivatization

This protocol details a two-step process: the conversion of a cysteine residue to this compound, followed by its derivatization with a thiol. This is a common workflow as Dha is often generated from cysteine in synthetic peptides and proteins.

Part A: Conversion of Cysteine to this compound using 2,5-Dibromohexanediamide (DBHDA)

This method proceeds via a bis-alkylation-elimination mechanism and is known for its high efficiency and selectivity for cysteine residues.

Materials:

  • Cysteine-containing peptide

  • 2,5-Dibromohexanediamide (DBHDA)

  • Buffer: 50 mM Sodium Phosphate, pH 8.0

  • Solvent: Acetonitrile (ACN) or Dimethylformamide (DMF)

  • Quenching solution: 1 M Dithiothreitol (DTT)

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) system for purification

  • Mass spectrometer for reaction monitoring and product confirmation

Procedure:

  • Peptide Dissolution: Dissolve the cysteine-containing peptide in the phosphate buffer to a final concentration of 1-5 mg/mL. If solubility is an issue, a small amount of ACN or DMF can be added.

  • Reagent Preparation: Prepare a stock solution of DBHDA in DMF or ACN. The final concentration will depend on the desired molar excess. A 10-50 fold molar excess of DBHDA over the peptide is a good starting point.

  • Reaction Initiation: Add the DBHDA solution to the peptide solution.

  • Incubation: Gently agitate the reaction mixture at room temperature or 37°C for 1-4 hours.

  • Reaction Monitoring: Monitor the progress of the reaction by LC-MS. Look for the expected mass decrease corresponding to the conversion of cysteine to this compound (-34 Da).

  • Quenching: Once the reaction is complete, quench any remaining DBHDA by adding a 2-fold molar excess of DTT relative to the initial amount of DBHDA.

  • Purification: Purify the Dha-containing peptide using RP-HPLC to remove excess reagents and byproducts.

  • Confirmation: Confirm the identity and purity of the purified peptide by high-resolution mass spectrometry.

Part B: Thiol Derivatization of this compound via Michael Addition

Materials:

  • Purified Dha-containing peptide

  • Thiol reagent (e.g., β-mercaptoethanol, glutathione, cysteine, or a custom thiol-containing probe)

  • Buffer: 50 mM Sodium Phosphate or Ammonium Bicarbonate, pH 7.5-8.5

  • RP-HPLC system for purification

  • Mass spectrometer for reaction monitoring and product confirmation

Procedure:

  • Peptide Dissolution: Dissolve the purified Dha-containing peptide in the reaction buffer.

  • Thiol Addition: Add a 10-100 fold molar excess of the thiol reagent to the peptide solution.

  • Incubation: Incubate the reaction mixture at room temperature for 30 minutes to 2 hours. The reaction is typically rapid.

  • Reaction Monitoring: Monitor the reaction by LC-MS, looking for the mass increase corresponding to the addition of the thiol to the Dha residue.

  • Purification: Purify the derivatized peptide by RP-HPLC.

  • Final Characterization: Confirm the final product by high-resolution mass spectrometry and proceed with MS/MS analysis.

Strategy 2: Choosing the Right Fragmentation Technique

The choice of fragmentation method is critical for obtaining comprehensive sequence information from Dha-containing peptides, both in their native and derivatized forms.

A Comparative Overview of MS/MS Techniques
Fragmentation TechniquePrincipleAdvantages for Dha-Peptide AnalysisDisadvantages for Dha-Peptide Analysis
Collision-Induced Dissociation (CID) Low-energy collisions with an inert gas break the most labile bonds.Can generate characteristic c- and z-type ions from the unmodified Dha residue, which are highly diagnostic.[1]Often results in the neutral loss of the modification, especially for labile adducts, and can produce sparse b- and y-ion series.
Higher-Energy C-trap Dissociation (HCD) Collisional activation in a higher-pressure region followed by analysis in a high-resolution mass analyzer.Produces high-resolution fragment ion spectra, aiding in unambiguous fragment identification. Less susceptible to the low-mass cutoff issues of ion traps.Can still lead to the loss of labile modifications, though often to a lesser extent than CID.
Electron Transfer Dissociation (ETD) / Electron-Transfer/Higher-Energy Collision Dissociation (EThcD) Transfer of an electron to a multiply charged precursor ion, inducing fragmentation of the peptide backbone.Preserves labile modifications by cleaving the N-Cα bond, leading to extensive c- and z-ion series for comprehensive sequence coverage. Ideal for analyzing derivatized Dha-peptides without losing the adduct.Generally more effective for peptides with higher charge states (≥2+). Slower scan speeds compared to CID and HCD.

Expert Recommendation: For the most comprehensive analysis, a combination of fragmentation techniques is recommended. ETD or EThcD is the preferred method for sequencing derivatized Dha-peptides to ensure the modification is retained on the fragment ions. CID can be used as a complementary technique to identify the presence of unmodified Dha through its characteristic c- and z-ion fragmentation pattern.

Visualizing the Analytical Workflow

Dha_Analysis_Workflow cluster_prep Sample Preparation cluster_ms Mass Spectrometry Analysis Peptide_with_Cys Cysteine-containing Peptide Conversion Cys to Dha Conversion (e.g., DBHDA) Peptide_with_Cys->Conversion Dha_Peptide Dha-containing Peptide Conversion->Dha_Peptide Derivatization Thiol Derivatization (Michael Addition) Dha_Peptide->Derivatization LC_MS LC-MS Analysis Dha_Peptide->LC_MS Direct Analysis Derivatized_Peptide Derivatized Peptide Derivatization->Derivatized_Peptide Derivatized_Peptide->LC_MS MS_MS MS/MS Fragmentation LC_MS->MS_MS Data_Analysis Data Analysis & Interpretation MS_MS->Data_Analysis

Caption: General workflow for the analysis of Dha-containing peptides.

This compound Fragmentation Pathways

Dha_Fragmentation cluster_cid CID Fragmentation cluster_etd ETD/EThcD Fragmentation (on Derivatized Peptide) Dha_Peptide Dha-Peptide Precursor Ion CID_Fragments Characteristic c- and z-ions (cleavage N-terminal to Dha) + Limited b/y ions Dha_Peptide->CID_Fragments ETD_Fragments Extensive c- and z-ion series (Modification Preserved) Dha_Peptide->ETD_Fragments Derivatize First

Caption: Simplified fragmentation pathways of Dha-peptides.

Strategy 3: Data Analysis and Interpretation

Accurate identification of Dha-containing peptides and their derivatives requires careful setup of proteomics search software.

Protocol: Setting Up a Database Search for Dha and its Adducts

This protocol provides general guidelines for configuring common search engines like Mascot and Sequest.

  • Define Custom Modifications:

    • This compound (from Cys):

      • Name: this compound (from Cys)

      • Residue: C

      • Mass Shift (Monoisotopic): -33.98772 Da

    • This compound (from Ser):

      • Name: this compound (from Ser)

      • Residue: S

      • Mass Shift (Monoisotopic): -18.01056 Da

    • Thiol Adducts: For each thiol used in derivatization, create a new modification entry. The mass shift will be the monoisotopic mass of the thiol. The modification should be defined on the Dha residue, which is typically specified as a modification of the original Cys or Ser.

  • Table of Common Thiol Adduct Mass Shifts:

Thiol ReagentMonoisotopic Mass (Da)Resulting Mass Shift on Dha
β-mercaptoethanol78.0194+78.0194
Cysteine121.0198+121.0198
Glutathione307.0814+307.0814
N-acetylcysteine163.0354+163.0354
  • Search Parameters:

    • Enzyme: Select the appropriate enzyme used for protein digestion (e.g., Trypsin).

    • Missed Cleavages: Allow for at least 1-2 missed cleavages, as modifications near cleavage sites can hinder enzyme activity.

    • Variable Modifications: Select the newly defined Dha and thiol adduct modifications as variable modifications. Also include other common modifications such as oxidation of methionine.

    • Mass Tolerances: Set appropriate precursor and fragment mass tolerances based on the mass spectrometer used (e.g., 10 ppm for precursor, 0.02 Da for fragments on a high-resolution instrument).

    • Fragmentation Mode: Ensure the search parameters are set to consider the correct fragment ion types based on the acquisition method (b/y ions for CID/HCD; c/z ions for ETD).

  • Manual Validation:

    • Critically inspect the MS/MS spectra of identified Dha-containing peptides.

    • For underivatized peptides analyzed by CID, look for the presence of characteristic c- and z-ions resulting from cleavage N-terminal to the Dha residue.

    • For derivatized peptides analyzed by ETD/EThcD, verify the presence of a comprehensive c- and z-ion series with the modification intact.

    • Confirm that the mass shift of the modification is accurately localized to the correct residue.

Conclusion

The analysis of this compound-containing peptides, while challenging, is achievable with a systematic and well-informed approach. By combining chemical derivatization to stabilize the reactive Dha residue with the strategic use of advanced mass spectrometry fragmentation techniques, researchers can confidently identify and characterize these important modifications. The protocols and guidelines presented in this application note provide a robust framework for obtaining high-quality, unambiguous data, thereby empowering further research into the biological roles of this compound and facilitating the development of novel peptide-based therapeutics and diagnostics.

References
  • Kentsis, A., et al. (2021). Discovery of Protein Modifications Using Differential Tandem Mass Spectrometry Proteomics. Journal of Proteome Research. [Link]

  • Brogdon, J., et al. (2021). ETD Outperforms CID and HCD in the Analysis of the Ubiquitylated Proteome. Journal of Proteome Research. [Link]

  • Jackson, G., et al. (2012). Comparison of CID, ETD and metastable atom-activated dissociation (MAD) of doubly and triply charged phosphorylated tau peptides. Journal of Mass Spectrometry. [Link]

  • McLuckey, S. A., et al. (2016). The this compound effect in the fragmentation of ions derived from polypeptides. Journal of the American Society for Mass Spectrometry. [Link]

  • Walsh Medical Media. (2012). CID, ETD and HCD Fragmentation to Study Protein Post-Translational Modifications. Walsh Medical Media. [Link]

  • Bar-Or, R., et al. (2008). This compound derived from cysteine is a common post-translational modification in human serum albumin. Rapid Communications in Mass Spectrometry. [Link]

  • ABRF. Biomolecular Delta Mass. Association of Biomolecular Resource Facilities. [Link]

  • Carroll, K. S., et al. (2022). Mass Spectrometry in Studies of Protein Thiol Chemistry and Signaling: Opportunities and Caveats. Antioxidants & Redox Signaling. [Link]

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Troubleshooting & Optimization

Technical Support Center: Synthesis of Dehydroalanine-Containing Peptides

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of dehydroalanine (Dha)-containing peptides. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this unique and reactive amino acid. Here, you will find in-depth troubleshooting guides and frequently asked questions to address common challenges encountered during the synthesis, purification, and handling of Dha-peptides.

Introduction to this compound Peptides

This compound is an α,β-unsaturated amino acid that serves as a valuable building block in peptide and protein chemistry.[1][2] Its electrophilic nature makes it a target for various chemical modifications, enabling the synthesis of complex peptide architectures, such as those found in lantibiotics, and facilitating the introduction of probes and other functionalities.[1][2] However, the very reactivity that makes Dha a powerful tool also presents significant synthetic challenges.[1][3]

The most prevalent and successful strategy for synthesizing Dha-containing peptides is not the direct incorporation of a Dha residue during solid-phase peptide synthesis (SPPS), but rather the post-synthetic modification of a precursor amino acid.[1][3][4] This approach circumvents issues related to the instability and poor coupling efficiency of Dha monomers.[1][3] This guide focuses on troubleshooting the common precursor-based methods.

Troubleshooting Guide

This section addresses specific experimental problems you may encounter during the synthesis of Dha-containing peptides.

Problem 1: Low or Incomplete Conversion of Precursor to this compound

You've completed the elimination reaction on your resin-bound or solution-phase peptide, but analysis (e.g., by LC-MS) shows a significant amount of the starting precursor-containing peptide remaining.

Possible Causes & Solutions

Probable Cause Scientific Rationale Troubleshooting Steps
Inefficient Activation of the Leaving Group (Serine/Threonine Precursors) For serine or threonine to undergo elimination, the hydroxyl group must be converted into a better leaving group (e.g., a sulfonate ester). Incomplete activation leads to unreacted precursor.1. Increase reagent excess: Use a larger excess of the activating agent (e.g., Ms-Cl, Ts-Cl). 2. Optimize reaction time and temperature: Ensure the activation reaction goes to completion by increasing the reaction time or, cautiously, the temperature. Monitor the reaction by a resin test cleavage or TLC. 3. Choice of base: Use a non-nucleophilic base of appropriate strength (e.g., DIEA, 2,4,6-collidine) to facilitate the reaction without causing premature elimination or side reactions.
Incomplete Elimination Reaction The base-mediated elimination step may be slow or hindered due to steric factors or suboptimal reaction conditions.1. Stronger base: Switch to a stronger, non-nucleophilic base (e.g., DBU) if a milder base is ineffective. 2. Solvent effects: Ensure the solvent swells the resin effectively (for SPPS) and solubilizes the reagents. DMF is a common choice. 3. Extended reaction time: Increase the duration of the elimination step.
Oxidative Elimination Issues (Cysteine/Selenocysteine Precursors) For S-alkyl cysteine or selenocysteine precursors, the oxidation to the corresponding sulfoxide or selenoxide is a critical step for syn-elimination. Incomplete oxidation will result in unreacted precursor.1. Re-optimize oxidant equivalents: Ensure a sufficient excess of the oxidant (e.g., sodium periodate, m-CPBA, H₂O₂) is used. For methionine-containing peptides, use a minimal excess (e.g., 1.1 equivalents) to avoid methionine oxidation.[4] 2. pH control: The pH of the reaction can significantly impact the rate and efficiency of the oxidation. Maintain the recommended pH for the chosen oxidant. 3. Reaction time: Allow the oxidation to proceed to completion, monitoring by LC-MS.
Problem 2: Presence of Unidentified Side Products

Your LC-MS analysis shows the desired Dha-peptide, but also several unexpected peaks of similar or higher mass.

Possible Causes & Solutions

Probable Cause Scientific Rationale Troubleshooting Steps
Michael Addition of Nucleophiles The electrophilic Dha residue is susceptible to Michael addition from nucleophiles present during the synthesis or workup (e.g., piperidine from Fmoc deprotection, scavengers from cleavage, or even the side chains of other amino acids).1. Base selection for elimination: Use a sterically hindered, non-nucleophilic base for the elimination step. 2. Piperidine adducts: If performing on-resin elimination, ensure thorough washing after Fmoc deprotection to remove all traces of piperidine before initiating the elimination. The use of Fmoc-Sec(pMob)-OH in SPPS is known to sometimes form Dha, which can then be attacked by piperidine.[5] 3. Cleavage cocktail: Use a scavenger-free cleavage cocktail if possible, or use scavengers that are less likely to react with Dha (e.g., triisopropylsilane).
Oxidation of Sensitive Residues During oxidative elimination of Cys/Sec precursors, other sensitive residues like Methionine (Met), Tryptophan (Trp), or Cysteine (Cys) can be oxidized.1. Chemoselective methods: The use of phenylselenocysteine (Sec(Ph)) followed by oxidation is a highly chemoselective method for generating Dha.[4] 2. Controlled oxidation: When using oxidants like sodium periodate, carefully control the stoichiometry to minimize oxidation of other residues.[4] For Met-containing peptides, adding a mild reducing agent during workup can sometimes reverse Met-sulfoxide formation.
Peptide Backbone Cleavage Harsh basic or acidic conditions can lead to cleavage of the peptide backbone, particularly at sensitive sites.1. Milder conditions: Use the mildest effective conditions for elimination and cleavage. For example, some modern methods for converting Cys to Dha are designed to be performed under mild, aqueous conditions.[6] 2. Optimize cleavage time: Do not extend the cleavage time unnecessarily.
Polymerization Peptides with multiple Dha residues, or under certain conditions, can undergo radical addition polymerization across the double bonds.[1]1. Radical inhibitors: Include a radical inhibitor in the reaction mixture if polymerization is suspected.[3] 2. Concentration: Work at lower concentrations to disfavor intermolecular reactions.
Problem 3: Peptide Degradation During Purification

The Dha-containing peptide appears pure after cleavage but degrades during HPLC purification.

Possible Causes & Solutions

Probable Cause Scientific Rationale Troubleshooting Steps
Reaction with HPLC Solvents/Additives The nucleophilic components of some HPLC buffers (e.g., trifluoroacetate, TFA) can add to the Dha residue over time.1. Use alternative additives: If possible, use alternative acidic modifiers like formic acid or acetic acid, which are generally less nucleophilic than TFA. 2. Minimize exposure time: Do not let the peptide sit in the HPLC solvent for extended periods. Lyophilize the purified fractions immediately. 3. Temperature control: Perform purification at lower temperatures to reduce the rate of degradation.
Instability at Extreme pH Dha-containing peptides can be unstable at very high or very low pH.1. pH optimization: Adjust the pH of the HPLC buffers to a range where the peptide is most stable (often mildly acidic, e.g., pH 4-6). 2. Buffer choice: Use buffers that are compatible with both the peptide's stability and the desired chromatographic separation.

Frequently Asked Questions (FAQs)

Q1: What is the best precursor amino acid for synthesizing my Dha-containing peptide?

The choice of precursor depends on several factors, including the sequence of your peptide, the desired reaction conditions, and the availability of reagents.

  • Serine: A natural and readily available precursor. However, the elimination reaction often requires harsh conditions, which may not be suitable for peptides containing sensitive residues.[7]

  • Cysteine: A versatile precursor that can be converted to Dha through various methods, including bis-alkylation/elimination.[6] This can often be done under milder conditions than serine elimination.

  • Phenylselenocysteine (Sec(Ph)): This is often considered the gold standard for chemoselectivity.[4][8] The oxidative elimination is very mild and generally does not affect other amino acid side chains.[4] The main drawback is the need to synthesize the Fmoc-Sec(Ph)-OH building block.[8]

Q2: Can I perform the conversion to this compound on the solid support?

Yes, on-resin conversion is a common and often preferred strategy. It allows for easy removal of excess reagents and byproducts by simple washing of the resin. However, you must ensure that the Dha residue is stable to the final cleavage and deprotection conditions.

Q3: How can I confirm the successful formation of this compound?

  • Mass Spectrometry (MS): This is the most direct method. You should observe a mass loss corresponding to the elimination of the leaving group from the precursor. For example, for a serine precursor, you would expect a mass loss of 18 Da (H₂O).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For solution-phase synthesis or purified peptides, ¹H NMR will show characteristic signals for the vinyl protons of the Dha residue (typically between 5.5 and 6.5 ppm).[7]

  • Tandem MS (MS/MS): Fragmentation analysis can confirm the location of the Dha residue within the peptide sequence.

Q4: My Dha-containing peptide is intended for a subsequent ligation reaction. How can I ensure its reactivity?

To maintain the electrophilicity of the Dha residue for subsequent reactions:

  • Purify carefully: Use the purification strategies outlined in the troubleshooting section to minimize unwanted side reactions.

  • Store properly: Store the lyophilized peptide at -20°C or -80°C under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation.

  • Use fresh: Use the purified Dha-peptide in the subsequent ligation reaction as soon as possible after purification.

Experimental Protocols & Workflows

Protocol 1: On-Resin Dha Formation from Phenylselenocysteine

This protocol is adapted from established methods for the synthesis of Dha-containing peptides via oxidative elimination of a phenylselenocysteine residue.[4][8]

  • Peptide Synthesis: Assemble the peptide sequence on a suitable solid support using standard Fmoc-SPPS chemistry. Incorporate Fmoc-Sec(Ph)-OH at the desired position.

  • Fmoc Deprotection: Remove the N-terminal Fmoc group with 20% piperidine in DMF. Wash the resin thoroughly with DMF.

  • Oxidative Elimination:

    • Prepare a solution of sodium periodate (NaIO₄) (5 equivalents relative to the peptide) in a mixture of DMF/H₂O (e.g., 3:1 v/v).

    • Add the oxidant solution to the resin and shake at room temperature for 1-2 hours.

    • Monitor the reaction by taking a small sample of resin, cleaving the peptide, and analyzing by LC-MS.

    • Once the reaction is complete, wash the resin thoroughly with DMF, DCM, and methanol, then dry under vacuum.

  • Cleavage and Deprotection: Cleave the peptide from the resin and remove side-chain protecting groups using a standard cleavage cocktail (e.g., 95% TFA, 2.5% H₂O, 2.5% TIS).

  • Purification: Purify the crude peptide by reverse-phase HPLC using a water/acetonitrile gradient containing 0.1% formic acid. Immediately freeze and lyophilize the pure fractions.

Workflow Diagram: Precursor-Based Dha Synthesis

Dha_Synthesis_Workflow cluster_SPPS Solid-Phase Peptide Synthesis cluster_Conversion On-Resin Conversion cluster_Finalization Final Steps Start Start Incorporate_Precursor Incorporate Precursor (Fmoc-Ser(tBu)-OH, Fmoc-Cys(Trt)-OH, or Fmoc-Sec(Ph)-OH) Start->Incorporate_Precursor Elongate_Peptide Elongate Peptide Chain Incorporate_Precursor->Elongate_Peptide Elimination_Reaction Elimination Reaction (Base or Oxidation) Elongate_Peptide->Elimination_Reaction Post-synthesis Modification Cleavage Cleavage from Resin & Deprotection Elimination_Reaction->Cleavage Purification HPLC Purification Cleavage->Purification Final_Peptide Pure Dha-Peptide Purification->Final_Peptide

Caption: General workflow for synthesizing Dha-peptides using a precursor strategy.

Reaction Scheme: Common Precursor to Dha Conversions

Dha_Conversion_Mechanisms cluster_Ser From Serine cluster_Cys From Cysteine cluster_Sec From Phenylselenocysteine Ser_start Peptide-Ser-OH Ser_activated Peptide-Ser-OMs Ser_start->Ser_activated 1. Ms-Cl, Base Ser_end Peptide-Dha Ser_activated->Ser_end 2. Strong Base (e.g., DBU) Cys_start Peptide-Cys-SH Cys_alkylated Peptide-Cys-S-Alkyl Cys_start->Cys_alkylated 1. Alkylating Agent Cys_oxidized Peptide-Cys(O)-S-Alkyl Cys_alkylated->Cys_oxidized 2. Oxidation Cys_end Peptide-Dha Cys_oxidized->Cys_end 3. Elimination (Heat or Base) Sec_start Peptide-Sec(Ph) Sec_oxidized Peptide-Sec(O)(Ph) Sec_start->Sec_oxidized 1. Oxidation (e.g., NaIO4) Sec_end Peptide-Dha Sec_oxidized->Sec_end 2. Spontaneous syn-Elimination

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Technical Support Center: Optimizing pH for Michael Addition to Dehydroalanine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for optimizing Michael additions to dehydroalanine (Dha). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice for this powerful bioconjugation reaction.

Frequently Asked Questions (FAQs)

Q1: Why is pH control so critical for the success of Michael additions to this compound?

Controlling the pH is paramount because it directly governs the nucleophilicity of the species attacking the this compound residue. The Michael addition is a nucleophilic conjugate addition, and the rate and efficiency of the reaction are highly dependent on the concentration of the active, deprotonated form of the nucleophile.

  • For Thiol Nucleophiles (Thia-Michael Addition): The active nucleophile is the thiolate anion (-S⁻). The concentration of the thiolate is dictated by the pKa of the thiol and the pH of the reaction medium. At a pH above the thiol's pKa, the equilibrium shifts towards the more nucleophilic thiolate, leading to a significant acceleration in the reaction rate. Conversely, at acidic pH, the thiol exists predominantly in its protonated form (-SH), which is a much weaker nucleophile, resulting in a sluggish or incomplete reaction.[1][2] Basic conditions are well-known to catalyze thiol-Michael addition reactions.[1][2]

  • For Amine Nucleophiles (Aza-Michael Addition): Similarly, the free amine (-NH₂) is the active nucleophile, not its protonated ammonium form (-NH₃⁺). Therefore, the reaction pH should be above the pKa of the amine to ensure a sufficient concentration of the nucleophilic free amine. However, excessively high pH can lead to undesired side reactions. For protein modifications, a pH range of 8 to 9 is often employed, depending on the specific amine nucleophile.[3]

  • For Phosphine Nucleophiles (Phospha-Michael Addition): Phosphines are also used as nucleophiles in Michael additions to this compound. The reactivity of phosphines is also influenced by pH, with reactions commonly performed at or near physiological pH (e.g., pH 7.4).[4]

Q2: What is the typical pH range for Michael additions to this compound, and how does it vary with the nucleophile?

The optimal pH is a balance between maximizing the concentration of the active nucleophile and minimizing potential side reactions or degradation of the reactants.

Nucleophile ClassTypical pH RangeRationale
Thiols 8.0 - 9.5Maximizes thiolate concentration, significantly accelerating the reaction.[1][2] The reaction is often reversible at basic pH.[5]
Amines 7.5 - 9.0Ensures a sufficient concentration of the deprotonated amine for nucleophilic attack. The final pH can vary depending on the amine used.[3]
Phosphines 7.0 - 8.0Effective at or near physiological pH for many applications.[4]
Q3: How does pH affect the stability of the this compound residue and the final conjugate?
  • This compound Stability: this compound itself is generally stable under the mildly basic conditions used for most Michael additions. However, at very high pH values, there is a risk of hydrolysis or other side reactions.

  • Conjugate Stability: The thioether and amine linkages formed through Michael addition to this compound are generally very stable. For instance, the secondary amine linkage formed via aza-Michael addition has been shown to be stable over a wide pH range, from pH 2.8 to 12.8.[3] The phosphonium adduct from phosphine addition has also been studied for its stability under various pH conditions.[6]

Q4: Can the Michael addition to this compound be reversible? How does pH play a role?

Yes, the thia-Michael addition can be reversible, and this reversibility is pH-dependent. The reaction is more readily reversible at a basic pH.[5] This is an important consideration for applications where a stable, permanent linkage is desired. In such cases, careful control of the pH and reaction time is necessary to drive the reaction to completion and minimize the reverse reaction. Conversely, the dynamic nature of the thia-Michael addition under certain pH conditions can be exploited for applications in dynamic covalent chemistry.

Troubleshooting Guide

Issue 1: Low or No Reaction Yield
Potential Cause Troubleshooting Steps
Suboptimal pH for the nucleophile. For Thiols: Increase the pH to a range of 8.0-9.5 to favor the formation of the more reactive thiolate anion.[1][2] A study showed a dramatic increase in yield from 69% at pH 4 to over 99% at pH 9.[1] For Amines: Ensure the pH is sufficiently above the pKa of the amine to have a good concentration of the free amine nucleophile. A pH of 8.0-9.0 is a good starting point.[3]
Poorly nucleophilic reactant. Some nucleophiles are inherently weak and may not react efficiently. For example, aniline has been shown to be unreactive under typical aza-Michael addition conditions.[3] Consider using a more nucleophilic reagent if pH optimization is unsuccessful.
Steric hindrance. Highly hindered nucleophiles or this compound residues in sterically crowded environments may react slowly. Increasing the reaction time or temperature (with caution) may improve yields.
Incorrect buffer composition. Ensure that the buffer components do not interfere with the reaction. Phosphate and borate buffers are commonly used.
Issue 2: Formation of Side Products
Potential Cause Troubleshooting Steps
Reaction with buffer components. If using a nucleophilic buffer (e.g., Tris), consider switching to a non-nucleophilic buffer like phosphate or borate.
High pH leading to degradation. While basic pH is often necessary, excessively high pH can cause hydrolysis of esters or other sensitive functional groups in your molecules. If you suspect this, try to perform the reaction at the lower end of the optimal pH range.
Reaction with reducing agents. If a reducing agent like TCEP is present to maintain a thiol in its reduced state, it can sometimes compete with the intended nucleophile and form a phosphonium adduct with this compound.[6] Use the minimum effective concentration of the reducing agent.
Issue 3: Poor Selectivity in the Presence of Multiple Nucleophiles
Potential Cause Troubleshooting Steps
Similar pKa values of competing nucleophiles. If your system contains multiple nucleophilic groups (e.g., multiple different cysteines or a mix of amines and thiols), achieving selectivity can be challenging. Fine-tuning the pH can sometimes favor the reaction of the more acidic nucleophile (the one with the lower pKa).
Solvent effects. The reaction rate can be influenced by the solvent. While aqueous buffers are common, some studies have shown remarkable rate acceleration in water for the Michael addition of amines and thiols to this compound amides.[7]
Experimental Workflow for pH Optimization

G cluster_prep Preparation cluster_reaction Reaction & Analysis cluster_eval Evaluation cluster_scaleup Scale-up start Start with this compound Substrate and Nucleophile buffer Prepare a series of buffers (e.g., pH 6.5, 7.5, 8.5, 9.5) start->buffer reaction Set up small-scale reactions at each pH buffer->reaction monitor Monitor reaction progress (e.g., by LC-MS or HPLC) reaction->monitor yield Determine yield and side product formation at each pH monitor->yield optimal Identify optimal pH with highest yield and purity yield->optimal scaleup Perform large-scale reaction at the determined optimal pH optimal->scaleup end End scaleup->end

Caption: A typical workflow for pH optimization in Michael additions to this compound.

Mechanism: The Role of pH in Thia-Michael Addition

G cluster_low_ph Low pH (e.g., < 7) cluster_high_ph High pH (e.g., > 8) RSH R-SH (Protonated Thiol) Slow Slow Reaction RSH->Slow Dha This compound (Michael Acceptor) Slow->Dha Weak Nucleophile RS R-S⁻ (Thiolate Anion) Fast Fast Reaction RS->Fast Fast->Dha Strong Nucleophile Product Thioether Product Dha->Product

Caption: The effect of pH on the nucleophilicity of thiols in Michael additions.

References

  • Ferreira, M. J., et al. (2012). Michael Addition of Amines and Thiols to this compound Amides: A Remarkable Rate Acceleration in Water. ResearchGate. [Link]

  • Bobe, M. M., et al. (2019). The mechanism of thia-Michael addition catalyzed by LanC enzymes. Proceedings of the National Academy of Sciences. [Link]

  • Reddy, T. J., & Kumar, A. (2021). Michael Addition Reaction between Dehydroalanines and Phosphites Enabled the Introduction of Phosphonates into Oligopeptides. ResearchGate. [Link]

  • Dad-del, D., et al. (2017). Chemoselective Installation of Amine Bonds on Proteins through Aza-Michael Ligation. Journal of the American Chemical Society. [Link]

  • Jones, A. M., et al. (2015). Late-stage lipidation of peptides via aqueous thiol-michael addition to this compound (Dha). Chemical Communications. [Link]

  • Goti, A., et al. (2021). Asymmetric Alkylation of Cyclic Ketones with this compound via H-Bond-Directing Enamine Catalysis: Straightforward Access to Enantiopure Unnatural α-Amino Acids. Angewandte Chemie International Edition. [Link]

  • de Gruiter, E. M., et al. (2022). Phosphine addition to this compound for peptide modification. Chemical Science. [Link]

  • Li, H., et al. (2015). Michael addition of this compound-containing MAPK peptides to catalytic lysine inhibits the activity of phosphothreonine lyase. FEBS Letters. [Link]

  • de Gruiter, E. M., et al. (2022). Phosphine addition to this compound for peptide modification. RSC Publishing. [Link]

  • Sampedro, D., et al. (2022). Towards Enantiomerically Pure Unnatural α-Amino Acids via Photoredox Catalytic 1,4-Additions to a Chiral this compound. The Journal of Organic Chemistry. [Link]

  • de Gruiter, E. M., et al. (2022). Phosphine addition to this compound for peptide modification. RSC Publishing. [Link]

  • Fairbanks, B. D., et al. (2021). Effect of pH on the Properties of Hydrogels Cross-Linked via Dynamic Thia-Michael Addition Bonds. ResearchGate. [Link]

  • Ferreira, M. J., et al. (2012). Michael addition of amines and thiols to this compound amides: a remarkable rate acceleration in water. PubMed. [Link]

  • Jones, A. M., et al. (2015). Late-stage lipidation of peptides via aqueous thiol-michael addition to this compound (Dha). RSC Publishing. [Link]

  • Jones, A. M., et al. (2015). Late-Stage Lipidation of Peptides via Aqueous Thiol-Michael Addition to this compound (Dha). ResearchGate. [Link]

  • Denissen, W., et al. (2022). Thia-Michael Reaction: The Route to Promising Covalent Adaptable Networks. MDPI. [Link]

Sources

Validation & Comparative

A Tale of Two Electrophiles: A Comparative Guide to Dehydroalanine and Maleimide Chemistries for Bioconjugation

Author: BenchChem Technical Support Team. Date: February 2026

In the dynamic landscape of bioconjugation, the precise and stable covalent modification of biomolecules is paramount for the development of advanced therapeutics, diagnostics, and research tools. Among the various strategies, the modification of cysteine residues stands out due to the unique nucleophilicity of the thiol side chain. For decades, maleimides have been the workhorse for cysteine-selective bioconjugation. However, the emergence of dehydroalanine (Dha) as a versatile electrophilic handle presents a compelling alternative. This guide provides an in-depth, objective comparison of this compound and maleimide chemistries, offering researchers, scientists, and drug development professionals the critical insights needed to select the optimal strategy for their specific application.

At the Heart of the Reaction: The Thiol-Michael Addition

Both this compound and maleimide chemistries leverage the thiol-Michael addition reaction, a conjugate addition of a thiol to an α,β-unsaturated carbonyl compound. This reaction is highly efficient and can proceed under mild, biocompatible conditions.

The Established Contender: Maleimide Chemistry

Maleimides react rapidly with thiols, particularly at a pH range of 6.5-7.5, where the thiol is sufficiently nucleophilic, and competing reactions with amines are minimized.[1] The reaction of a cysteine thiol with a maleimide forms a thiosuccinimide linkage.[2]

Maleimide_Mechanism cluster_reactants Reactants cluster_product Product Protein_Cys Protein-SH Thiosuccinimide Thiosuccinimide Adduct Protein_Cys->Thiosuccinimide Thiol-Michael Addition Maleimide Maleimide Reagent Maleimide->Thiosuccinimide

Caption: Mechanism of Maleimide Bioconjugation.

The Emerging Challenger: this compound Chemistry

This compound, an α,β-unsaturated amino acid, can be generated in situ from cysteine or serine residues within a peptide or protein.[3] It then serves as an electrophilic acceptor for a thiol-containing molecule, forming a stable thioether linkage.[4]

Dehydroalanine_Mechanism cluster_reactants Reactants cluster_product Product Protein_Dha Protein-Dehydroalanine Thioether Stable Thioether Adduct Protein_Dha->Thioether Thiol-Michael Addition Thiol_Payload Thiol-Payload Thiol_Payload->Thioether

Caption: Mechanism of this compound Bioconjugation.

Head-to-Head Comparison: Performance and Practicalities

The choice between this compound and maleimide chemistry hinges on a careful consideration of several key performance parameters.

FeatureMaleimide ChemistryThis compound Chemistry
Reaction Type Thiol-Michael AdditionThiol-Michael Addition
Reaction Kinetics Very fast at pH 6.5-7.5Generally efficient, can be accelerated in water[4]
Specificity Highly selective for thiols at pH 6.5-7.5Highly selective for thiols
Conjugate Stability Unstable (reversible retro-Michael reaction)Stable (irreversible thioether bond)
Major Side Reactions Hydrolysis of unreacted maleimidePotential side reactions from Dha generation reagents
Reagent Availability Widely commercially availableRequires in situ generation or custom synthesis
Reaction Kinetics: A Need for Speed?

Maleimide-thiol reactions are renowned for their rapid kinetics, often reaching completion within minutes to a few hours at room temperature.[5] At a neutral pH, the reaction with thiols is approximately 1,000 times faster than with amines, ensuring high chemoselectivity.[1]

The kinetics of thiol addition to this compound are also generally efficient, and studies have shown that the reaction rate can be significantly accelerated in aqueous solutions.[4] While direct side-by-side kinetic comparisons with maleimides under identical conditions are not extensively reported in the literature, the reaction is considered robust for most bioconjugation applications.

The Achilles' Heel of Maleimides: Conjugate Instability

The most significant drawback of maleimide chemistry is the reversibility of the thiosuccinimide linkage.[6][7] This adduct can undergo a retro-Michael reaction, particularly in the presence of other thiols like glutathione in vivo, leading to the exchange of the conjugated payload.[6] This "payload migration" can result in off-target toxicity and reduced therapeutic efficacy.[8][9]

To counteract this instability, a common strategy is to induce the hydrolysis of the thiosuccinimide ring to form a stable succinamic acid thioether.[10] This hydrolysis is often slow for N-alkyl maleimides but can be accelerated by using N-aryl maleimides or other electron-withdrawing substituents on the maleimide nitrogen.[8]

The Fortress of Stability: The this compound Advantage

In stark contrast, the thioether bond formed from the reaction of a thiol with this compound is highly stable and not susceptible to retro-Michael reaction under physiological conditions. This inherent stability is a major advantage of this compound chemistry, as it ensures that the conjugated payload remains attached to the biomolecule, minimizing off-target effects and preserving the integrity of the bioconjugate.

Specificity and Unwanted Reactions

Both chemistries exhibit excellent selectivity for cysteine residues under optimized pH conditions. However, maleimide reagents themselves are susceptible to hydrolysis, especially at pH values above 7.5.[5] This hydrolysis opens the maleimide ring, rendering it unreactive towards thiols. Therefore, careful control of pH and the use of freshly prepared maleimide solutions are crucial.

For this compound chemistry, the specificity of the subsequent thiol addition is high. However, consideration must be given to the potential for side reactions during the in situ generation of this compound from cysteine, which typically involves a bis-alkylation-elimination process.[11] Careful selection of reagents and optimization of reaction conditions are necessary to ensure the selective conversion of the target cysteine.

From Theory to Practice: Experimental Protocols

The following protocols provide a general framework for performing bioconjugation using maleimide and this compound chemistries.

Protocol 1: Maleimide-Thiol Bioconjugation

This protocol outlines a typical procedure for labeling a thiol-containing protein with a maleimide-functionalized molecule.

Maleimide_Protocol cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification A 1. Prepare Protein Solution (1-10 mg/mL in thiol-free buffer, pH 7.0-7.5) B 2. Reduce Disulfides (optional) (Add 10-100x excess TCEP, incubate 30 min) A->B If necessary D 4. Add Maleimide to Protein (10-20x molar excess) B->D C 3. Prepare Maleimide Stock (10 mM in anhydrous DMSO or DMF) C->D E 5. Incubate (2h at RT or overnight at 4°C, protected from light) D->E F 6. Purify Conjugate (Size exclusion chromatography, dialysis, etc.) E->F Dehydroalanine_Protocol cluster_dha_generation This compound Generation cluster_conjugation Conjugation cluster_final_purification Final Purification A 1. Prepare Protein Solution (Dissolve cysteine-containing protein in buffer, pH 8.0) B 2. Add Bis-Alkylation Reagent (e.g., DBHDA) A->B C 3. Incubate (2-4h at RT or 37°C) B->C D 4. Purify Dha-Protein (Reverse-phase HPLC) C->D E 5. Prepare Dha-Protein Solution D->E F 6. Add Thiol-Payload E->F G 7. Incubate F->G H 8. Purify Final Conjugate G->H

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A Senior Application Scientist's Guide: Dehydroalanine vs. Other Bioorthogonal Handles

Author: BenchChem Technical Support Team. Date: February 2026

In the dynamic field of chemical biology, the ability to selectively modify biomolecules in their native environment is paramount. Bioorthogonal chemistry provides a powerful toolkit for this purpose, enabling researchers to "click" molecules together within the complex milieu of a living cell without interfering with endogenous biochemical processes. The choice of a bioorthogonal "handle"—a functional group introduced into a biomolecule—and its corresponding reaction partner is a critical decision that dictates the efficiency, specificity, and scope of any labeling strategy.

This guide provides an in-depth comparison of dehydroalanine (Dha), an emerging and versatile bioorthogonal handle, with established workhorses like azide-alkyne cycloadditions and tetrazine ligations. We will move beyond a simple catalog of reactions to explore the causality behind experimental choices, offering field-proven insights for researchers, scientists, and drug development professionals.

The Unique Chemistry of this compound (Dha)

This compound is a non-proteinogenic amino acid characterized by an α,β-unsaturated backbone.[1] While it can be found in naturally occurring peptides like lantibiotics and microcystins, its true power in chemical biology lies in its controlled, site-specific installation into proteins of interest.[1][2]

Generating the Dha Handle: Multiple Pathways to a Versatile Hub

Unlike handles that require the complex machinery of genetic code expansion with unnatural amino acids, Dha can be generated post-translationally from naturally occurring amino acids, primarily cysteine and serine.[1][3] This provides significant flexibility.

  • From Cysteine: The most common and robust method involves the chemical conversion of cysteine to this compound. A two-step, one-pot bis-alkylation and elimination procedure is particularly effective and has been successfully applied to multiple proteins, including antibodies.[4] This method offers high efficiency and control over the modification site.

  • From Phenylselenocysteine (SecPh): For synthetic peptides, incorporating the non-proteinogenic amino acid Fmoc-Se-phenylselenocysteine during solid-phase peptide synthesis (SPPS) is a powerful strategy.[5] A subsequent mild oxidation step chemoselectively converts the SecPh residue into Dha.[5][6]

  • Ribosomal Synthesis: Advanced in vitro translation systems can incorporate a selenalysine residue as a masked form of Dha.[7] Post-translational oxidative treatment then unmasks the Dha handle, allowing for its use in genetically encoded peptide libraries.[2][7]

G

The Reactivity of Dha: A Michael Acceptor and More

The electrophilic nature of the α,β-unsaturated carbonyl system makes Dha an excellent Michael acceptor.[1] Its primary and most utilized bioorthogonal reaction is the thia-Michael addition , where a thiol-containing probe rapidly and selectively adds across the double bond.[7] This reaction proceeds under mild, biocompatible conditions, typically at neutral to slightly basic pH, without the need for a catalyst.

Beyond this, Dha's reactivity extends to:

  • Cycloaddition Reactions: It can participate in light-initiated 1,3-dipolar cycloadditions with tetrazoles and photocatalytic Diels-Alder reactions.[8][9][10]

  • C-H Functionalization: Advanced palladium- and cobalt-catalyzed methods allow for direct C-H functionalization of the Dha double bond, enabling the installation of aryl groups or amides.[11][12]

G cluster_0 Mechanism Overview Dha Protein-Dha Adduct Protein-S-Adduct Dha->Adduct thia-Michael Addition (Biocompatible pH) Thiol Thiol Probe (R-SH) Thiol->Adduct Thiolate Thiolate (R-S⁻) Intermediate Carbanion Intermediate Protonation Protonation (from H₂O)

A Comparative Analysis of Bioorthogonal Handles

No single bioorthogonal reaction is perfect for every application. The choice of handle depends on the specific biological question, the environment (in vitro, on-cell, in vivo), and the desired properties of the final conjugate.

FeatureThis compound (Thia-Michael)SPAAC (e.g., DBCO/Azide)IEDDA (e.g., TCO/Tetrazine)
Reaction Type Conjugate Addition[3+2] Cycloaddition[4+2] Cycloaddition
Handle Size Minimal (generated from Cys)Bulky (e.g., DBCO)Moderate (e.g., TCO)
Kinetics (k₂, M⁻¹s⁻¹) ~0.1 - 10~0.1 - 1~10³ - 10⁵[13]
Biocompatibility High; catalyst-free.Excellent; catalyst-free.Excellent; catalyst-free.
Orthogonality Good; main competitor is endogenous glutathione (GSH).Excellent; azide and cyclooctyne are abiotic.Excellent; tetrazine and strained alkenes are abiotic.
Linkage Stability Potentially reversible, especially in reducing environments.[14]Highly stable triazole ring.Stable initial adduct, followed by N₂ extrusion.
Key Advantage Small handle, generated from a natural amino acid.High stability and orthogonality.Extremely rapid kinetics.
Key Limitation Slower kinetics; potential adduct instability.Bulky handle; slower kinetics.Tetrazine stability can be an issue.
Expertise in Action: Making the Right Choice
  • When to Choose this compound: Dha is an excellent choice when minimizing the size of the modification is critical. Its generation from cysteine means there is no bulky "scar" left on the protein.[15] This is particularly advantageous for studying protein-protein interactions or for installing mimics of post-translational modifications where steric hindrance could be a confounding factor. The primary consideration is the stability of the resulting thia-Michael adduct. In highly reducing intracellular environments, the reverse reaction can occur, which may be a disadvantage for permanent labeling but can be exploited for designing cleavable linkers.[14]

  • When to Choose SPAAC (Strain-Promoted Azide-Alkyne Cycloaddition): SPAAC is the go-to reaction for applications demanding absolute stability and orthogonality. The resulting triazole linkage is inert to biological conditions. While the kinetics are slower than IEDDA, they are often sufficient for many live-cell labeling experiments over minutes to hours. The main trade-off is the steric bulk of the required cyclooctyne reagents (e.g., DBCO, BCN), which can sometimes perturb protein function.

  • When to Choose IEDDA (Inverse-Electron-Demand Diels-Alder): When speed is of the essence, nothing compares to the tetrazine ligation.[16] With second-order rate constants up to 10⁵ M⁻¹s⁻¹, IEDDA is ideal for capturing transient events, performing in vivo imaging where probe concentrations are low, or for applications in fast-moving fields like radiochemistry.[13] The key is to select a tetrazine derivative that balances high reactivity with sufficient stability in aqueous media.

G cluster_Dha This compound Ligation cluster_SPAAC SPAAC cluster_IEDDA IEDDA Dha Protein-Dha Dha_Adduct Stable Adduct Dha->Dha_Adduct Thiol R-SH Thiol->Dha_Adduct thia-Michael Azide Protein-N₃ SPAAC_Adduct Stable Triazole Azide->SPAAC_Adduct DBCO R-DBCO DBCO->SPAAC_Adduct [3+2] Cycloaddition Tetrazine R-Tetrazine IEDDA_Adduct Stable Adduct (-N₂) Tetrazine->IEDDA_Adduct TCO Protein-TCO TCO->IEDDA_Adduct [4+2] Cycloaddition

Experimental Protocols: A Self-Validating System

A trustworthy protocol is one where the outcome is predictable and reproducible. Here, we provide a detailed methodology for Dha-based labeling and a comparative outline for SPAAC.

Protocol: Site-Specific Protein Labeling via Dha

This protocol details the conversion of a unique cysteine residue to this compound, followed by thia-Michael addition of a thiol-containing fluorescent probe.

Part A: Conversion of Cysteine to this compound [Adapted from Dadova, J. et al., 2017][4]

  • Causality: This bis-alkylation/elimination method is chosen for its efficiency and compatibility with folded proteins in aqueous solution. The first alkylation activates the thiol, and the second creates a sulfonium intermediate that readily undergoes base-catalyzed elimination to form the Dha.

  • Protein Preparation:

    • Prepare the protein containing a single, accessible cysteine residue at a concentration of 50-100 µM in a phosphate buffer (e.g., 50 mM sodium phosphate, 150 mM NaCl, pH 7.4).

    • Scientist's Insight: Ensure the buffer is free of primary amines (like Tris) that could compete in side reactions. If the protein has a disulfide bond, it must be reduced (e.g., with DTT) and the reducing agent subsequently removed via dialysis or a desalting column before proceeding.

  • Alkylation & Elimination:

    • To the protein solution, add a 50-fold molar excess of O-(Mesitylenesulfonyl)hydroxylamine (MSH). Allow reacting for 15 minutes at room temperature.

    • Next, add a 50-fold molar excess of 2,5-dibromohexanediamide.

    • Adjust the pH of the reaction mixture to 8.5-9.0 by adding a small volume of 1 M NaOH or a suitable basic buffer.

    • Scientist's Insight: The pH increase is critical. It facilitates the E2 elimination reaction that forms the double bond of Dha. The reaction is typically complete within 1-2 hours at room temperature.

  • Verification and Purification:

    • Confirm the conversion of Cys (-1 Da for the SH proton) to Dha (-34 Da for H₂S) using LC-MS analysis. The mass shift should be -33 Da.

    • Purify the Dha-containing protein from excess reagents using a desalting column (e.g., PD-10) or size-exclusion chromatography, exchanging it into a suitable buffer for the next step (e.g., PBS, pH 7.4).

Part B: Thia-Michael Addition of a Thiol Probe

  • Causality: This step leverages the unique electrophilicity of the newly installed Dha. The reaction is performed at physiological pH to ensure biocompatibility and selectivity for the thiol probe over other potential nucleophiles.

  • Ligation Reaction:

    • To the purified Dha-protein (e.g., 20 µM in PBS, pH 7.4), add a 10- to 20-fold molar excess of the thiol-containing probe (e.g., cysteine-FITC).

    • Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C.

    • Scientist's Insight: The rate of addition is pH-dependent, increasing with pH as more of the thiol probe is deprotonated to the more nucleophilic thiolate. However, a pH of ~7.4 is a good compromise to maintain protein stability and minimize potential side reactions.

  • Final Analysis and Purification:

    • Monitor the reaction progress by LC-MS, looking for a mass increase corresponding to the mass of the added probe.

    • Analyze the labeling efficiency and purity by SDS-PAGE with in-gel fluorescence scanning.

    • Remove unreacted probe via desalting or dialysis to obtain the final, purified conjugate.

Comparative Workflow: SPAAC Labeling
  • Handle Installation: Incorporate an azide-bearing unnatural amino acid (e.g., p-azido-L-phenylalanine) via genetic code expansion during protein expression OR chemically modify a lysine residue with an azide-NHS ester.

  • Ligation: To the purified azide-modified protein (in PBS, pH 7.4), add a 5- to 10-fold molar excess of a cyclooctyne-functionalized probe (e.g., DBCO-fluorophore).

  • Incubation: React for 4-12 hours at room temperature.

  • Purification: Remove excess probe via desalting or dialysis.

The contrast is clear: Dha labeling is a post-translational chemical modification of a natural residue, while SPAAC typically requires engineering the protein biosynthesis machinery or less specific chemical modification.

Conclusion and Future Outlook

This compound is a uniquely powerful bioorthogonal handle, distinguished by its small size and its accessibility from natural amino acid precursors. Its reactivity as a Michael acceptor provides a robust, catalyst-free ligation strategy that is highly valuable for creating subtle protein modifications and installing PTM mimics.

While established handles like azides and tetrazines offer superior kinetics (IEDDA) or linkage stability (SPAAC), the choice of chemical tool must be tailored to the experimental goal. For researchers requiring minimal steric perturbation and flexible, post-translational installation, this compound presents a compelling and increasingly utilized option. As new methods for Dha functionalization continue to be developed, its role in drug discovery, diagnostics, and fundamental biological research is set to expand even further.

References

  • The this compound effect in the fragmentation of ions derived from polypeptides. Journal of the American Society for Mass Spectrometry.[Link]

  • This compound-containing peptides: Preparation from phenylselenocysteine and utility in convergent ligation strategies. ResearchGate.[Link]

  • Late-Stage C–H Functionalization of this compound-Containing Peptides with Arylthianthrenium Salts and Its Application in Synthesis of Tentoxin Analogue. Organic Letters.[Link]

  • This compound-containing peptides: preparation from phenylselenocysteine and utility in convergent ligation strategies. Nature Protocols.[Link]

  • Co(III)-Catalyzed C-H Amidation of this compound for the Site-Selective Structural Diversification of Thiostrepton. ACS Central Science.[Link]

  • Ribosomal Synthesis of this compound Containing Peptides. Journal of the American Chemical Society.[Link]

  • Towards Enantiomerically Pure Unnatural α-Amino Acids via Photoredox Catalytic 1,4-Additions to a Chiral this compound. The Journal of Organic Chemistry.[Link]

  • Ribosomal Synthesis of this compound-Containing Peptides. PubMed.[Link]

  • Synthetic and conformational studies on this compound-containing model peptides. Biopolymers.[Link]

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  • The role of dehydro-alanine in the design of peptides. Biosystems.[Link]

  • Methods for converting cysteine to this compound on peptides and proteins. Tetrahedron.[Link]

  • Light-initiated 1,3-dipolar cycloaddition between dehydroalanines and tetrazoles: application to late-stage peptide and protein modifications. Chemical Science.[Link]

  • Two‐step labeling of dehydroalanines in RiPPs through a Diels–Alder and IEDDA sequence. Angewandte Chemie.[Link]

  • Synthesis of modified proteins via functionalization of this compound. Current Opinion in Chemical Biology.[Link]

  • Thia-Michael Reaction: The Route to Promising Covalent Adaptable Networks. MDPI.[Link]

  • Bioorthogonal Reactions for Labeling Proteins. ResearchGate.[Link]

  • Alkyne–azide cycloaddition analogues of dehydrozingerone as potential anti-prostate cancer inhibitors via the PI3K/Akt/NF-kB pathway. RSC Advances.[Link]

  • Methods for converting cysteine to this compound on peptides and proteins. ResearchGate.[Link]

  • Light-initiated 1,3-dipolar cycloaddition between dehydroalanines and tetrazoles: application to late-stage peptide and protein modifications. Chemical Science.[Link]

  • Site-specific bioorthogonal protein labelling by tetrazine ligation using endogenous β-amino acid dienophiles. Nature Chemistry.[Link]

  • Enhancing the Equilibrium of Dynamic Thia-Michael Reactions through Heterocyclic Design. Journal of the American Chemical Society.[Link]

  • This compound derived from cysteine is a common post-translational modification in human serum albumin. The FEBS Journal.[Link]

  • Tunable degradation of maleimide-thiol adducts in reducing environments. Bioconjugate Chemistry.[Link]

  • Synthesis of modified proteins via functionalization of this compound. University of Oxford.[Link]

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  • Kinetics and Thermodynamics of Reversible Thiol Additions to Mono- and Diactivated Michael Acceptors: Implications for the Design of Drugs That Bind Covalently to Cysteines. The Journal of Organic Chemistry.[Link]

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Assessing the Impact of Dehydroalanine on Protein Structure: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

In the dynamic landscape of protein engineering and drug development, the strategic introduction of non-canonical amino acids offers a powerful toolkit for modulating protein structure, function, and stability. Among these, dehydroalanine (Dha) has emerged as a particularly versatile residue.[1][2][3] This guide provides an in-depth, evidence-based assessment of the impact of this compound on protein structure, offering a comparative analysis against native protein counterparts and furnishing researchers with the necessary experimental frameworks to harness its potential.

This compound: A Minimalist Modification with Maximal Impact

This compound is a non-proteinogenic amino acid characterized by an α,β-unsaturated backbone.[4] Unlike the 20 canonical amino acids, it is not directly encoded in the genetic template but arises from the post-translational modification of serine or cysteine residues through an elimination reaction.[1][4] This seemingly subtle alteration—the removal of a hydroxyl or thiol group and the formation of a carbon-carbon double bond—introduces a planar, electrophilic center into the polypeptide chain, profoundly influencing its local and global structural properties.[2][4]

The electrophilic nature of the β-carbon in Dha makes it a reactive handle for a variety of nucleophiles, enabling site-specific protein modifications such as cross-linking, labeling, and the introduction of novel functionalities.[1][3][4] This reactivity is a key feature that distinguishes Dha from many other protein modifications and is central to its utility in chemical biology and drug discovery.

Natural Occurrence and Biological Significance

This compound is not merely a synthetic curiosity; it is found in a variety of naturally occurring peptides and proteins, including antimicrobial peptides like nisin and various lantibiotics.[4][5] In these contexts, Dha residues are often precursors to the formation of lanthionine and lysinoalanine cross-links, which are crucial for the structural integrity and biological activity of these molecules.[4][6] The presence of Dha can also be a consequence of cellular stress and aging, where its formation can lead to protein aggregation and altered function.[6][7]

Comparative Analysis of Protein Structure: The Dha Effect

The introduction of a this compound residue can induce significant perturbations in protein structure, ranging from local conformational changes to alterations in global stability. Understanding these effects is paramount for the rational design of modified proteins with desired properties.

Local Conformational Changes

The sp²-hybridized α-carbon of Dha imposes a planar geometry on the peptide backbone at the site of modification.[2] This contrasts with the tetrahedral geometry of the sp³-hybridized α-carbons of canonical amino acids. This planarity restricts the conformational freedom of the polypeptide chain, influencing local secondary structure elements.

NMR spectroscopy studies on model dipeptides containing Dha have shown that it can induce the formation of specific turn structures. For instance, a Dha residue can favor the formation of an inverse γ-turn in the preceding residue, a structural motif characterized by an intramolecular hydrogen bond.[8] This demonstrates that even a single Dha substitution can have a predictable and significant impact on local protein conformation.

Impact on Global Protein Stability

The structural constraints imposed by Dha can have a cascading effect on the overall stability of a protein. The introduction of Dha can either stabilize or destabilize a protein, depending on the specific location and the surrounding structural context.

Table 1: Comparative Stability of Wild-Type vs. Dha-Containing Proteins

ProteinModification SiteExperimental TechniqueΔTm (°C) (Dha vs. WT)Reference
Model PeptideC-terminusNMR & IR SpectroscopyInduces stable γ-turn[8]
Human Serum AlbuminCys487Mass SpectrometryPTM associated with oxidative stress[7]

Experimental Workflows for Assessing Dha's Structural Impact

A robust assessment of the structural consequences of Dha incorporation requires a multi-pronged experimental approach. The following sections detail key methodologies for the site-specific introduction of Dha and its subsequent biophysical and structural characterization.

Workflow for Site-Specific Dha Introduction

The controlled introduction of Dha at a specific site within a protein is the foundational step for any comparative study. The most common and versatile method involves the site-directed mutagenesis of a target residue to cysteine, followed by a chemical elimination reaction.

Dha_Introduction_Workflow cluster_0 Molecular Biology cluster_1 Chemical Modification cluster_2 Analysis Start Target Protein Gene Mutagenesis Site-Directed Mutagenesis (e.g., to Cys) Start->Mutagenesis Expression Protein Expression & Purification Mutagenesis->Expression Cys_Protein Purified Cys-mutant Protein Expression->Cys_Protein Activation Activation of Cys Thiol Cys_Protein->Activation Elimination Base-mediated Elimination to Dha Activation->Elimination Dha_Protein Dha-containing Protein Elimination->Dha_Protein Analysis Mass Spectrometry (Verification) Dha_Protein->Analysis

Caption: Workflow for site-specific introduction of this compound.

Experimental Protocol: Cysteine to this compound Conversion

  • Protein Preparation: Express and purify the cysteine-mutant protein of interest. Ensure the protein is in a buffer system compatible with the subsequent chemical steps (e.g., phosphate or Tris buffer, pH 7-8).

  • Cysteine Activation: A common method for activation involves the use of O-mesitylenesulfonylhydroxylamine (MSH) or 2,5-dibromohexanediamide (DBHDA).[6]

    • For MSH-mediated conversion: Dissolve MSH in an appropriate organic solvent (e.g., acetonitrile) and add it to the protein solution in a molar excess. Incubate at room temperature for a specified time (e.g., 1-2 hours).

  • Elimination to Dha: Increase the pH of the reaction mixture to mildly basic conditions (pH 8-9) using a suitable buffer (e.g., sodium borate). The elimination reaction typically proceeds at room temperature.

  • Verification: Confirm the successful conversion of cysteine to this compound using mass spectrometry. A successful conversion will result in a mass decrease of 34 Da (loss of H₂S).[5]

Biophysical and Structural Characterization

A comparative analysis of the wild-type and Dha-containing proteins is crucial to elucidate the structural impact of the modification.

Dha_Characterization_Workflow cluster_0 Biophysical Comparison cluster_1 High-Resolution Structural Analysis cluster_2 Functional Assay Dha_Protein Dha-containing Protein CD_Spectroscopy Circular Dichroism (Secondary Structure) Dha_Protein->CD_Spectroscopy DSC Differential Scanning Calorimetry (Stability, T m ) Dha_Protein->DSC NMR NMR Spectroscopy (Solution Structure & Dynamics) Dha_Protein->NMR XRay X-ray Crystallography (Solid-State Structure) Dha_Protein->XRay Activity_Assay Functional Assay (e.g., Enzyme Kinetics, Binding Affinity) Dha_Protein->Activity_Assay WT_Protein Wild-Type Protein WT_Protein->CD_Spectroscopy WT_Protein->DSC WT_Protein->Activity_Assay

Caption: Experimental workflow for characterizing Dha-modified proteins.

Key Experimental Techniques:

  • Mass Spectrometry (MS): As mentioned, MS is indispensable for verifying the initial modification. Tandem MS (MS/MS) can be used to pinpoint the exact location of the Dha residue within the protein sequence by observing characteristic fragmentation patterns.[5]

  • Circular Dichroism (CD) Spectroscopy: CD is a rapid and powerful technique for assessing changes in the secondary structure content (α-helices, β-sheets) of a protein. A comparison of the CD spectra of the wild-type and Dha-modified proteins can reveal significant conformational rearrangements.

  • Differential Scanning Calorimetry (DSC): DSC directly measures the thermal stability of a protein, providing a quantitative measure of the melting temperature (Tm). A shift in Tm upon Dha introduction provides a clear indication of a change in global protein stability.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For smaller proteins, NMR spectroscopy offers unparalleled insight into the solution structure and dynamics at atomic resolution. Chemical shift perturbations and Nuclear Overhauser Effect (NOE) data can precisely map the structural changes induced by the Dha residue.[8]

  • X-ray Crystallography: When suitable crystals can be obtained, X-ray crystallography provides a high-resolution, static picture of the protein structure. Comparing the crystal structures of the wild-type and Dha-containing proteins can reveal subtle changes in bond angles, side-chain packing, and overall fold.

Functional Consequences of this compound Incorporation

The structural alterations induced by this compound invariably translate into changes in protein function. These can range from a complete loss of function to the gain of novel activities.

Table 2: Functional Impact of this compound in Proteins

Protein/PeptideFunctional Consequence of DhaImplicationReference
NisinPrecursor to lanthionine bridges essential for antimicrobial activityStructural role in defining bioactivity[4]
Human Serum AlbuminFormation linked to oxidative stress and potential alteration of ligand bindingPathophysiological marker, altered drug interactions[7]
Spirochaete flagella hook proteinDha-mediated crosslinking required for motility and infectivityEssential for bacterial pathogenicity[6]

The electrophilic nature of Dha can be exploited for the development of activity-based probes and covalent inhibitors. A strategically placed Dha residue can act as a "warhead" that reacts with nucleophilic residues in a binding partner, leading to irreversible inhibition.

Conclusion and Future Perspectives

This compound is more than just a non-canonical amino acid; it is a powerful tool for probing and manipulating protein structure and function. Its unique combination of a planar, conformationally restricting backbone and a reactive electrophilic side chain provides a rich platform for protein engineering and drug discovery.

This guide has provided a framework for understanding and assessing the impact of Dha on protein structure, supported by established experimental methodologies. By carefully selecting the site of incorporation and employing a comprehensive suite of biophysical and structural biology techniques, researchers can rationally design Dha-containing proteins with tailored properties. Future advancements in the methods for site-specific Dha introduction, particularly those that are milder and more efficient, will further expand the utility of this remarkable amino acid in the years to come.

References

  • The this compound effect in the fragmentation of ions derived from polypeptides - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • This compound - Wikipedia. (n.d.). Wikipedia. [Link]

  • Reddy, K. M., & Mugesh, G. (2019). Application of this compound as a building block for the synthesis of selenocysteine-containing peptides. Organic & Biomolecular Chemistry, 17(1), 86-95. [Link]

  • Dadova, J., & Davis, B. G. (2018). Synthesis of modified proteins via functionalization of this compound. Current Opinion in Chemical Biology, 46, 71-81. [Link]

  • van der Vorm, S., van der Heijden, T., & van der Marel, G. A. (2018). Catalytic Modification of this compound in Peptides and Proteins by Palladium-Mediated Cross-Coupling. Angewandte Chemie International Edition, 57(38), 12349-12353. [Link]

  • Bar-Or, D., Rael, L. T., & Brody, E. (2010). This compound derived from cysteine is a common post-translational modification in human serum albumin. Amino Acids, 38(5), 1575-1581. [Link]

  • Dadova, J., & Davis, B. G. (2018). Synthesis of modified proteins via functionalization of this compound. ResearchGate. [Link]

  • Li, W., Liu, Y., & Fu, W. (2023). Direct Difunctionalization of Unsaturated Peptides: A Strategy for Concurrent Incorporation of Trifluoromethyl and Alkynyl Group. Organic Letters, 25(1), 133-138. [Link]

  • Bernardes, G. J. L., & Davis, B. G. (2015). Site-Specific Conversion of Cysteine in a Protein to this compound Using 2-Nitro-5-thiocyanatobenzoic Acid. Current Protocols in Protein Science, 81, 15.10.1-15.10.14. [Link]

  • Balaram, P., et al. (1987). Synthetic and conformational studies on this compound-containing model peptides. International Journal of Peptide and Protein Research, 30(4), 533-541. [Link]

  • Davis, B. G. (2020). Dehydroamino acid chemical biology: an example of functional group interconversion on proteins. Chemical Communications, 56(90), 13941-13952. [Link]

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Dehydroalanine
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Dehydroalanine

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